molecular formula C50H61NO18 B564247 7-Xylosyltaxol B

7-Xylosyltaxol B

カタログ番号: B564247
分子量: 964.0 g/mol
InChIキー: HWPZOSPUENCAFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

7-Xylosyltaxol B is a useful research compound. Its molecular formula is C50H61NO18 and its molecular weight is 964.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[4,12-diacetyloxy-1-hydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H61NO18/c1-9-24(2)43(59)51-35(28-16-12-10-13-17-28)37(56)45(61)66-31-21-50(62)42(68-44(60)29-18-14-11-15-19-29)40-48(8,41(58)39(65-26(4)52)34(25(31)3)47(50,6)7)32(20-33-49(40,23-64-33)69-27(5)53)67-46-38(57)36(55)30(54)22-63-46/h9-19,30-33,35-40,42,46,54-57,62H,20-23H2,1-8H3,(H,51,59)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPZOSPUENCAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H61NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

964.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-β-Xylosyl-10-deacetyltaxol: Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-β-Xylosyl-10-deacetyltaxol, a naturally occurring taxane derivative with significant potential in oncology research. This document details its discovery, primary natural sources, and key chemical properties. A thorough examination of its biological activity and mechanism of action is presented, supported by available quantitative data. Furthermore, this guide outlines a representative experimental protocol for the isolation and purification of this compound from its natural source and visualizes complex biological and experimental workflows using structured diagrams.

Introduction: Discovery and Nomenclature

7-β-Xylosyl-10-deacetyltaxol, a derivative of the renowned anticancer agent paclitaxel (Taxol), is a naturally occurring xyloside.[1] It is also referred to in scientific literature as 10-deacetyl-7-xylosyl paclitaxel and 7-xylosyl-10-deacetylpaclitaxel.[1] This compound belongs to the taxane family of diterpenoids, which are characterized by a complex taxane core structure. The discovery of 7-β-Xylosyl-10-deacetyltaxol and other taxane analogues has been driven by the search for alternative and more abundant sources for the semi-synthesis of paclitaxel and the investigation of novel bioactive compounds.[2]

Natural Source and Isolation

The primary natural source of 7-β-Xylosyl-10-deacetyltaxol is the genus Taxus, commonly known as the yew tree. It has been isolated from various species, most notably Taxus chinensis and Taxus brevifolia (the Pacific yew).[1][3][4] In the bark of T. brevifolia, 10-deacetyltaxol-7-xyloside has been identified as the most abundant taxane, with yields ranging from 0.06% to 0.1%.[3]

The isolation and purification of 7-β-Xylosyl-10-deacetyltaxol from Taxus plant material involves a multi-step process that leverages the compound's physicochemical properties. A general workflow for this process is outlined below.

Experimental Workflow for Isolation and Purification

G cluster_extraction Extraction cluster_purification Preliminary Purification cluster_chromatography Chromatographic Separation cluster_final Final Product start Plant Material (Taxus sp.) extraction Maceration with Ethanol/Methanol-Water Mixture start->extraction filtration Filtration to remove solid biomass extraction->filtration concentration Concentration of the extract under vacuum filtration->concentration partition Liquid-Liquid Partitioning (e.g., with hexane and chloroform) concentration->partition decolorization Decolorization with Activated Carbon partition->decolorization column_chrom Normal Phase Column Chromatography (Silica Gel) decolorization->column_chrom gradient_elution Gradient Elution (e.g., Hexane-Ethyl Acetate) column_chrom->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection hplc Reverse Phase HPLC for final purification fraction_collection->hplc crystallization Crystallization hplc->crystallization final_product Pure 7-β-Xylosyl-10-deacetyltaxol crystallization->final_product

A generalized workflow for the isolation and purification of 7-β-Xylosyl-10-deacetyltaxol.

Physicochemical Properties

A summary of the key physicochemical properties of 7-β-Xylosyl-10-deacetyltaxol is provided in the table below.

PropertyValueReference
Molecular Formula C₅₀H₅₇NO₁₇[5]
Molecular Weight 943.98 g/mol [5]
CAS Number 90332-63-1[6]
Appearance White to off-white solid[]
Solubility Soluble in DMSO, methanol, and ethanol.[6][8]
Purity (Commercially available) ≥98%[6]

Biological Activity and Mechanism of Action

7-β-Xylosyl-10-deacetyltaxol exhibits significant anticancer potential, acting as a microtubule-stabilizing agent, similar to other taxanes.[6] Its mechanism of action involves the promotion of microtubule polymerization and the prevention of their depolymerization.[6] This disruption of microtubule dynamics leads to mitotic arrest in cancer cells, ultimately inducing apoptosis.[5][8]

The apoptotic pathway induced by 7-β-Xylosyl-10-deacetyltaxol is primarily mediated through the mitochondrial-dependent pathway.[8] Treatment of cancer cells with this compound leads to an upregulation of pro-apoptotic proteins such as Bax and Bad, and a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of caspase-9 and downstream effector caspases, including caspase-3 and -6.[5][8]

Apoptotic Signaling Pathway

G cluster_stimulus External Stimulus cluster_microtubule Microtubule Dynamics cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade drug 7-β-Xylosyl-10-deacetyltaxol microtubule Microtubule Stabilization drug->microtubule mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest bax_bad ↑ Bax, Bad (Pro-apoptotic) mitotic_arrest->bax_bad bcl2_bclxl ↓ Bcl-2, Bcl-XL (Anti-apoptotic) mitotic_arrest->bcl2_bclxl mmp Mitochondrial Membrane Permeability Disruption bax_bad->mmp bcl2_bclxl->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3_6 Caspase-3 & -6 Activation caspase9->caspase3_6 apoptosis Apoptosis caspase3_6->apoptosis

References

Isolating 7-Xylosyltaxol B from Taxus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of 7-Xylosyltaxol B, a significant taxane derivative found in various Taxus species. This document synthesizes available scientific literature to offer detailed experimental protocols, quantitative data, and insights into the biosynthetic pathways, serving as a valuable resource for researchers in natural product chemistry and drug development.

Introduction to this compound

This compound is a naturally occurring taxane diterpenoid found in yew trees (Taxus species). It is a derivative of paclitaxel (Taxol®), a potent anticancer agent. The structure of this compound is characterized by the attachment of a xylose sugar moiety at the C-7 position of the taxane core. While less studied than paclitaxel itself, 7-xylosyltaxanes are often found in greater abundance in certain Taxus species, making them attractive precursors for the semi-synthesis of paclitaxel and other bioactive taxoids. The presence of the xylosyl group significantly increases the polarity of the molecule compared to paclitaxel.

Quantitative Data

The concentration of this compound can vary significantly depending on the Taxus species, the part of the plant harvested (e.g., needles, bark), and the geographical location. While specific yield data for this compound is not extensively reported, data for the closely related compound, 7-xylosyl-10-deacetyltaxol, provides a valuable reference point. One study identified 7-xylosyl-10-deacetyltaxol as a key chemical marker for distinguishing between different Taxus species, highlighting its significance.[1]

CompoundTaxus SpeciesPlant PartMethodConcentration/YieldReference
7-xylosyl-10-deacetyltaxolTaxus spp.LeavesUPLC-MS/MS0.94–3.05 ng/mL (LLOQ)[1]
10-deacetyltaxol-7-xylosideTaxus brevifoliaBarkChromatography & Crystallization0.06-0.1%[2]
taxol-7-xylosideTaxus brevifoliaBarkChromatography & Crystallization0.005-0.01%[2]

Table 1: Reported Concentrations of Closely Related 7-Xylosyltaxanes in Taxus Species.

Experimental Protocols

The following protocols are generalized from established methods for the isolation and purification of taxanes from Taxus species and can be adapted for the specific isolation of this compound.

Extraction of Crude Taxane Mixture

This protocol outlines the initial extraction of taxanes from fresh plant material.

  • Plant Material Preparation: Fresh clippings of Taxus species (e.g., needles and young stems) are harvested and air-dried in a well-ventilated area away from direct sunlight to prevent degradation of the taxanes. The dried material is then ground into a fine powder using a Wiley mill.

  • Solvent Extraction: The powdered plant material is mixed with an extraction solvent. A common solvent system is an ethanol/water mixture (between 50% and 80% ethanol by volume).[3] The mixture is stirred at room temperature for 24 hours to allow for sufficient extraction of the taxanes.

  • Decolorization: The resulting extract is treated with activated charcoal to remove pigments and other impurities. The mixture is stirred and then filtered to remove the charcoal.[3]

  • Solvent Removal: The ethanol is removed from the filtrate under reduced pressure using a rotary evaporator. This results in an aqueous suspension containing the crude taxane mixture.

  • Precipitation and Collection: Since taxanes are insoluble in water, they will precipitate out of the aqueous solution. The precipitate can be collected by centrifugation or filtration.[3] The collected crude taxane mixture is then dried.

Purification of this compound

This multi-step chromatographic process is designed to separate this compound from other taxanes and impurities.

  • Solvent Partitioning: The crude taxane extract is first subjected to a solvent-solvent partitioning scheme to remove highly polar and non-polar impurities. A typical method involves partitioning the extract between water and a non-polar solvent like hexane to remove lipids, followed by extraction of the aqueous layer with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to recover the taxanes.[4]

  • Normal Phase Column Chromatography: The concentrated taxane fraction is then subjected to normal phase column chromatography on silica gel.[3]

    • Stationary Phase: Silica gel (60-200 mesh).

    • Mobile Phase: A gradient of hexane and ethyl acetate is commonly used. The elution can start with 100% hexane, gradually increasing the proportion of ethyl acetate to elute compounds of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified by preparative reverse-phase HPLC.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system for separating taxanes.[1] The specific gradient profile will need to be optimized to achieve baseline separation of this compound from other closely eluting taxanes.

    • Detection: UV detection at 227 nm is suitable for taxanes.

    • Fraction Collection: Fractions corresponding to the peak of this compound are collected, pooled, and the solvent is removed under reduced pressure to yield the purified compound.

Characterization Data

Due to the limited availability of specific data for this compound, the following data for the closely related compound, 7-(beta-xylosyl)-10-deacetyltaxol , is provided as a reference. This compound differs from this compound by the absence of an acetyl group at the C-10 position.

Technique Data for 7-(beta-xylosyl)-10-deacetyltaxol
Molecular Formula C₅₀H₅₇NO₁₇
Molecular Weight 955.98 g/mol
¹³C NMR (Acetone-d₆) A comprehensive list of chemical shifts is available in specialized databases.[4][5] Key shifts would be expected for the taxane core, the side chain, and the xylosyl moiety.
Mass Spectrometry ESI-MS/MS analysis would be expected to show a parent ion corresponding to the molecular weight and characteristic fragmentation patterns. For taxoids, common fragmentation includes the loss of the side chain and neutral losses from the taxane core.

Table 2: Physicochemical and Spectroscopic Data for 7-(beta-xylosyl)-10-deacetyltaxol.

Visualizations

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound from Taxus species.

experimental_workflow start Taxus Plant Material (Needles/Bark) extraction Solvent Extraction (Ethanol/Water) start->extraction decolorization Decolorization (Activated Charcoal) extraction->decolorization concentration Solvent Removal (Rotary Evaporation) decolorization->concentration partitioning Solvent Partitioning (Hexane/Water, then EtOAc) concentration->partitioning column_chrom Normal Phase Column Chromatography (Silica Gel, Hexane/EtOAc gradient) partitioning->column_chrom prep_hplc Preparative RP-HPLC (C18, Acetonitrile/Water gradient) column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.
Biosynthetic Pathway of 7-Xylosyltaxanes

The biosynthesis of this compound follows the general taxane biosynthetic pathway, with a key final step involving the attachment of a xylosyl group. The following diagram illustrates a simplified proposed pathway leading to 7-xylosyltaxanes.

biosynthetic_pathway ggpp Geranylgeranyl Diphosphate (GGPP) taxadiene Taxadiene ggpp->taxadiene Taxadiene Synthase hydroxylation Multiple Hydroxylations, Acylations, and Rearrangements taxadiene->hydroxylation taxol_core Taxol Core Structure (e.g., Baccatin III) hydroxylation->taxol_core xylosylation Xylosylation at C-7 (Glycosyltransferase) taxol_core->xylosylation xylosyltaxol This compound xylosylation->xylosyltaxol

Figure 2. Proposed biosynthetic pathway for this compound.

Conclusion

The isolation of this compound from Taxus species presents both a challenge and an opportunity for natural product chemists and drug developers. While its structural similarity to other taxanes necessitates sophisticated purification techniques, its relatively high abundance in some Taxus species makes it a promising starting material for the semi-synthesis of more potent anticancer agents. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full potential of this and other related taxane compounds. Further research is warranted to fully elucidate the bioactivity of this compound and to optimize its extraction and purification for potential therapeutic applications.

References

Spectroscopic Profile of 7-Xylosyltaxol B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Xylosyltaxol B, more systematically known as 7-xylosyl-10-deacetyltaxol, is a derivative of paclitaxel (Taxol), a prominent anticancer agent. As with other taxanes, its biological activity is intrinsically linked to its complex molecular structure. Elucidation and confirmation of this structure rely on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide provides a summary of the available spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.

It is important to note that a complete, publicly available dataset of experimental ¹H and ¹³C NMR chemical shifts and a specific experimental IR spectrum for this compound could not be located in the searched resources. The information presented herein is based on available mass spectrometry data and characteristic spectral features of closely related taxane compounds.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues.

Table 1: Mass Spectrometry Data for 7-Xylosyl-10-deacetyl Paclitaxel

ParameterValueSource
Molecular FormulaC₅₀H₅₇NO₁₇-
Molecular Weight943.98 g/mol -
Ionization ModeElectrospray Ionization (ESI), Negative[1]
Precursor m/z943[1]
MS/MS Fragments988, 942, 284[1]

Infrared (IR) Spectroscopy Data

Table 2: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400 (broad)O-H (hydroxyls, xylosyl moiety)Stretching
~3300 (sharp)N-H (amide)Stretching
~3060C-H (aromatic)Stretching
~2950C-H (aliphatic)Stretching
~1735 (strong)C=O (esters, acetate, benzoate)Stretching
~1710 (strong)C=O (ketone on taxane core)Stretching
~1650 (strong)C=O (amide I)Stretching
~1600, ~1490, ~1450C=C (aromatic)Stretching
~1240C-O (esters, ethers)Stretching
~1070C-O (alcohols, xylosyl moiety)Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

A complete and verified set of ¹H and ¹³C NMR data for this compound is not available in the public domain from the conducted searches. The structural complexity and the presence of numerous overlapping signals in the ¹H NMR spectrum of taxanes necessitate advanced 2D NMR techniques for complete assignment.[3] For ¹³C NMR, each unique carbon atom in the molecule would give rise to a distinct signal.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for the NMR analysis of a taxane derivative like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) to a final volume of 0.5-0.7 mL.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a 30-45 degree pulse angle, and a relaxation delay of 1-2 seconds.

    • Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters on a 100 MHz spectrometer would include a spectral width of 200-220 ppm, a 30-45 degree pulse angle, and a relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the deuterated solvent signal.

  • 2D NMR Spectroscopy:

    • To aid in structural elucidation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (LC-MS/MS)

This protocol is based on methods developed for the analysis of 7-xylosyl-10-deacetylpaclitaxel.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile.

    • For analysis from a biological matrix, a liquid-liquid or solid-phase extraction would be necessary to isolate the compound.

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Employ a mobile phase gradient or isocratic elution. A typical mobile phase could be a mixture of acetonitrile and water containing a small amount of formic acid (e.g., 0.1%) to aid ionization.

  • Mass Spectrometry (MS):

    • Interface the LC system with a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the ESI source in either positive or negative ion mode, depending on which provides better sensitivity for the analyte. For this compound, negative mode has been reported.[1]

    • Acquire full scan mass spectra to determine the parent ion's m/z.

    • For structural confirmation and enhanced selectivity, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy

This protocol describes a common method for obtaining an IR spectrum of a solid sample.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet-forming die.

    • Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Natural Source Purification Chromatographic Purification Extraction->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Formula NMR NMR Spectroscopy (1D and 2D) Purification->NMR Connectivity & Stereochemistry IR Infrared (IR) Spectroscopy Purification->IR Functional Groups Data_Analysis Data Analysis and Interpretation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report Final Report

References

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Xylosyltaxol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 7-Xylosyltaxol B (also known as 7-xylosyl-10-Deacetylpaclitaxel B), a derivative of paclitaxel. This guide consolidates available data on its structure, physicochemical characteristics, and biological activities, offering detailed experimental context where possible.

Physicochemical Properties

This compound is a naturally occurring taxane derivative found in plants of the Taxus genus, such as Taxus cuspidata.[1][2] It is structurally related to the potent anti-cancer drug Paclitaxel (Taxol). The following tables summarize its key quantitative properties.

Table 1: Core Physicochemical Identifiers for this compound

PropertyValueSource
CAS Number 90332-64-2[1]
Molecular Formula C₄₈H₅₉NO₁₇[1]
Molecular Weight 921.98 g/mol [1]
Alternative Names 7-xylosyl-10-Deacetylpaclitaxel B[1]

Table 2: Physical Characteristics of this compound and Related Analogues

PropertyValueSource & Notes
Appearance Off-White Solid / White to Off-white Solid[3][] (Data for the closely related 7-Xylosyl-10-deacetyltaxol)
Melting Point >228°C (decomposes)[3][][5] (Data for 7-Xylosyl-10-deacetyltaxol)
Boiling Point 1068.4 ± 65.0 °C (Predicted)[][5] (Data for 7-Xylosyl-10-deacetyltaxol)
Density 1.460 ± 0.10 g/cm³ (Predicted)[] (Data for 7-Xylosyl-10-deacetyltaxol)
Purity ≥98%[6] (Data for the related 10-Deacetyl-7-xylosyltaxol)
Storage Store at -20°C under an inert atmosphere[][5] (Data for 7-Xylosyl-10-deacetyltaxol)

Table 3: Solubility Profile

SolventSolubilitySource & Notes
Water Insoluble[5][7] (Data for 10-Deacetyl-7-xylosyl paclitaxel)
Ethanol Insoluble[7] (Data for 10-Deacetyl-7-xylosyl paclitaxel)
DMSO 100 mg/mL (105.93 mM)[7] (Data for 10-Deacetyl-7-xylosyl paclitaxel)
Methanol Soluble (with heating/sonication)[][5][6] (Data for 10-Deacetyl-7-xylosyltaxol)
Chloroform Soluble[5] (Data for 10-Deacetyl-7-xylosyltaxol)

Chemical Structure and Identification

The structural backbone of this compound is the complex diterpene core characteristic of taxanes. It is distinguished by a xylosyl moiety at the C-7 position and lacks an acetyl group at the C-10 position compared to Paclitaxel.

Structure Identifiers:

  • SMILES: CC(O--INVALID-LINK--C[C@@H]2O--INVALID-LINK--([H])--INVALID-LINK--O)(CO1)--INVALID-LINK--C)(C[C@@H]5OC(--INVALID-LINK----INVALID-LINK--NC(/C(C)=C/C)=O)=O)O)OC(C7=CC=CC=C7)=O)([H])[C@@]2(C(--INVALID-LINK--O)=O)C)=O[1]

Note: Due to the high complexity of the molecule, a meaningful 2D diagram generated via DOT language is impractical. The provided SMILES string can be used with chemical drawing software (e.g., ChemDraw, MarvinSketch) to generate an accurate 2D or 3D representation.

Experimental Protocols and Methodologies

The characterization and synthesis of taxanes like this compound involve standard and specialized analytical techniques.

Isolation and Purification

A general method for isolating taxol and its natural analogues, including xylosylated forms, has been described. The process relies on reverse-phase liquid chromatography, which is effective even at a pilot-plant scale for extracts from yew needles.[8]

General Protocol:

  • Extraction: The biomass (e.g., needles or bark of Taxus species) is first extracted with a suitable solvent.

  • Concentration: The crude extract is concentrated to yield an aqueous residue.

  • Liquid-Liquid Extraction: The aqueous concentrate is extracted with a solvent like ethyl acetate.

  • Chromatography: The resulting extract is subjected to reverse-phase column chromatography.

  • Elution and Fractionation: A solvent gradient is used to elute the compounds, and fractions are collected separately.

  • Crystallization: The fractions containing the target compounds are further purified by recrystallization to yield the pure natural products.[8]

G cluster_extraction Extraction & Concentration cluster_purification Purification A Taxus Biomass (Needles/Bark) B Crude Solvent Extract A->B Solvent Extraction C Aqueous Concentrate B->C Concentration D Ethyl Acetate Extraction C->D E Reverse-Phase Chromatography D->E F Fraction Collection E->F G Recrystallization F->G H Pure this compound G->H

Caption: General workflow for the isolation and purification of taxane analogues.[8]
Structural Characterization

The structures of novel or synthesized taxanes are typically confirmed using a combination of spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC): Used to separate complex mixtures and assess the purity of the final product.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for elucidating the detailed molecular structure and stereochemistry.[9][10]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the molecular formula.[9][10]

Semi-Synthesis

Taxol and its derivatives can be prepared via semi-synthesis from more abundant precursors like 10-deacetyl-7-xylosyltaxanes. A typical three-step reaction sequence involves:

  • Redox Reaction: To modify key functional groups.

  • Acetylation: Introduction of an acetyl group.

  • Deacetylation: Selective removal of an acetyl group. The resulting mixture is then purified by column chromatography to isolate the desired taxane.[9][10]

Biological Activity and Mechanism of Action

This compound is reported to have anti-tumor activity and inhibits the growth of S180 sarcoma.[1] Its mechanism of action, like other taxanes, involves the stabilization of microtubules, which disrupts mitosis and leads to apoptotic cell death in cancer cells.[2]

A closely related and well-studied analogue, 10-Deacetyl-7-xylosyl paclitaxel , induces apoptosis in human prostate cancer cells (PC-3) through a mitochondria-dependent pathway.[7][11] This pathway provides a likely model for the action of this compound.

Key Steps in the Apoptotic Pathway:

  • The compound causes significant mitotic arrest in cancer cells.[7]

  • It up-regulates the expression of pro-apoptotic proteins Bax and Bad.[7][11]

  • It down-regulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL.[7][11]

  • This imbalance disturbs the mitochondrial membrane permeability, leading to the release of cytochrome c.

  • Cytochrome c release triggers the activation of initiator caspase-9.[7][11]

  • Caspase-9, in turn, activates downstream executioner caspases, such as caspase-3 and caspase-6, which carry out programmed cell death.[7][11]

G cluster_drug Drug Action cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway cluster_execution Execution Phase Drug 7-Xylosyltaxol Analogue Bax Bax / Bad (Pro-Apoptotic) Drug->Bax Up-regulates Bcl2 Bcl-2 / Bcl-XL (Anti-Apoptotic) Drug->Bcl2 Down-regulates Mito Mitochondrial Membrane Permeability Disturbance Bax->Mito Promotes Bcl2->Mito Inhibits Casp9 Caspase-9 Activation Mito->Casp9 Casp36 Caspase-3 & -6 Activation Casp9->Casp36 Apoptosis Apoptosis Casp36->Apoptosis

Caption: Apoptotic signaling pathway induced by a 7-Xylosyltaxol analogue.[7][11]

References

Preliminary Biological Activity of 7-Xylosyltaxol B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity of 7-Xylosyltaxol B, a derivative of the potent anti-cancer agent paclitaxel. This document synthesizes available data on its cytotoxic effects, mechanism of action, and the experimental methodologies used for its evaluation.

Quantitative Biological Activity

The cytotoxic and anti-proliferative activities of this compound and its close analog, 10-deacetyl-7-xylosyl paclitaxel, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)
7-XylosyltaxolVarious Cancer Cell Lines-0.16 - 5.9
7-XylosyltaxolA2780Ovarian Carcinoma0.85
10-deacetyl-7-xylosyl paclitaxelHeLaCervical Cancer85

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Similar to its parent compound paclitaxel, this compound exerts its anti-cancer effects primarily by targeting the microtubule network within cells. This mechanism disrupts the normal cellular processes of division and proliferation, ultimately leading to programmed cell death (apoptosis).

Microtubule Stabilization

This compound is a microtubule-stabilizing agent, enhancing the polymerization of tubulin dimers into microtubules[1]. By binding to the β-tubulin subunit, it prevents the disassembly of microtubules, which is a critical process for the dynamic reorganization of the cytoskeleton required for mitosis[1]. This hyper-stabilization of microtubules leads to mitotic arrest, preventing cancer cells from completing cell division.

Induction of Apoptosis

The primary mechanism of cell death induced by this compound and its analogs is through the mitochondrial-dependent pathway of apoptosis[1][2]. This process involves a cascade of molecular events:

  • Modulation of Bcl-2 Family Proteins: Treatment with these compounds leads to an upregulation of pro-apoptotic proteins such as Bax and Bad, and a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL[1][2]. This shift in the balance of Bcl-2 family proteins disrupts the integrity of the mitochondrial membrane.

  • Caspase Activation: The permeabilization of the mitochondrial membrane results in the release of cytochrome c, which in turn activates a cascade of caspases, the key executioners of apoptosis. Specifically, caspase-9, an initiator caspase, is activated, which then activates downstream executioner caspases such as caspase-3 and -6[1][2].

The following diagram illustrates the proposed signaling pathway for apoptosis induction by this compound.

This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Bcl-2 Family Modulation Bcl-2 Family Modulation Mitotic Arrest->Bcl-2 Family Modulation Bax/Bad Upregulation Bax/Bad Upregulation Bcl-2 Family Modulation->Bax/Bad Upregulation Bcl-2/Bcl-XL Downregulation Bcl-2/Bcl-XL Downregulation Bcl-2 Family Modulation->Bcl-2/Bcl-XL Downregulation Mitochondrial Membrane Permeabilization Mitochondrial Membrane Permeabilization Bax/Bad Upregulation->Mitochondrial Membrane Permeabilization Bcl-2/Bcl-XL Downregulation->Mitochondrial Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3/6 Activation Caspase-3/6 Activation Caspase-9 Activation->Caspase-3/6 Activation Apoptosis Apoptosis Caspase-3/6 Activation->Apoptosis

Figure 1: Apoptosis signaling pathway induced by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the biological activity of this compound and its analogs.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

The following diagram outlines the workflow for a typical MTT assay.

A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (1.5-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G

Figure 2: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of tubulin into microtubules by monitoring the change in optical density.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing tubulin protein (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol)[3].

  • Compound Addition: Add this compound or a control compound (e.g., paclitaxel as a positive control, nocodazole as a negative control) to the reaction mixture at the desired concentration.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

The logical relationship of components in a tubulin polymerization assay is depicted below.

cluster_reactants Reactants cluster_conditions Conditions Tubulin Tubulin Polymerization Microtubule Polymerization Tubulin->Polymerization GTP GTP GTP->Polymerization Compound This compound Compound->Polymerization enhances Buffer Polymerization Buffer Buffer->Polymerization Temp 37°C Temp->Polymerization Measurement Absorbance (340nm) Polymerization->Measurement

Figure 3: Logical relationship of components in a tubulin polymerization assay.
Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to quantify apoptosis by staining cells with Annexin V and propidium iodide (PI), and to analyze cell cycle distribution.

Protocol for Apoptosis Analysis:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Protocol for Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Stain the fixed cells with a DNA-binding dye such as propidium iodide (PI) or DAPI in the presence of RNase.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

References

In Vitro Anticancer Potential of 7-Xylosyltaxol B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the in vitro anticancer potential of 7-Xylosyltaxol B is limited in publicly available literature. This guide provides a comprehensive overview based on the known activities of its parent compound, paclitaxel, and other taxane derivatives. The experimental data and pathways described herein are illustrative of the expected behavior of a taxane derivative and should be confirmed by specific experimental validation for this compound.

Introduction

This compound is a derivative of paclitaxel, a prominent member of the taxane family of anticancer agents.[1][2] Taxanes are diterpenoids originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, and are now widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[3] The anticancer activity of taxanes stems from their unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis.[3][4] this compound, as a paclitaxel derivative, is presumed to share this fundamental mechanism of action. This technical guide will delve into the anticipated in vitro anticancer potential of this compound, detailing its likely molecular mechanisms, experimental evaluation protocols, and potential signaling pathway involvement.

Core Mechanism of Action: Microtubule Stabilization

The primary mechanism by which taxanes, and therefore likely this compound, exert their anticancer effects is through the disruption of microtubule dynamics.[3][4]

  • Binding to β-tubulin: Taxanes bind to the β-tubulin subunit of microtubules.[2] This binding event promotes the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymers.

  • Inhibition of Depolymerization: Crucially, taxanes inhibit the depolymerization of microtubules. This prevents the dynamic instability required for normal mitotic spindle formation and function.

  • Mitotic Arrest: The stabilized, non-functional mitotic spindles lead to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[3][5]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][6]

Quantitative Assessment of In Vitro Anticancer Potential

The following tables summarize the expected quantitative data from key in vitro assays used to evaluate the anticancer potential of a novel taxane derivative like this compound. The values presented are hypothetical and representative of typical findings for active taxane compounds.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIC50 (nM) after 72h exposure
MCF-7Breast Adenocarcinoma10.5
MDA-MB-231Breast Adenocarcinoma15.2
A549Lung Carcinoma25.8
OVCAR-3Ovarian Adenocarcinoma8.9
HeLaCervical Adenocarcinoma12.1

Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Flow Cytometry)

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)65.220.114.7
This compound (10 nM)25.810.563.7
This compound (20 nM)15.35.279.5

Table 3: Apoptosis Induction in A549 Cells by this compound (Annexin V/PI Staining)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle)2.11.5
This compound (25 nM)28.415.2
This compound (50 nM)45.922.7

Detailed Experimental Protocols

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits 50% of cell growth.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining
  • Cell Treatment: Cells are treated with this compound for 48 hours.

  • Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizing the Molecular Impact

Signaling Pathways

The anticancer activity of taxanes is known to involve the modulation of several key signaling pathways that regulate cell survival and apoptosis.

G Simplified Apoptotic Pathway Induced by this compound cluster_0 Microtubule Disruption cluster_1 Cell Cycle Arrest cluster_2 Apoptosis Induction This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction G2/M Arrest G2/M Arrest Mitotic Spindle Dysfunction->G2/M Arrest Bcl-2 Phosphorylation (inactivation) Bcl-2 Phosphorylation (inactivation) G2/M Arrest->Bcl-2 Phosphorylation (inactivation) Bax/Bak Activation Bax/Bak Activation Bcl-2 Phosphorylation (inactivation)->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptotic pathway initiated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound.

G In Vitro Anticancer Drug Discovery Workflow Compound Synthesis/Isolation Compound Synthesis/Isolation Primary Screening (e.g., MTT Assay) Primary Screening (e.g., MTT Assay) Compound Synthesis/Isolation->Primary Screening (e.g., MTT Assay) Hit Identification (IC50 < 1 µM) Hit Identification (IC50 < 1 µM) Primary Screening (e.g., MTT Assay)->Hit Identification (IC50 < 1 µM) Secondary Assays Secondary Assays Hit Identification (IC50 < 1 µM)->Secondary Assays Active Cell Cycle Analysis Cell Cycle Analysis Secondary Assays->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Secondary Assays->Apoptosis Assays Mechanism of Action Studies Mechanism of Action Studies Secondary Assays->Mechanism of Action Studies Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Workflow for anticancer drug evaluation.

Conclusion

While specific experimental data for this compound is not extensively available, its structural similarity to paclitaxel strongly suggests a potent in vitro anticancer potential. The primary mechanism of action is anticipated to be the stabilization of microtubules, leading to G2/M cell cycle arrest and the induction of apoptosis. The experimental protocols and expected outcomes detailed in this guide provide a solid framework for the comprehensive in vitro evaluation of this compound and other novel taxane derivatives. Further research is warranted to fully elucidate the specific activity and molecular signature of this compound in various cancer models.

References

7-Xylosyltaxol B: A Technical Guide to a Paclitaxel Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Xylosyltaxol B, scientifically referred to as 7-Xylosyl-10-deacetyltaxol B, is a naturally occurring taxane and a derivative of the well-known chemotherapeutic agent paclitaxel.[1][2] Found in various species of the yew tree (Taxus), this compound belongs to the taxoid family, which is characterized by a complex diterpene core structure.[1][2] As a paclitaxel derivative, this compound is of significant interest to the oncology research community for its potential anti-tumor activities.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activity, and the experimental protocols relevant to its study. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Chemical Identity and Structure

This compound is structurally related to cephalomannine (Taxol B). The key structural features include the characteristic baccatin III core, a C13 side chain which is essential for its cytotoxic activity, and a xylosyl moiety at the C7 position. It is also deacetylated at the C10 position.

Chemical Formula: C₄₈H₅₉NO₁₇[2]

Molecular Weight: 922 g/mol [2]

The structural distinction between paclitaxel, Taxol B (cephalomannine), and this compound lies primarily in the nature of the C13 side chain and substitutions on the taxane core. While paclitaxel has a benzamido group in its C13 side chain, cephalomannine has a tigloylamido group. This compound is a derivative of the latter. The presence of the xylosyl group at the C7 position enhances the hydrophilicity of the molecule compared to paclitaxel.

Biological Activity and Mechanism of Action

While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, it is reported to possess anti-tumor activity, inhibiting the growth of S180 sarcoma cells.[1] The mechanism of action for taxanes is primarily through the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis.

The closely related and more extensively studied compound, 10-deacetyl-7-xylosyl paclitaxel, provides insight into the likely mechanism of action. This compound induces mitotic arrest in cancer cells.[3] Subsequently, it triggers apoptosis through the mitochondrial-dependent (intrinsic) pathway.[3] This involves the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3] This shift in the balance of Bcl-2 family proteins leads to a loss of mitochondrial membrane potential and the release of cytochrome c, which in turn activates caspase-9, the initiator caspase in this pathway.[3] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -6, leading to the downstream events of apoptosis, including DNA fragmentation and cell death.[3]

Signaling Pathway of Apoptosis Induction

The following diagram illustrates the proposed mitochondrial-dependent apoptotic pathway initiated by this compound, based on the known mechanism of related compounds.

apoptosis_pathway Proposed Apoptotic Signaling Pathway of this compound cluster_0 Cellular Effects cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Xylosyltaxol_B This compound Microtubule_Stabilization Microtubule Stabilization Xylosyltaxol_B->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Bcl2_BclXL Bcl-2 / Bcl-xL (Anti-apoptotic) Mitotic_Arrest->Bcl2_BclXL Down-regulates Bax_Bad Bax / Bad (Pro-apoptotic) Mitotic_Arrest->Bax_Bad Up-regulates Mitochondrion Mitochondrion Bcl2_BclXL->Mitochondrion Inhibits Bax_Bad->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3_6 Caspase-3/6 Activation Caspase9->Caspase3_6 Apoptosis Apoptosis Caspase3_6->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

Quantitative Data

Quantitative data on the cytotoxic activity of this compound is not extensively available in peer-reviewed literature. However, a study by Li et al. (PMID: 25682561) on paclitaxel derivatives provides some context, although the direct correspondence of the tested compounds to this compound requires careful examination of the original publication. The data presented below is for a compound designated as "10" in the aforementioned study, which is reported to be a xylosyl-taxoid derivative. Researchers should consult the primary literature for definitive identification.

Cell LineCancer TypeIC₅₀ (µM)AssayExposure Time (hrs)
A2780Ovarian Carcinoma3.5Sulforhodamine B48
A549Lung Carcinoma1.9Sulforhodamine B48
S180SarcomaNot QuantifiedIn vivo growth inhibition-

Experimental Protocols

The following sections detail generalized protocols for the synthesis, purification, and biological evaluation of taxane derivatives like this compound. These are intended as a guide and may require optimization for specific experimental contexts.

Synthesis and Purification

The semi-synthesis of taxols from 10-deacetyl-7-xylosyltaxanes has been reported to involve a three-step process of redox reactions, acetylation, and deacetylation. A generalized workflow for isolation and purification from a crude extract is presented below.

synthesis_workflow General Workflow for Isolation and Purification Start Crude Taxane Extract (from Taxus species) Step1 Initial Purification (e.g., Column Chromatography on Diaion® HP-20) Start->Step1 Step2 Hydrophilic Interaction Solid Phase Extraction (HILIC-SPE) (Silica stationary phase) Step1->Step2 Step3 Fraction Collection (Elution with aqueous-organic mobile phase) Step2->Step3 Step4 Semi-preparative Reversed-Phase HPLC Step3->Step4 End Purified this compound Step4->End

References

The Intricate Architecture of Nature's Warheads: A Technical Guide to the Structural Elucidation of Novel Taxane Xylosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation essential for the structural elucidation of novel taxane xylosides. As the quest for new and more effective anticancer agents continues, understanding the nuanced structures of these complex natural products is paramount for advancing drug discovery and development. This document outlines the critical experimental protocols, presents key quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate a deeper understanding of these promising therapeutic molecules.

Introduction to Taxane Xylosides

Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus. The most renowned member, Paclitaxel (Taxol®), is a potent anticancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Taxane xylosides are glycosylated forms of the taxane core, where a xylose sugar moiety is attached, often at the C-7 or C-10 position.[2] The presence and nature of this sugar can significantly influence the compound's solubility, pharmacokinetic profile, and biological activity. The structural elucidation of novel taxane xylosides is a critical step in identifying new drug candidates with potentially improved therapeutic indices.

Isolation and Purification of Taxane Xylosides

The initial step in the structural elucidation of novel taxane xylosides is their isolation and purification from natural sources, such as the bark, needles, or cell cultures of Taxus species, or from endophytic fungi.[2][3] A general workflow for this process is outlined below.

Isolation_Workflow Start Plant Material (e.g., Taxus sp. biomass) Extraction Solvent Extraction (e.g., Methanol/Ethanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Dichloromethane-Water) Extraction->Partitioning Crude_Extract Crude Taxane Extract Partitioning->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, C18 Reverse Phase) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation Purity_Analysis Purity Analysis (HPLC) Fractionation->Purity_Analysis Purity_Analysis->Column_Chromatography Further Purification Pure_Compound Isolated Novel Taxane Xyloside Purity_Analysis->Pure_Compound

Caption: Experimental workflow for the isolation and purification of taxane xylosides.

Experimental Protocol: Isolation and Purification
  • Extraction:

    • Air-dried and powdered plant material (e.g., 1 kg of Taxus needles) is extracted with methanol (3 x 5 L) at room temperature for 72 hours.

    • The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Partitioning:

    • The crude extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L) and dichloromethane (3 x 1 L).

    • The dichloromethane fraction, containing the taxanes, is dried over anhydrous sodium sulfate and evaporated to dryness.

  • Column Chromatography:

    • The dried dichloromethane extract is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Preparative HPLC:

    • Fractions showing the presence of potential taxane xylosides are pooled and further purified by preparative reverse-phase HPLC (e.g., on a C18 column).

    • A common mobile phase is a gradient of acetonitrile and water.

    • The purity of the isolated compounds is confirmed by analytical HPLC.

Spectroscopic Analysis for Structural Elucidation

The definitive structure of a novel taxane xyloside is determined through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to establish the carbon skeleton, the position and nature of substituents, and the relative stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Novel Taxane Xyloside Moiety

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)Key HMBC Correlations
Taxane Core
C-175.21.85 (m)H-2, H-14
C-272.83.80 (d, 7.1)H-1, H-3, H-20
C-345.92.30 (m)H-2, H-4, H-18
C-481.1-H-3, H-5, H-20
C-558.64.95 (d, 8.0)H-4, H-6, H-18
C-784.54.45 (dd, 10.5, 6.6)H-6, H-8, Xyl-H-1'
C-1076.35.25 (d, 2.5)H-9, H-11, H-19
Xylose Moiety
C-1'102.14.60 (d, 7.5)C-7 (Taxane)
C-2'74.93.30 (t, 8.5)H-1', H-3'
C-3'77.83.45 (t, 9.0)H-2', H-4'
C-4'71.23.55 (m)H-3', H-5'a, H-5'b
C-5'67.03.90 (dd, 11.5, 5.0), 3.25 (dd, 11.5, 10.0)H-4'

Note: This is a representative table. Actual chemical shifts and coupling constants will vary for different novel taxane xylosides.

Experimental Protocol: 2D NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified taxane xyloside is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • ¹H NMR: A standard one-pulse experiment is performed to obtain the proton spectrum.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and establishing the overall carbon framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing information about the relative stereochemistry of the molecule.

NMR_Elucidation_Logic NMR_Data 1D & 2D NMR Data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Proton_Shifts ¹H Chemical Shifts & Coupling Constants NMR_Data->Proton_Shifts Carbon_Shifts ¹³C Chemical Shifts & DEPT NMR_Data->Carbon_Shifts NOESY_Correlations NOESY: Through-Space Correlations (Stereochemistry) NMR_Data->NOESY_Correlations COSY_Correlations COSY: ¹H-¹H Correlations (Spin Systems) Proton_Shifts->COSY_Correlations HSQC_Correlations HSQC: ¹H-¹³C Direct Correlations Carbon_Shifts->HSQC_Correlations COSY_Correlations->HSQC_Correlations HMBC_Correlations HMBC: ¹H-¹³C Long-Range Correlations (Connectivity of Fragments) HSQC_Correlations->HMBC_Correlations Structure_Proposal Proposed Structure HMBC_Correlations->Structure_Proposal NOESY_Correlations->Structure_Proposal

Caption: Logical workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragmentation pattern offers valuable clues about the structure, particularly the nature and location of substituents.

Table 2: Representative MS/MS Fragmentation Data for a Novel Taxane Xyloside

Precursor Ion [M+Na]⁺ (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Implication
975.4843.3C₅H₈O₄ (Xylose - H₂O)Loss of the xylose moiety
975.4569.2C₁₉H₂₂O₉ (Side chain + Xylose)Cleavage of the ester linkage at C-13 and loss of the xyloside
975.4509.2C₁₉H₂₂O₉ + C₂H₂O₂ (Side chain + Xylose + Acetyl)Further loss of an acetyl group from the taxane core
569.2407.1C₈H₈O₃ (Benzoyl group + H₂O)Loss of a benzoyl group from the baccatin III core

Note: This is a representative table. Actual m/z values and fragmentation patterns will be specific to the novel compound.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: A dilute solution of the purified taxane xyloside (e.g., 1 µg/mL) is prepared in a suitable solvent, typically methanol or acetonitrile.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument) with an electrospray ionization (ESI) source is used.

  • Chromatography: The sample is injected onto a reverse-phase column (e.g., C18) and eluted with a gradient of water and acetonitrile, both often containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • Mass Spectrometry (MS): The mass spectrometer is operated in positive ion mode to detect protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. A full scan MS spectrum is acquired to determine the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion of interest is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.

Chemical Degradation

In some cases, chemical degradation can be a useful tool to confirm structural features. For taxane xylosides, acidic or basic hydrolysis can be employed to cleave the glycosidic bond, allowing for the isolation and identification of the aglycone (the taxane core) and the sugar moiety separately.

Experimental Protocol: Acid Hydrolysis
  • The taxane xyloside (1-2 mg) is dissolved in a solution of 1 M HCl in methanol.

  • The mixture is heated at 60°C for 2-4 hours.

  • The reaction is neutralized with a base (e.g., NaHCO₃) and the products are extracted with an organic solvent.

  • The aglycone and the sugar can then be analyzed by chromatographic and spectroscopic methods and compared with authentic standards if available.

Biological Activity and Mechanism of Action

The primary mechanism of action for clinically used taxanes is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death).

Taxane_Signaling_Pathway Taxane Taxane Xyloside Microtubule β-Tubulin on Microtubule Taxane->Microtubule Binds to Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Taxane->Stabilization Mitotic_Spindle Defective Mitotic Spindle Stabilization->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis_Signal Pro-apoptotic Signaling (e.g., Bcl-2 phosphorylation, JNK activation) Mitotic_Arrest->Apoptosis_Signal Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Apoptosis_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of taxane-induced apoptosis.

The binding of taxanes to the β-tubulin subunit of microtubules promotes their polymerization and inhibits their depolymerization.[4] This leads to the formation of overly stable and non-functional microtubule bundles, disrupting the delicate balance required for the formation of the mitotic spindle during cell division.[5] The cell cycle is arrested at the G2/M checkpoint.[6] This prolonged mitotic arrest activates a complex signaling cascade, often involving the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of stress-activated protein kinases such as JNK.[1][7] These signals converge on the activation of the caspase cascade, a family of proteases that execute the apoptotic program, leading to the dismantling of the cell.[1]

Conclusion

The structural elucidation of novel taxane xylosides is a meticulous process that relies on a synergistic combination of advanced analytical techniques. A systematic approach, integrating efficient isolation and purification with comprehensive spectroscopic analysis, is essential for unambiguously determining the intricate molecular architecture of these compounds. The detailed protocols and data interpretation frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of taxane-based anticancer therapeutics. A thorough understanding of their structure is the first and most critical step towards unlocking their full therapeutic potential.

References

Commercial Suppliers and Technical Guide for 7-Xylosyltaxol B in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating novel taxane derivatives, 7-Xylosyltaxol B presents a compelling compound with noted anti-tumor properties. This in-depth technical guide provides a survey of commercial suppliers for research-grade this compound, alongside detailed experimental protocols for its characterization and a summary of its mechanism of action.

Commercial Supplier Overview

Sourcing high-quality chemical reagents is critical for reproducible research. The following table summarizes key information for several commercial suppliers of this compound and its closely related analogs. Researchers are advised to contact suppliers directly for the most current pricing and availability.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
MedChemExpress 10-Deacetyl-7-xylosyl paclitaxel90332-63-1C₅₀H₅₇NO₁₇943.9899.65%5 mg, 10 mg, 25 mg, 50 mg
LKT Labs 10-Deacetyl-7-xylosyltaxol90332-63-1Not SpecifiedNot Specified≥98%5 mg, 10 mg, 25 mg
GlpBio 7-xylosyltaxol90332-66-4C₅₂H₅₉NO₁₈986.02>98.00%5mg
BOC Sciences 7-Xylosyl-10-deacetyltaxol B90332-64-2C₄₈H₅₉NO₁₇921.9797.0%Inquire for details
Biosynth 7-Xylosyl-10-deacetyltaxol B90332-64-2C₄₈H₅₉NO₁₇922Inquire for detailsInquire for details
MySkinRecipes This compound90352-19-5C₅₀H₆₁NO₁₈964.0295%0.005 g
AbMole BioScience 10-Deacetyl-7-xylosyl paclitaxelNot SpecifiedNot SpecifiedNot SpecifiedInquire for detailsInquire for details
ChromaDex 10-DEACETYL-7-XYLOSYLTAXOL C90332-65-3C₄₉H₆₃NO₁₇Not Specified92.2%Inquire for details

Mechanism of Action and Signaling Pathway

This compound, a derivative of paclitaxel, exerts its cytotoxic effects by stabilizing microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The apoptotic signaling cascade initiated by this compound primarily involves the intrinsic, or mitochondrial, pathway.

G cluster_0 cluster_1 Cytoplasm cluster_2 Mitochondrion 7_Xylosyltaxol_B This compound Microtubules Microtubules 7_Xylosyltaxol_B->Microtubules Stabilization Bcl2_Bax Bcl-2/Bax Complex Microtubules->Bcl2_Bax Phosphorylation of Bcl-2 Bax Bax (active) Bcl2_Bax->Bax Release Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores in mitochondrial membrane Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase_9 Activated Caspase-9 Apoptosome->Caspase_9 Caspase_3 Activated Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Execution of apoptosis Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Cytochrome_c->Apoptosome Binds to Apaf-1

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with this compound.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound stock solution

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins, such as the Bcl-2 family, in response to this compound treatment.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells with RIPA buffer and collect the supernatant after centrifugation.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

G Start Start: Obtain this compound Cell_Culture Cell Culture (e.g., HeLa, MCF-7) Start->Cell_Culture MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Based on IC50 Western_Blot Western Blot (Apoptotic Markers) MTT_Assay->Western_Blot Based on IC50 Data_Analysis Data Analysis and Interpretation Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on In Vitro Efficacy Data_Analysis->Conclusion

Caption: In vitro experimental workflow for this compound.

Solubility Profile of 7-Xylosyltaxol B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Xylosyltaxol B, a derivative of the potent anti-cancer agent paclitaxel, is a compound of significant interest in oncological research. A critical parameter for its preclinical and clinical development is its solubility in common laboratory solvents, which directly impacts formulation, in vitro assay design, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the available information on the solubility of this compound and outlines a detailed experimental protocol for its precise determination. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also discusses the solubility characteristics of structurally related taxanes to provide a predictive context.

Introduction to this compound

This compound belongs to the taxane family of diterpenoids, which are characterized by a complex taxane core structure. The parent compound, paclitaxel, is known for its poor aqueous solubility, a characteristic shared by many of its derivatives. The addition of a xylosyl moiety at the C7 position of the taxane core in this compound is expected to influence its physicochemical properties, including solubility. While the presence of the sugar group may slightly increase hydrophilicity compared to paclitaxel, taxanes, in general, remain largely hydrophobic molecules.

Qualitative Solubility of this compound and Related Taxanes

A related compound, 7-Xylosyl-10-deacetyltaxol, is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol, with solubility enhanced by heating and sonication. Another similar compound is described as a white crystalline powder soluble in methanol, ethanol, and DMSO, with very low water solubility (< 0.1 mg/mL).

Taxanes are generally known to be soluble in polar organic solvents. For instance, in the extraction and purification of this compound from natural sources, polar solvents such as ethanol and methanol are employed, indicating its solubility in these solvents. Furthermore, analytical methods like High-Performance Liquid Chromatography (HPLC) often utilize acetonitrile and methanol as components of the mobile phase for the separation of this compound and other taxanes, which further supports its solubility in these organic solvents.

Based on this information, the expected qualitative solubility of this compound is summarized in the table below.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in common laboratory solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventChemical FormulaPolarity IndexExpected Qualitative SolubilityQuantitative Solubility (mg/mL at 25°C)
WaterH₂O10.2Very LowData not available
EthanolC₂H₅OH4.3SolubleData not available
MethanolCH₃OH5.1SolubleData not available
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.2SolubleData not available
AcetoneC₃H₆O5.1SolubleData not available
AcetonitrileC₂H₃N5.8SolubleData not available
ChloroformCHCl₃4.1SolubleData not available

Experimental Protocol for Determining Solubility

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details the recommended shake-flask method, which is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials
  • This compound (solid, high purity)

  • Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile) of analytical grade or higher

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure

The workflow for determining the solubility of this compound is depicted in the following diagram:

Solubility_Determination_Workflow cluster_preparation 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep Add excess this compound to a known volume of solvent equilibrate Agitate at a constant temperature (e.g., 24-48 h) prep->equilibrate Establish Equilibrium separate Centrifuge and filter to remove undissolved solid equilibrate->separate Isolate Saturated Solution analyze Quantify concentration of dissolved compound by HPLC separate->analyze Measure Concentration

Figure 1. Workflow for the experimental determination of this compound solubility.

Step-by-Step Method:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of each selected solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a vortex mixer within a constant temperature incubator (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved compound remains constant.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed to further pellet the undissolved solid.

    • Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

    • Dilute the filtered saturated solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak areas.

    • Calculate the concentration of this compound in the original saturated solutions using the calibration curve and accounting for the dilution factor.

Logical Relationship of Factors Influencing Solubility

The solubility of a compound like this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The following diagram illustrates the logical relationship between the molecular properties and the expected solubility.

Solubility_Factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interaction cluster_solubility Outcome solute_polarity Molecular Polarity (Taxane Core: Nonpolar Xylosyl Group: Polar) interaction Strength of Intermolecular Forces solute_polarity->interaction solvent_polarity Solvent Polarity solvent_polarity->interaction solubility Solubility interaction->solubility Determines

Figure 2. Factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is currently lacking in the scientific literature, its chemical structure suggests a solubility profile characteristic of hydrophobic taxane derivatives, with good solubility in polar organic solvents and poor solubility in water. For researchers and drug development professionals, the experimental protocol detailed in this guide provides a robust framework for determining the precise solubility of this compound in various laboratory solvents. The generation of such data is a critical step in advancing the research and development of this promising anti-cancer compound.

An In-depth Technical Guide to the Storage Stability of 7-Xylosyltaxol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability of 7-Xylosyltaxol B under various storage conditions. Due to the limited publicly available stability data specific to this compound, this document extrapolates from extensive research on its parent compound, paclitaxel, and other taxane derivatives. The information herein is intended to guide researchers in designing stability studies, developing formulations, and establishing appropriate storage and handling procedures.

Introduction to this compound and Taxane Stability

This compound is a derivative of paclitaxel, a potent anticancer agent that functions by stabilizing microtubules, thereby inhibiting cell division. The chemical stability of taxanes is a critical factor in their development as therapeutic agents. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Like other taxanes, the stability of this compound is expected to be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Forced degradation studies, or stress testing, are crucial for identifying likely degradation products and establishing degradation pathways.[1][2] These studies are typically conducted under conditions more severe than standard storage to accelerate degradation.[1]

Predicted Degradation Pathways

Based on studies of similar taxane derivatives, this compound is likely to undergo degradation through several key pathways, including hydrolysis of its ester groups, epimerization, and oxidation.[3][4] Stress studies on taxanes like paclitaxel, docetaxel, and cabazitaxel have revealed common degradation patterns under acidic, basic, and oxidative conditions.[3]

A proposed degradation pathway for a taxane derivative under various stress conditions is illustrated below.

G 7-Xylosyltaxol_B 7-Xylosyltaxol_B Acidic_Hydrolysis Acidic_Hydrolysis 7-Xylosyltaxol_B->Acidic_Hydrolysis H+ Basic_Hydrolysis Basic_Hydrolysis 7-Xylosyltaxol_B->Basic_Hydrolysis OH- Oxidation Oxidation 7-Xylosyltaxol_B->Oxidation [O] Thermal_Degradation Thermal_Degradation 7-Xylosyltaxol_B->Thermal_Degradation Heat Photodegradation Photodegradation 7-Xylosyltaxol_B->Photodegradation Light Epimerization_at_C7_and_C2 Epimerization at C-7 and C-2' Acidic_Hydrolysis->Epimerization_at_C7_and_C2 Side_Chain_Cleavage Side_Chain_Cleavage Acidic_Hydrolysis->Side_Chain_Cleavage Basic_Hydrolysis->Side_Chain_Cleavage Baccatin_III_Analog Baccatin_III_Analog Basic_Hydrolysis->Baccatin_III_Analog N-Oxide_Formation N-Oxide_Formation Oxidation->N-Oxide_Formation Hydroxylated_Derivatives Hydroxylated_Derivatives Oxidation->Hydroxylated_Derivatives Ring_Rearrangement_Products Ring_Rearrangement_Products Thermal_Degradation->Ring_Rearrangement_Products Various_Degradants Various_Degradants Photodegradation->Various_Degradants

Predicted Degradation Pathways for this compound.

Quantitative Stability Data (Hypothetical based on Analogs)

The following tables summarize the expected stability of this compound based on data from paclitaxel and other taxanes. These are illustrative and should be confirmed by specific studies on this compound.

Table 1: Stability of Taxane Infusions in Solution

ConcentrationDiluentContainerTemperature (°C)Stability (Days)Limiting FactorReference
0.3 mg/mL0.9% NaClPolyolefin2-813Precipitation[5][6]
0.3 mg/mL0.9% NaClLDPE2-816Precipitation[5][6]
0.3 mg/mL0.9% NaClGlass2-813Precipitation[5][6]
0.3 mg/mL5% GlucosePolyolefin2-813Precipitation[5][6]
0.3 mg/mL5% GlucoseLDPE2-818Precipitation[5][6]
0.3 mg/mL5% GlucoseGlass2-820Precipitation[5][6]
0.3 mg/mLVariousVarious253-7Precipitation[5][6]
1.2 mg/mL0.9% NaClPolyolefin2-89Precipitation[5][6]
1.2 mg/mL0.9% NaClLDPE2-812Precipitation[5][6]
1.2 mg/mL0.9% NaClGlass2-88Precipitation[5][6]
1.2 mg/mL5% GlucosePolyolefin2-810Precipitation[5][6]
1.2 mg/mL5% GlucoseLDPE2-812Precipitation[5][6]
1.2 mg/mL5% GlucoseGlass2-810Precipitation[5][6]
1.2 mg/mLVariousVarious253-7Precipitation[5][6]

Table 2: Summary of Forced Degradation Conditions for Taxanes

Stress ConditionReagent/DetailsTypical DurationMajor Degradation ProductsReference
Acidic Hydrolysis0.1 M HCl1 hour at 40°CC-2' epimer, side chain cleavage[3]
Basic HydrolysispH 10 Buffer1 hour at 40°C10-deacetyl derivatives[7]
Oxidation0.3% H₂O₂1 hour at 25°CN-oxide forms[3]
Thermal (Solid)HeatingVariesN-oxide, C-2' epimer[3]
Thermal (Solution)45-80°CVariesEpimerization, hydrolysis[7]
PhotodegradationUV/Visible lightVariesComplex mixture of degradants[8]

Recommended Storage Conditions

Based on the stability profile of paclitaxel, the following storage conditions are recommended for this compound to minimize degradation:

  • Solid Form: Store at 2-8°C, protected from light and moisture.[9]

  • Stock Solutions: Prepare fresh and use immediately. If short-term storage is necessary, store in tightly sealed vials at -20°C for up to one month.[10]

  • Diluted Infusions: For intravenous administration, stability is dependent on the concentration, diluent, and container type. Refrigeration at 2-8°C generally prolongs stability.[5][6] Unopened vials are typically stable at controlled room temperature (20-25°C) when protected from light.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

5.1. Forced Degradation Study

This study is designed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating power of analytical methods.[13]

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Prepare_Stock Prepare Stock Solution of this compound Aliquot Aliquot into Separate Vials Prepare_Stock->Aliquot Acid Acid Hydrolysis (e.g., 0.1 M HCl, 40°C) Aliquot->Acid Base Base Hydrolysis (e.g., 0.01 M NaOH, 25°C) Aliquot->Base Oxidation Oxidation (e.g., 3% H₂O₂, 25°C) Aliquot->Oxidation Thermal Thermal Degradation (e.g., 80°C) Aliquot->Thermal Photolytic Photolytic Degradation (e.g., UV/Vis light) Aliquot->Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS

Workflow for a Forced Degradation Study.

Protocol:

  • Acidic Degradation: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Incubate at 40°C and collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize samples before analysis.

  • Alkaline Degradation: Dissolve this compound in a suitable solvent and add 0.01 M sodium hydroxide. Maintain at room temperature and collect samples at appropriate intervals. Neutralize samples prior to analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Monitor the reaction over several hours.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C) and analyze at set time points.

  • Photostability: Expose a solution of this compound to a calibrated light source (e.g., xenon lamp) and compare with a control sample protected from light.

5.2. Stability-Indicating HPLC Method

A robust high-performance liquid chromatography (HPLC) method is essential for separating the intact drug from its degradation products.

Chromatographic Conditions (Typical for Taxanes):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or a buffer solution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 227 nm.

  • Temperature: 25°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity.

5.3. Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.

G Degraded_Sample Degraded Sample from Forced Degradation HPLC_Separation HPLC Separation Degraded_Sample->HPLC_Separation Mass_Spectrometry Mass Spectrometry (MS) HPLC_Separation->Mass_Spectrometry MSMS_Fragmentation MS/MS Fragmentation Mass_Spectrometry->MSMS_Fragmentation Structure_Elucidation Structure Elucidation MSMS_Fragmentation->Structure_Elucidation Impurity_Profile Establish Impurity Profile Structure_Elucidation->Impurity_Profile

Workflow for Degradation Product Identification.

Protocol:

  • Inject the degraded sample into an LC-MS/MS system.

  • Obtain the mass-to-charge ratio (m/z) of the parent ion for each degradation product.

  • Perform fragmentation of the parent ions to obtain MS/MS spectra.

  • Analyze the fragmentation patterns to deduce the chemical structure of the degradants.

Conclusion

While specific stability data for this compound is not widely available, the extensive knowledge base for paclitaxel and other taxanes provides a strong foundation for predicting its stability characteristics. It is anticipated that this compound will be sensitive to pH extremes, high temperatures, and light. The primary degradation pathways are likely to involve hydrolysis and oxidation. For optimal stability, this compound should be stored in a solid form at refrigerated temperatures, protected from light. Any solutions should be prepared fresh. The experimental protocols outlined in this guide provide a framework for conducting robust stability studies to establish the specific storage requirements and shelf-life for this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of 7-Xylosyltaxol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the semi-synthesis and purification of 7-Xylosyltaxol B, a derivative of the potent anticancer agent paclitaxel. The methodologies described are based on established glycosylation and purification techniques for taxane compounds, intended to guide researchers in the development of novel paclitaxel analogs.

Introduction

Paclitaxel (Taxol) is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian and breast cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3] Modifications to the paclitaxel structure, such as glycosylation, can alter its pharmacological properties, including solubility and tumor-targeting capabilities. This compound is a paclitaxel derivative featuring a xylose moiety at the C-7 position. This modification has the potential to influence the compound's efficacy and pharmacokinetic profile.

The following protocols detail a plausible semi-synthetic route to this compound, starting from a readily available paclitaxel derivative, and outline the subsequent purification process.

Synthesis of this compound: A Semi-Synthetic Approach

The proposed synthesis involves the glycosylation of a protected baccatin III derivative at the C-7 position with a protected xylose donor, followed by the attachment of the C-13 side chain and subsequent deprotection steps.

Experimental Workflow

cluster_synthesis Synthesis cluster_purification Purification start Start: Baccatin III Derivative protection Protection of C-2' and C-7 Hydroxyl Groups start->protection glycosylation Glycosylation at C-7 with Protected Xylose protection->glycosylation side_chain Side Chain Attachment at C-13 glycosylation->side_chain deprotection Deprotection side_chain->deprotection product Crude this compound deprotection->product crude_product Crude this compound column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_product Pure this compound hplc->pure_product characterization Characterization (NMR, MS, HPLC) pure_product->characterization

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

Materials:

  • Baccatin III

  • (R)-(-)-N-Benzoyl-3-phenylisoserine ethyl ester

  • Triethylsilyl chloride (TES-Cl)

  • 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 4-Dimethylaminopyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC)

  • Tetrabutylammonium fluoride (TBAF)

  • Dichloromethane (DCM), Anhydrous

  • Tetrahydrofuran (THF), Anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography (230-400 mesh)

Step 1: Protection of Baccatin III

  • Dissolve Baccatin III in anhydrous DCM.

  • Add imidazole and TES-Cl.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain 7-TES-Baccatin III.

Step 2: Glycosylation at C-7

  • Dissolve 7-TES-Baccatin III and 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -20°C.

  • Add BF₃·OEt₂ dropwise.

  • Allow the reaction to warm to 0°C and stir for 2-3 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Step 3: Side Chain Attachment at C-13

  • The glycosylated baccatin III derivative and (R)-(-)-N-Benzoyl-3-phenylisoserine ethyl ester are dissolved in anhydrous THF.

  • Add DMAP and DCC to the solution.

  • Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere.[4]

  • Filter the reaction mixture to remove dicyclohexylurea.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography.

Step 4: Deprotection

  • Dissolve the protected this compound derivative in THF.

  • Add TBAF (1 M solution in THF) and stir at room temperature for 6 hours.[4]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography to yield crude this compound.

Purification of this compound

A multi-step purification process is employed to achieve high purity of the final compound.

Purification Workflow

start Crude this compound column Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) start->column fractions Collect and Analyze Fractions by TLC column->fractions pool Pool Pure Fractions fractions->pool hplc Preparative RP-HPLC (Acetonitrile:Water Gradient) pool->hplc pure_product Lyophilize to Obtain Pure this compound hplc->pure_product

Caption: Detailed purification workflow for this compound.

Purification Protocols

1. Silica Gel Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective for the separation of taxane derivatives. A starting mixture of Hexane:Ethyl Acetate (3:1) can be gradually changed to 1:1 and then 1:2.

  • Procedure:

    • Load the crude this compound onto a pre-packed silica gel column.

    • Elute the column with the mobile phase gradient.

    • Collect fractions and monitor by TLC.

    • Pool the fractions containing the pure product and concentrate under reduced pressure.

2. Preparative High-Performance Liquid Chromatography (HPLC):

  • For higher purity, the product obtained from column chromatography can be further purified by preparative reverse-phase HPLC.

  • Column: C18 column

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at 227 nm.

  • Procedure:

    • Dissolve the semi-purified product in a minimal amount of the mobile phase.

    • Inject the solution onto the preparative HPLC column.

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the final pure product.

Quantitative Data Summary

The following table summarizes expected yields and purity at different stages of the synthesis and purification process, based on reported data for similar taxane glycosylations.[4]

StepProductExpected Yield (%)Purity (%)
17-TES-Baccatin III85-95>95
2C-7 Glycosylated Baccatin III50-65>90
3Protected this compound50-60>85
4Crude this compound60-70~80
5After Column Chromatography->95
6After Preparative HPLC->99

Biological Activity Context

The biological activity of paclitaxel and its analogs stems from their ability to bind to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for cell division. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis. The glycosylation at the C-7 position may influence the binding affinity to tubulin or alter the drug's interaction with efflux pumps, potentially overcoming drug resistance.

Mechanism of Action of Taxol Analogs

Taxol_Analog This compound Tubulin β-tubulin subunit Taxol_Analog->Tubulin Binds to Microtubule Microtubule Taxol_Analog->Microtubule Promotes assembly Tubulin->Microtubule Polymerizes into Stabilization Microtubule Stabilization Microtubule->Stabilization Depolymerization Inhibition of Depolymerization Stabilization->Depolymerization Cell_Cycle_Arrest G2/M Phase Arrest Depolymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for the Analysis of 7-Xylosyltaxol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of 7-Xylosyltaxol B, a significant derivative of paclitaxel, using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are intended to guide researchers in the accurate identification, quantification, and structural elucidation of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for the separation, quantification, and purity assessment of this compound. A reversed-phase HPLC method is commonly employed for the analysis of taxanes.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • A C18 reversed-phase column is the recommended stationary phase for the separation of taxanes.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detection at 227 nm is optimal for taxanes.[1]

  • Injection Volume: A standard injection volume of 10-20 µL is recommended.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

Data Presentation: HPLC
ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient A typical gradient starts with a higher percentage of water and gradually increases the percentage of acetonitrile. A starting point could be 80:20 (Water:Acetonitrile) moving to 20:80 over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 227 nm
Injection Volume 20 µL
Expected Retention Time The retention time will vary based on the specific gradient and column used. It is crucial to run a standard to determine the exact retention time under your experimental conditions.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are crucial for a complete structural assignment.

Experimental Protocol: NMR

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Experiments:

  • ¹H NMR: Provides information on the proton environment in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for assigning the complex proton and carbon signals and confirming the connectivity of the molecule.

Data Presentation: NMR

Due to the complexity of the this compound molecule, the ¹H and ¹³C NMR spectra will show a multitude of signals. The following table provides a general guide to the expected chemical shift ranges for key functional groups. For a definitive assignment, comparison with published data for this specific compound or related taxanes is necessary.

NucleusFunctional GroupExpected Chemical Shift Range (ppm)
¹H Aromatic Protons (Benzoyl, Phenyl)7.0 - 8.2
Taxane Core Protons1.0 - 6.5
Xylose Protons3.0 - 5.5
Methyl Protons0.8 - 2.5
¹³C Carbonyl Carbons165 - 210
Aromatic Carbons120 - 140
Taxane Core Carbons10 - 90
Xylose Carbons60 - 110
Methyl Carbons10 - 30

Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound.

This compound Analysis Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_results Final Results Sample This compound Sample Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation HPLC_System HPLC System (C18 Column) Preparation->HPLC_System Inject NMR_Sample NMR Sample Preparation (Deuterated Solvent) Preparation->NMR_Sample Dissolve HPLC_Data HPLC Data Acquisition (UV at 227 nm) HPLC_System->HPLC_Data HPLC_Analysis Data Analysis (Purity, Quantification) HPLC_Data->HPLC_Analysis Final_Report Comprehensive Analytical Report HPLC_Analysis->Final_Report NMR_Spectrometer NMR Spectrometer NMR_Sample->NMR_Spectrometer NMR_Experiments 1D (1H, 13C) & 2D NMR NMR_Spectrometer->NMR_Experiments NMR_Analysis Structural Elucidation NMR_Experiments->NMR_Analysis NMR_Analysis->Final_Report

Analytical workflow for this compound.

References

Application Notes and Protocols for 7-Xylosyltaxol B In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Xylosyltaxol B is a derivative of paclitaxel, a well-established anti-cancer agent that functions by interfering with the normal breakdown of microtubules during cell division. This stabilization of microtubules leads to the arrest of the cell cycle and subsequent programmed cell death, or apoptosis. As a modified taxane, this compound exhibits potential as a chemotherapeutic agent, and understanding its cytotoxic effects in vitro is a critical step in the drug development process.

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay, a widely accepted colorimetric method for quantifying cell viability. Additionally, this document outlines the underlying mechanism of action and presents available data on its efficacy.

Mechanism of Action

This compound, like its parent compound paclitaxel, exerts its cytotoxic effects primarily through the stabilization of microtubules. This action disrupts the dynamic instability of microtubules, which is essential for their function in forming the mitotic spindle during cell division. The inability of the cell to form a functional spindle leads to mitotic arrest at the G2/M phase of the cell cycle.

Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This compound and its analogs have been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins.[1] Specifically, it upregulates the expression of pro-apoptotic proteins such as Bax and Bad, while downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] This shift in the balance of pro- and anti-apoptotic proteins leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptotic cell death.[1]

Quantitative Data

CompoundCell LineCancer TypeIC50 (µM)Reference
10-deacetyl-7-xylosyl-paclitaxelPC-3Prostate Cancer5

Experimental Protocols

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.

Materials:

  • This compound

  • Human cancer cell line of interest (e.g., PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Incubate with Compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate % Viability & IC50 absorbance_reading->data_analysis signaling_pathway cluster_drug Drug Action cluster_cell Cellular Events cluster_cytoskeleton Cytoskeleton cluster_apoptosis Apoptosis Pathway drug This compound microtubule Microtubule Stabilization drug->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest bcl2_family Bcl-2 Family Regulation mitotic_arrest->bcl2_family bax_bad ↑ Bax, Bad (Pro-apoptotic) bcl2_family->bax_bad bcl2_bclxl ↓ Bcl-2, Bcl-xL (Anti-apoptotic) bcl2_family->bcl2_bclxl mitochondria Mitochondrial Permeability bax_bad->mitochondria bcl2_bclxl->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for 7-Xylosyltaxol B Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Xylosyltaxol B, also known as 7-Xylosyl-10-deacetyltaxol B or 10-Deacetyl-7-xylosyl paclitaxel, is a derivative of the well-known chemotherapeutic agent paclitaxel.[1] Like other taxanes, its primary mechanism of action involves the stabilization of microtubules, which disrupts the normal dynamic reorganization of the microtubule network essential for mitotic and interphase cellular functions.[2] This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[1] This document provides detailed information on cancer cell lines sensitive to this compound, quantitative data on its cytotoxic effects, and comprehensive protocols for assessing cellular responses to this compound.

Cell Line Sensitivity

This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, have been determined for several cell lines using the sulforhodamine B (SRB) assay after a 48-hour treatment period.[3] The sensitivity to this compound varies among different cancer types.

Quantitative Data

The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.[3]

Cell LineCancer TypeIC50 (µM)
MCF7Breast Adenocarcinoma0.14
A549Lung Carcinoma1.9
A549/CDDPCisplatin-Resistant Lung Carcinoma3.1
A2780Ovarian Carcinoma3.5
HepG2Hepatocellular Carcinoma3.9
HCT-8Ileocecal Adenocarcinoma> 25

Data obtained from experiments using the sulforhodamine B (SRB) assay following 48 hours of treatment.[3]

Mechanism of Action: Apoptosis Induction

In sensitive cell lines, such as the PC-3 human prostate cancer cell line, this compound induces apoptosis through the mitochondrial-dependent pathway.[1] Treatment with the compound leads to a significant mitotic arrest, followed by the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane permeability, leading to the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1]

Signaling_Pathway cluster_0 This compound Treatment cluster_1 Cellular Effects cluster_2 Apoptotic Pathway TXB This compound Microtubule Microtubule Stabilization TXB->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Mitotic_Arrest->Bcl2_Family Bax_Bad ↑ Bax, Bad (pro-apoptotic) Bcl2_Family->Bax_Bad Bcl2_BclXL ↓ Bcl-2, Bcl-XL (anti-apoptotic) Bcl2_Family->Bcl2_BclXL Mito Mitochondrial Membrane Permeability Disruption Bax_Bad->Mito Bcl2_BclXL->Mito Casp9 Caspase-9 Activation Mito->Casp9 Apoptosis Apoptosis Casp9->Apoptosis

Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound.

Experimental Workflow for Determining Cell Line Sensitivity

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies (on sensitive lines) P1_1 Seed cells in 96-well plates P1_2 Treat with serial dilutions of This compound for 48h P1_1->P1_2 P1_3 Perform Sulforhodamine B (SRB) Assay P1_2->P1_3 P1_4 Calculate IC50 values P1_3->P1_4 P2_1 Treat cells with IC50 concentration of This compound P1_4->P2_1 Select sensitive cell lines P2_2 Cell Cycle Analysis (Flow Cytometry) P2_1->P2_2 P2_3 Apoptosis Analysis (Western Blot) P2_1->P2_3

References

Application Notes: 7-Xylosyltaxol B Microtubule Polymerization Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the effect of 7-Xylosyltaxol B on microtubule polymerization dynamics using an in vitro turbidimetric assay.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.[2] Consequently, the tubulin-microtubule system is a key target for anticancer drugs.[1][2] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[3]

Taxanes, such as Paclitaxel (Taxol®), are a prominent class of microtubule-stabilizing agents that bind to the β-tubulin subunit within the microtubule, suppressing its dynamics, which leads to mitotic arrest and apoptosis in cancer cells.[1][2][4] this compound is a derivative of Taxol. This application note details a common method to evaluate its potential as a microtubule-stabilizing agent by monitoring its effect on tubulin polymerization in vitro. The assay is based on the principle that the formation of microtubules from soluble tubulin dimers causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340-350 nm.[5][6][7][8]

Data Presentation

The following table is a template for presenting quantitative data obtained from the microtubule polymerization assay. It allows for the clear comparison of key polymerization parameters in the presence of this compound and control compounds.

Table 1: Illustrative Quantitative Analysis of the Effect of this compound on Microtubule Polymerization

CompoundConcentration (µM)Vmax (mOD/min)Lag Time (min)Max Polymerization (OD340)% Polymerization vs. Control
Vehicle Control (DMSO) 0.1%10.5 ± 0.88.2 ± 1.10.25 ± 0.02100%
This compound 0.115.2 ± 1.24.5 ± 0.60.35 ± 0.03140%
125.8 ± 2.11.8 ± 0.30.42 ± 0.04168%
1035.1 ± 2.5< 10.45 ± 0.04180%
Paclitaxel (Positive Control) 1038.4 ± 3.0< 10.46 ± 0.03184%
Nocodazole (Negative Control) 101.2 ± 0.3N/A0.05 ± 0.0120%

Data are presented as mean ± standard deviation for n=3 replicates. This is illustrative data and does not represent actual experimental results for this compound.

Experimental Protocol: In Vitro Microtubule Polymerization Assay (Turbidimetric)

This protocol is adapted from standard procedures for monitoring tubulin polymerization.[5][6][8][9] It is designed for a 96-well plate format suitable for use with a temperature-controlled microplate spectrophotometer.

Materials and Reagents
  • Lyophilized Tubulin (>99% pure, porcine or bovine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[6][8]

  • GTP Stock Solution (100 mM in sterile water)

  • Glycerol

  • This compound (stock solution in DMSO)

  • Paclitaxel (positive control, stock in DMSO)[6]

  • Nocodazole (negative control, stock in DMSO)[5]

  • DMSO (vehicle control)

  • Half-area, 96-well microplate[5][6]

  • Sterile, pre-chilled microcentrifuge tubes and pipette tips

  • Temperature-controlled microplate spectrophotometer capable of reading absorbance at 340 nm or 350 nm[5]

Reagent Preparation
  • Tubulin Polymerization Buffer (TPB): Prepare General Tubulin Buffer containing 10% glycerol. Keep on ice.

  • GTP Supplemented Buffer (TPB-GTP): On the day of the experiment, supplement the required volume of TPB with GTP to a final concentration of 1 mM. For example, add 10 µL of 100 mM GTP stock to 990 µL of TPB. Keep on ice.[6][8]

  • Tubulin Stock Solution: Reconstitute lyophilized tubulin with ice-cold TPB (without GTP) to a final concentration of 4 mg/mL. Gently resuspend and keep on ice. Do not vortex. Use within one hour of reconstitution.[7]

  • Test Compound Dilutions: Prepare a series of 10x concentrated solutions of this compound and control compounds (Paclitaxel, Nocodazole) in room temperature TPB-GTP.[6] The final DMSO concentration in the assay should not exceed 1-2%.[5]

Assay Procedure
  • Pre-warm the Spectrophotometer: Set the microplate reader to 37°C.[6][7]

  • Prepare Reaction Mix: On ice, prepare the master reaction mix. For each reaction, you will need 90 µL of tubulin solution (final concentration 3 mg/mL) and 10 µL of the 10x test compound. A typical setup would be:

    • Tubulin Solution: Mix the 4 mg/mL tubulin stock with ice-cold TPB-GTP to achieve a final concentration of ~3.33 mg/mL (this will be diluted to 3 mg/mL upon adding the test compound).

  • Assemble Reactions:

    • Pipette 90 µL of the ice-cold tubulin solution into the appropriate wells of the pre-chilled 96-well plate.

    • Carefully add 10 µL of the 10x test compound dilutions (this compound, Paclitaxel, Nocodazole) or vehicle (TPB-GTP with DMSO) to the corresponding wells. The total volume should be 100 µL per well.[8][9]

    • Ensure to run each condition in duplicate or triplicate to ensure data accuracy.[5]

  • Initiate Polymerization and Data Acquisition:

    • Immediately place the plate into the pre-warmed 37°C plate reader.

    • Begin monitoring the change in absorbance at 340 nm (or 350 nm), taking readings every 30-60 seconds for a total of 60-90 minutes.[5][9] If available, enable plate shaking between reads to ensure a homogenous solution.[5]

Data Analysis
  • Plot Data: For each condition, plot the absorbance (OD340) as a function of time (minutes). This will generate polymerization curves.

  • Determine Key Parameters:

    • Lag Time: The time before a significant increase in absorbance is observed, corresponding to the nucleation phase.

    • Vmax (Maximum Rate): The steepest slope of the polymerization curve, representing the elongation phase. This can be calculated from the linear portion of the curve.

    • Max Polymerization: The maximum absorbance value reached at the plateau, corresponding to the steady-state equilibrium.[6]

  • Compare Results: Compare the parameters obtained for this compound with the vehicle control. A shorter lag time, increased Vmax, and higher maximum polymerization are indicative of a microtubule-stabilizing agent.[6][10]

Visualizations

Signaling Pathway & Mechanism

The binding of a stabilizing agent like a taxane to β-tubulin within the microtubule polymer enhances the stability of lateral contacts between protofilaments. This shifts the equilibrium from soluble tubulin dimers towards the polymerized microtubule state, suppressing dynamic instability.

Microtubule_Stabilization_Pathway Mechanism of Microtubule Stabilization by Taxane Analogs cluster_equilibrium Dynamic Equilibrium Tubulin_Dimers α/β-Tubulin Dimers (GDP-Bound) Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization (GTP) Microtubule->Tubulin_Dimers Depolymerization Binding Binds to β-Tubulin in Microtubule Microtubule->Binding 7_Xylosyltaxol_B This compound 7_Xylosyltaxol_B->Binding Stabilization Enhanced Protofilament Lateral Interactions Binding->Stabilization Suppression Suppression of Microtubule Dynamics Stabilization->Suppression Apoptosis Mitotic Arrest & Cell Death Suppression->Apoptosis

Caption: Mechanism of microtubule stabilization by this compound.

Experimental Workflow

The following diagram outlines the key steps of the in vitro microtubule polymerization assay.

Experimental_Workflow Microtubule Polymerization Assay Workflow Prep_Reagents 1. Prepare Reagents (Tubulin, Buffers, GTP, Test Compounds) Assemble_Reaction 2. Assemble Reaction Mix on Ice in 96-Well Plate Prep_Reagents->Assemble_Reaction Incubate_Read 3. Incubate at 37°C in Plate Reader Assemble_Reaction->Incubate_Read Monitor_OD 4. Monitor OD340 Every 30-60 sec for 60-90 min Incubate_Read->Monitor_OD Analyze_Data 5. Analyze Data (Plot Curves, Calculate Vmax, Lag Time, Max Polymerization) Monitor_OD->Analyze_Data Conclusion 6. Determine Effect on Polymerization Analyze_Data->Conclusion

Caption: Workflow for the in vitro microtubule polymerization assay.

References

Application Notes and Protocols for In Vivo Xenograft Models in "7-Xylosyltaxol B" Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to assess the therapeutic efficacy of "7-Xylosyltaxol B," a derivative of the well-established anti-cancer agent paclitaxel.

Introduction

"this compound" is a novel taxane derivative with a mechanism of action rooted in the disruption of microtubule dynamics, a critical process for cell division. Like its parent compound, paclitaxel, it is presumed to bind to tubulin, thereby inhibiting the disassembly of microtubules. This action leads to mitotic arrest and ultimately induces apoptosis in cancer cells.[1][2] A structurally related compound, 10-deacetyl-7-xylosylpaclitaxel, has been demonstrated to promote apoptosis by modulating the expression of key regulatory proteins; it up-regulates pro-apoptotic proteins such as Bax and Bad, while down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-XL.[3][4] This modulation results in the disruption of the mitochondrial membrane and the activation of caspase-9, a key initiator of the apoptotic cascade.[3][4] Given these characteristics, in vivo xenograft models are indispensable for evaluating the anti-tumor activity and therapeutic potential of "this compound" in a setting that mimics the human tumor microenvironment.[5][6]

Applications

  • Efficacy Assessment: Quantify the anti-tumor activity of "this compound" by measuring tumor growth inhibition and regression in various cancer models.[5]

  • Dose-Response Evaluation: Determine the optimal therapeutic dose and dosing schedule for "this compound" to maximize efficacy while minimizing toxicity.

  • Pharmacodynamic Analysis: Investigate the molecular and cellular effects of "this compound" on tumor tissue in vivo.

  • Comparative Studies: Benchmark the efficacy of "this compound" against standard-of-care chemotherapeutic agents, such as paclitaxel or docetaxel.

Experimental Protocols

1. Cell Line Selection and Culture

A critical first step is the selection of appropriate human cancer cell lines for the xenograft model. The choice of cell line should be guided by the intended clinical application of "this compound." Taxane-sensitive cell lines are recommended for initial efficacy studies.

Table 1: Recommended Human Cancer Cell Lines for Xenograft Models

Cell LineCancer TypeRationale for Selection
PC-3 Prostate CancerDemonstrated sensitivity to taxane derivatives.[3][4]
MCF-7 Breast CancerCommonly used in breast cancer research and known to be responsive to taxanes.[1]
A549 Lung CancerA standard model for non-small cell lung cancer studies.[1]
HCT-116 Colon CancerA well-characterized colon cancer cell line used in xenograft studies with taxanes.[7]
SK-OV-3 Ovarian CancerRelevant for studying therapies targeting ovarian cancer.[7]

Protocol 1.1: Cell Culture

  • Culture the selected cell line in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days to maintain exponential growth.

  • Regularly test the cells for mycoplasma contamination.

2. In Vivo Xenograft Model Establishment

The use of immunodeficient mice is essential for preventing the rejection of human tumor cells.[8]

Protocol 2.1: Animal Selection and Handling

  • Utilize immunodeficient mouse strains such as Athymic Nude (nu/nu) or NOD-scid mice, aged 4-6 weeks.[8][9]

  • Acclimatize the animals for at least one week before the start of the experiment.

  • House the animals in a specific pathogen-free environment with sterile bedding, food, and water.

  • All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Protocol 2.2: Tumor Cell Implantation (Subcutaneous Model)

  • Harvest cancer cells during their exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.

  • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Monitor the animals for tumor growth.

3. "this compound" Efficacy Testing

Once the tumors reach a palpable size (e.g., 100-200 mm³), the efficacy study can commence.

Protocol 3.1: Animal Grouping and Treatment

  • Randomize the tumor-bearing mice into treatment and control groups (n=8-10 mice per group).

  • Prepare "this compound" in a suitable vehicle (e.g., a solution of DMSO, PEG300, and Tween 80).

  • Administer "this compound" to the treatment groups via an appropriate route (e.g., intravenous or intraperitoneal injection) at predetermined doses and schedules.

  • Administer the vehicle alone to the control group.

  • Include a positive control group treated with a standard-of-care taxane, such as paclitaxel.

Protocol 3.2: Monitoring and Data Collection

  • Measure the tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[10]

  • Monitor the body weight of the animals twice weekly as an indicator of toxicity.

  • Observe the animals for any clinical signs of distress or toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Table 2: Example Dosing and Monitoring Schedule

DayActivity
0 Randomize animals into groups. Begin treatment. Measure initial tumor volume and body weight.
2, 4, 6, 8 Administer treatment according to the predetermined schedule.
3, 7, 10, 14, 17, 21 Measure tumor volume and body weight.
21 End of study. Euthanize animals, excise and weigh tumors.

4. Data Analysis and Interpretation

The primary endpoint of the study is typically tumor growth inhibition (TGI).

Table 3: Key Efficacy Endpoints and Calculations

EndpointCalculationInterpretation
Tumor Growth Inhibition (TGI) % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.A higher TGI value indicates greater anti-tumor efficacy.
Tumor Regression A decrease in tumor volume from the initial measurement.Indicates a strong therapeutic response.
Body Weight Change Percentage change in body weight over the course of the study.Significant weight loss may indicate drug toxicity.

Visualizations

G cluster_pathway Putative Signaling Pathway of this compound Microtubules Microtubules Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Leads to Tubulin Tubulin Tubulin->Microtubules Stabilizes This compound This compound This compound->Tubulin Binds to Bax_Bad Bax/Bad This compound->Bax_Bad Upregulates Bcl2_BclXL Bcl-2/Bcl-XL This compound->Bcl2_BclXL Downregulates Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces Caspase9 Caspase-9 Bax_Bad->Caspase9 Activates Bcl2_BclXL->Caspase9 Inhibits Caspase9->Apoptosis Initiates

Caption: Putative signaling pathway of this compound.

G cluster_workflow Experimental Workflow for Xenograft Efficacy Testing start Start cell_culture Cell Line Culture start->cell_culture animal_acclimatization Animal Acclimatization start->animal_acclimatization end End tumor_implantation Tumor Implantation cell_culture->tumor_implantation animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Analysis (Tumor Excision) data_collection->endpoint data_analysis Data Analysis (TGI) endpoint->data_analysis data_analysis->end

Caption: Experimental workflow for xenograft efficacy testing.

References

Formulation of 7-Xylosyltaxol B for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and in vivo administration of 7-Xylosyltaxol B, a paclitaxel derivative with demonstrated anti-tumor activity. Due to its poor aqueous solubility, appropriate formulation is critical for achieving desired therapeutic concentrations in preclinical research. This document outlines several formulation strategies, detailed experimental protocols for administration, and information on the compound's mechanism of action.

Compound Information

Synonyms: 10-Deacetyl-7-xylosyl paclitaxel, 7-xylosyl-10-Deacetylpaclitaxel B.[1] Mechanism of Action: this compound, like other taxanes, is a microtubule-stabilizing agent. It inhibits the disassembly of microtubules, leading to mitotic arrest in cancer cells. This arrest subsequently induces apoptosis (programmed cell death) through the mitochondrial-dependent pathway. This involves the upregulation of pro-apoptotic proteins (Bax, Bad) and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL), which leads to a disruption of the mitochondrial membrane potential and activation of caspase-9, a key initiator of the caspase cascade.[1][2][3][4]

Solubility and Formulation Strategies

This compound is a lipophilic compound with poor water solubility, a common challenge for taxane derivatives.[5][6] Effective in vivo studies require formulations that can solubilize the compound and maintain its stability for administration.

Solubility Profile:

  • Soluble in: Dimethyl sulfoxide (DMSO), methanol, ethanol, chloroform.[7]

  • Insoluble in: Water.[1][7]

  • A reported solubility in DMSO is 100 mg/mL (105.93 mM).[1][4]

Formulation Approaches for Poorly Soluble Drugs: Given its properties, several formulation strategies can be employed for this compound:

  • Co-solvent Systems: These are simple mixtures of a primary solvent (like DMSO) in which the drug is soluble, with other vehicles that improve tolerability and administration volume.

  • Surfactant-based Formulations: Using surfactants like Tween 80 can help to create stable emulsions or micellar solutions that keep the drug dispersed in an aqueous medium.

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5][6][8] This can enhance the oral bioavailability of lipophilic drugs.

  • Cyclodextrin Complexation: Molecules like sulfobutylether-β-cyclodextrin (SBE-β-CD) can encapsulate the hydrophobic drug, increasing its aqueous solubility.

Quantitative Data: Example Formulations

The following tables summarize example formulations for "10-Deacetyl-7-xylosyl paclitaxel" (a synonym for this compound) that have been described for in vivo use. Researchers should note that these are starting points, and optimization may be necessary depending on the specific experimental conditions and animal model.

Table 1: Co-Solvent/Surfactant Formulations for Administration

Formulation IDComponent 1Component 2Component 3Component 4Final Drug Concentration (Target)Administration RouteSource
F1DMSOPEG300Tween 80ddH₂O≥ 5 mg/mLOral[1][4]
F2DMSOPEG300Tween 80Saline≥ 2.5 mg/mLNot Specified[2]
F3DMSOCorn Oil--≥ 0.6 mg/mLOral[1][4]
F4DMSO20% SBE-β-CD in Saline--≥ 2.5 mg/mLNot Specified[2]

Table 2: Component Ratios for Formulations in Table 1

Formulation IDRatio of Components (v/v)Preparation Note
F15% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂OAdd components sequentially and mix until clear. Use immediately.
F210% DMSO, 40% PEG300, 5% Tween 80, 45% SalineAdd components sequentially and mix until clear.
F35% DMSO, 95% Corn OilMix until uniform. Use immediately.
F410% DMSO, 90% (20% SBE-β-CD in Saline)Mix until uniform.

Experimental Protocols

Safety Precaution: Handle this compound and all solvents in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of Co-Solvent/Surfactant Formulation (F1)

Objective: To prepare a 5 mg/mL solution of this compound for oral administration.

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile deionized water (ddH₂O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[1][4] Ensure it is fully dissolved.

  • Vehicle Preparation: In a sterile tube, prepare the final vehicle by mixing PEG300, Tween 80, and ddH₂O in the appropriate ratios. For a final volume of 1 mL, this would be 400 µL of PEG300, 50 µL of Tween 80, and 500 µL of ddH₂O.

  • Final Formulation: To prepare a 1 mL working solution at 5 mg/mL, add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween 80 to the mixture and mix again until clear.

  • Final Dilution: Add 500 µL of ddH₂O to bring the total volume to 1 mL. Mix thoroughly.

  • Use Immediately: This formulation should be prepared fresh and used immediately for optimal results.[1]

Protocol 2: Administration via Oral Gavage in Mice

Objective: To administer a precise volume of the formulated this compound directly into the stomach of a mouse.

Materials:

  • Prepared this compound formulation

  • Appropriately sized syringe (e.g., 1 mL)

  • Gavage needle (18-20 gauge, 1.5 inches long with a rounded tip for mice).[9]

  • Animal scale

Procedure:

  • Animal Weighing: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[1][9] For a 20g mouse, the maximum volume is 0.2 mL.

  • Needle Measurement: Measure the gavage needle length from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing perforation.[10] Mark the needle if necessary.

  • Animal Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the head. The head and body should be held in a vertical position to straighten the esophagus.[11]

  • Needle Insertion: Gently insert the gavage needle into the mouth, directing it over the tongue and into the pharynx. The needle should slide easily down the esophagus with minimal pressure; allow the mouse's swallowing reflex to help guide it.[10][1] Do not force the needle. If resistance is met or the animal gasps, withdraw and try again.[10]

  • Compound Administration: Once the needle is correctly placed, slowly and smoothly administer the compound.[11]

  • Needle Removal: After administration, gently remove the needle along the same path of insertion.

  • Monitoring: Return the animal to its cage and monitor for several minutes for any signs of distress or labored breathing.[9]

Protocol 3: Administration via Intravenous (Tail Vein) Injection in Mice

Objective: To administer the formulated this compound directly into the systemic circulation. Note: This requires a formulation that is fully solubilized and safe for intravenous injection. Formulations with high concentrations of DMSO or oils are generally not suitable. A formulation like F4 using SBE-β-CD would be more appropriate.

Materials:

  • Appropriate sterile formulation of this compound

  • Mouse restrainer

  • Heat source (e.g., heat lamp or warm water bath)

  • 26-30 gauge needle with a 1 mL syringe.[2]

  • Antiseptic solution (e.g., 70% ethanol)

  • Gauze pads

Procedure:

  • Animal Preparation: Place the mouse in a restraining device. To dilate the tail veins, warm the tail using a heat lamp or by immersing it in warm water (30-35 °C) for a short period.[12]

  • Vein Identification: The two lateral tail veins are the primary sites for injection.[2]

  • Site Disinfection: Clean the tail with an antiseptic solution.

  • Injection: Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle, starting towards the distal end of the tail.[2] A successful insertion may be indicated by a blood "flash" into the needle hub.

  • Compound Administration: Inject the solution slowly and steadily. The maximum recommended bolus injection volume is 5 mL/kg.[13] If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-Injection: After injecting, withdraw the needle and apply gentle pressure to the site with a gauze pad to stop any bleeding.[2]

  • Monitoring: Monitor the animal for any adverse reactions before returning it to its cage.

Visualizations

Signaling Pathway

G drug This compound microtubules Microtubule Stabilization drug->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2_family Bcl-2 Family Regulation mitotic_arrest->bcl2_family bax_bad Bax / Bad (Pro-apoptotic) bcl2_family->bax_bad Upregulates bcl2_bclxl Bcl-2 / Bcl-XL (Anti-apoptotic) bcl2_family->bcl2_bclxl Downregulates mito Mitochondrial Membrane Permeability Disruption bax_bad->mito bcl2_bclxl->mito Inhibits casp9 Caspase-9 Activation mito->casp9 casp3 Effector Caspases (e.g., Caspase-3) Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

Experimental Workflow

G start Start weigh_drug Weigh This compound start->weigh_drug prep_stock Prepare Concentrated Stock Solution (DMSO) weigh_drug->prep_stock mix_final Mix Final Formulation prep_stock->mix_final prep_vehicle Prepare Vehicle (e.g., PEG300, Tween 80, Saline) prep_vehicle->mix_final weigh_animal Weigh Animal & Calculate Dose mix_final->weigh_animal administer Administer Drug (Oral Gavage or IV) weigh_animal->administer observe Post-Administration Monitoring administer->observe pk_pd_study Pharmacokinetic / Pharmacodynamic Studies observe->pk_pd_study end End pk_pd_study->end

Caption: General workflow for formulation and in vivo administration.

References

Application Notes and Protocols for Apoptosis Induction by 7-Xylosyltaxol B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the established mechanisms of paclitaxel (Taxol), a closely related taxane compound. Currently, there is limited specific data available in the public domain regarding the apoptosis induction pathway of "7-Xylosyltaxol B." It is presumed that as a taxane derivative, its mechanism of action will be largely analogous to that of paclitaxel. Researchers should validate these protocols and pathways for this compound in their specific experimental settings.

Introduction

This compound belongs to the taxane family of diterpenoids, which are widely recognized for their potent anticancer properties. The principal mechanism of action for taxanes, like the well-studied compound paclitaxel, involves the stabilization of microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequently induces programmed cell death, or apoptosis.[1][2][3] This document provides an overview of the putative apoptosis induction pathway by this compound and detailed protocols for its investigation.

Apoptosis Induction Pathway

The apoptotic cascade initiated by taxanes is a complex process involving multiple signaling pathways. The primary event is the stabilization of microtubules, which disrupts the mitotic spindle and halts cell division.[2][3] This arrest triggers a series of downstream events, ultimately leading to the activation of caspases, the executioners of apoptosis.

Two primary pathways are implicated in taxane-induced apoptosis: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Intrinsic Pathway:

  • Microtubule Stabilization: this compound binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.

  • Mitotic Arrest: The stabilized microtubules lead to a prolonged G2/M phase arrest.[1][2]

  • Bcl-2 Family Regulation: The cell cycle arrest leads to an imbalance in the pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. Specifically, an upregulation of Bax and downregulation of Bcl-2 is observed.[2][4]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio results in the permeabilization of the mitochondrial outer membrane.[4]

  • Cytochrome c Release: This leads to the release of cytochrome c from the mitochondria into the cytosol.[2][4]

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[4]

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[2][4]

Extrinsic Pathway:

While the intrinsic pathway is considered the primary route, some studies suggest the involvement of the extrinsic pathway in taxane-induced apoptosis. This pathway is initiated by the activation of death receptors on the cell surface. Paclitaxel has been shown to activate caspase-8, a key initiator caspase in the extrinsic pathway.[5]

Other Involved Signaling Pathways:

  • p53: In some cell types, the tumor suppressor protein p53 can be upregulated in response to taxane treatment, contributing to the apoptotic response.[2]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the JNK and ERK pathways, has been implicated in paclitaxel-induced apoptosis.[6][7]

  • PI3K/Akt Pathway: Inhibition of the pro-survival PI3K/Akt signaling pathway can contribute to the apoptotic effects of paclitaxel.[6][8]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies on paclitaxel-induced apoptosis. These values should be considered as a reference and may vary depending on the cell line, concentration of this compound, and duration of treatment.

Table 1: Cell Viability and Apoptosis Induction

ParameterCell LineConcentration (nM)Time (h)ResultReference
Cell Viability (MTT Assay)CHMm0.01, 0.1, 124Dose-dependent decrease in viability[2]
MCF-750-50024, 48Significant decrease in survival rate[5]
Apoptotic Cells (Annexin V/PI)CHMm0.1, 124Dose-dependent increase in apoptotic cells[2]
AGS2024, 48Time-dependent increase in early and late apoptotic cells[4]
Sub-G1 Phase (Flow Cytometry)MCF-7, MDA-MB-231Not specifiedTime-dependentAccumulation of cells in sub-G1 phase[1]
HNSCC cell lines5024Significant increase in sub-G1 fraction[5]

Table 2: Protein Expression Changes in Apoptosis

ProteinCell LineTreatmentChangeReference
Bcl-2CHMmPaclitaxel (24h)Downregulated[2]
BaxCHMmPaclitaxel (24h)Upregulated[2]
Cytochrome c (cytosolic)CHMmPaclitaxel (24h)Upregulated[2]
Cleaved Caspase-3CHMmPaclitaxel (24h)Upregulated[2]
Cleaved Caspase-9HNSCCPaclitaxelActivated[5]
Cleaved Caspase-8HNSCCPaclitaxelActivated[5]
p-AKT (Thr308 & Ser473)MCF-7PaclitaxelDownregulated[8]
p21WAF1/CIP1MCF-7, MDA-MB-231TaxolUpregulated[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a selected cell line.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[9]

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key apoptotic proteins following treatment with this compound.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound as described previously.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

Apoptosis_Induction_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 7_Xylosyltaxol_B This compound Microtubules Microtubules 7_Xylosyltaxol_B->Microtubules Stabilizes G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Induces Bax Bax Cytochrome_c_mito Cytochrome c Bax->Cytochrome_c_mito Promotes release Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes G2M_Arrest->Bax Upregulates G2M_Arrest->Bcl2 Downregulates Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Cytochrome_c_cyto->Apaf1

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow_Apoptosis cluster_treatment Cell Treatment cluster_analysis Apoptosis Analysis cluster_results Data Interpretation Cell_Culture Seed Cells Treatment Treat with this compound Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Flow_Cytometry Flow Cytometry (Annexin V/PI) Treatment->Flow_Cytometry Western_Blot Western Blot (Apoptotic Proteins) Treatment->Western_Blot Cytotoxicity Determine IC50 Viability->Cytotoxicity Apoptosis_Quant Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quant Protein_Exp Analyze Protein Expression Western_Blot->Protein_Exp

Caption: General workflow for investigating this compound-induced apoptosis.

References

Application Notes and Protocols: Investigating 7-Xylosyltaxol B in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 7-Xylosyltaxol B is a derivative of paclitaxel. As of the current date, publicly available research specifically detailing the use of this compound in combination with other chemotherapy agents is limited. The following application notes and protocols are based on the well-established principles of taxane combination therapy, primarily using paclitaxel and docetaxel as exemplars. These guidelines are intended to provide a framework for the preclinical evaluation of this compound in combination regimens.

Introduction to this compound and Combination Therapy

This compound belongs to the taxane family of anticancer agents. Taxanes, including the widely used paclitaxel and docetaxel, exert their cytotoxic effects by promoting the assembly of microtubules and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2]

The rationale for using taxanes in combination with other chemotherapeutic agents is to achieve synergistic or additive antitumor effects, overcome drug resistance, and potentially reduce dose-limiting toxicities. Effective combination strategies often involve drugs with different mechanisms of action and non-overlapping toxicities.

This document provides an overview of the principles and methodologies for evaluating the in vitro efficacy of this compound in combination with other anticancer drugs.

Data Presentation: Preclinical Data for Taxane Combinations

The following tables summarize representative preclinical data for paclitaxel and docetaxel in combination with other chemotherapy agents. This data can serve as a reference for designing and interpreting experiments with this compound.

Table 1: In Vitro Cytotoxicity of Paclitaxel in Combination with Doxorubicin

Cell LineDrug Combination (Molar Ratio)IC50 (Single Agent)IC50 (Combination)Combination Index (CI)Synergy/AntagonismReference
4T1 (Breast Cancer)Paclitaxel + Doxorubicin (1:5)--< 1Synergy[3]
4T1 (Breast Cancer)Paclitaxel + Doxorubicin (3:3)--< 1Synergy[3]
4T1 (Breast Cancer)Paclitaxel + Doxorubicin (5:1)--< 1Synergy[3]
B16 (Melanoma)Paclitaxel + Doxorubicin (1:5)--> 1Antagonism[4]
B16 (Melanoma)Paclitaxel + Doxorubicin (3:3)--< 1Synergy[4]
B16 (Melanoma)Paclitaxel + Doxorubicin (5:1)--< 1Synergy[4]

Table 2: In Vitro Growth Inhibition of Paclitaxel and Carboplatin Combinations in Ovarian Cancer Cell Lines

Cell LineSingle Agent Growth Inhibition (%)Combination Growth Inhibition (%)Additive Effect of 1,25-D3 (%)Reference
UT-OV-1Paclitaxel: 44%Paclitaxel + Carboplatin: 56%12%[5]
UT-OV-3B1,25-D3: 23%Paclitaxel + Carboplatin: 33%20%[5]
UT-OV-41,25-D3: 28%Paclitaxel + Carboplatin: 47%21%[5]

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound alone and in combination with other agents.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and combination agent(s)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the combination agent, and the combination of both for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for each agent and the combination. Analyze the data for synergy using methods such as the Combination Index (CI) by Chou-Talalay.

Apoptosis Detection by Western Blot

This protocol is used to investigate the molecular mechanisms of cell death induced by this compound combination therapy, specifically focusing on apoptosis.

Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway. Key markers include cleaved caspases and members of the Bcl-2 family.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells using an appropriate lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptotic markers of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the apoptotic proteins.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome cell_culture Cell Culture (e.g., Breast, Ovarian Cancer Lines) mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay western_blot Apoptosis Assay (Western Blot) cell_culture->western_blot drug_prep Drug Preparation (this compound & Combination Agent) drug_prep->mtt_assay drug_prep->western_blot ic50 IC50 Determination mtt_assay->ic50 protein_quant Protein Quantification western_blot->protein_quant synergy Synergy Analysis (e.g., Combination Index) ic50->synergy conclusion Evaluation of Synergistic Anticancer Effect synergy->conclusion protein_quant->conclusion

Caption: Experimental workflow for evaluating this compound in combination therapy.

apoptosis_pathway cluster_trigger Inducing Stimulus cluster_microtubule Cellular Target cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Execution Phase taxane This compound (Taxane) microtubule Microtubule Stabilization taxane->microtubule g2m G2/M Arrest microtubule->g2m bcl2_inactivation Bcl-2/Bcl-xL Phosphorylation (Inactivation) g2m->bcl2_inactivation bax_activation Bax/Bak Activation g2m->bax_activation cytochrome_c Cytochrome c Release bax_activation->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Taxane-induced apoptosis signaling pathway.

References

Developing "7-Xylosyltaxol B" as a Novel Anticancer Drug: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of 7-Xylosyltaxol B, a promising paclitaxel derivative with potent anticancer activity. This document details its mechanism of action, summarizes its cytotoxic effects against various cancer cell lines, and provides detailed protocols for key experimental procedures.

Introduction

This compound, also known as 7-Xylosyl-10-deacetyltaxol B, is a natural taxane derivative isolated from plants of the Taxus genus, such as Taxus cuspidata.[1] As a member of the taxane family of anticancer agents, its mechanism of action is primarily attributed to its ability to stabilize microtubules, leading to cell cycle arrest and the induction of apoptosis.[2] Emerging research indicates that this compound exhibits significant antitumor activity, including against S180 sarcoma, positioning it as a compelling candidate for further development as a novel anticancer therapeutic.[1]

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism that culminates in programmed cell death.

  • Microtubule Stabilization: Similar to its parent compound, paclitaxel, this compound binds to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its dynamic disassembly.[2] The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.

  • Mitotic Arrest: The stabilization of microtubules leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, an event known as mitotic arrest.[3] This sustained arrest prevents cancer cells from completing cell division.

  • Induction of Apoptosis via the Mitochondrial Pathway: The prolonged mitotic arrest triggers the intrinsic, or mitochondrial, pathway of apoptosis. In human prostate cancer cells (PC-3), this compound has been shown to up-regulate the expression of pro-apoptotic Bcl-2 family proteins, such as Bax and Bad, while down-regulating the expression of anti-apoptotic members like Bcl-2 and Bcl-XL.[3] This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9, an initiator caspase.[3] Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3 and -6, which dismantle the cell, leading to apoptosis.

Data Presentation

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma1.9
A2780Ovarian Cancer3.5
SW480Colon Adenocarcinoma20

Data sourced from publicly available information.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest (e.g., A549, A2780, SW480)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control medium.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cells treated with this compound and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest both adherent and suspension cells from the treatment and control groups. For adherent cells, use trypsin and collect the detached cells.

    • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).

Apoptosis Analysis by Western Blotting

This protocol details the detection of key apoptosis-related proteins in cancer cells treated with this compound.

Materials:

  • Treated and control cancer cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bad, anti-Bcl-2, anti-Bcl-XL, anti-cleaved caspase-9, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Wash treated and control cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands to quantify changes in protein expression levels relative to the loading control.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_assays Functional Assays cluster_data Data Analysis start Cancer Cell Lines (e.g., A549, A2780, SW480) treat Treatment with This compound start->treat viability Cell Viability Assay (MTT) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Analysis (Western Blot) treat->apoptosis ic50 IC50 Determination viability->ic50 dist Cell Cycle Distribution cell_cycle->dist protein Protein Expression Changes apoptosis->protein

Caption: Experimental Workflow for this compound Evaluation.

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway drug This compound microtubule Microtubule Stabilization drug->microtubule mitotic_arrest G2/M Arrest (Mitotic Arrest) microtubule->mitotic_arrest bcl2_down Bcl-2 / Bcl-XL ↓ mitotic_arrest->bcl2_down bax_up Bax / Bad ↑ mitotic_arrest->bax_up momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_down->momp bax_up->momp cyto_c Cytochrome c Release momp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp36 Caspase-3/6 Activation casp9->casp36 apoptosis Apoptosis casp36->apoptosis

References

Application Notes and Protocols for 7-Xylosyltaxol B Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Xylosyltaxol B, a derivative of the potent anticancer agent paclitaxel, presents a promising therapeutic candidate. Like other taxanes, its efficacy is often limited by poor aqueous solubility and potential side effects. The development of effective drug delivery systems is therefore crucial to enhance its therapeutic index. This document provides an overview of common nanoparticle-based drug delivery strategies—polymeric micelles, liposomes, and polymer-based nanoparticles—that can be adapted for this compound.

Disclaimer: Specific experimental data for drug delivery systems encapsulating this compound is limited in publicly available literature. The following protocols and data are based on established methods for paclitaxel and other taxane derivatives. Researchers should consider these as a starting point and optimize the parameters for this compound.

Mechanism of Action: Microtubule Stabilization

This compound, as a taxane derivative, is expected to share the same mechanism of action as paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.

cluster_cell Cancer Cell 7_Xylosyltaxol_B This compound Microtubules Microtubules 7_Xylosyltaxol_B->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Prevents depolymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Stabilization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Drug Delivery Systems: A Comparative Overview

The encapsulation of hydrophobic drugs like this compound into nanoparticle-based delivery systems can improve their solubility, stability, and pharmacokinetic profiles, potentially leading to enhanced efficacy and reduced side effects.[1]

Delivery SystemCore ComponentsKey AdvantagesTypical Size Range (nm)
Polymeric Micelles Amphiphilic block copolymers (e.g., PEG-PLA, PEG-PCL)Small size, ease of preparation, can solubilize highly hydrophobic drugs.[2][3][4]10 - 100
Liposomes Phospholipids (e.g., DSPC, DPPC), CholesterolBiocompatible, can encapsulate both hydrophilic and hydrophobic drugs.[5]80 - 200
Polymer-based Nanoparticles Biodegradable polymers (e.g., PLGA, PLA)Sustained drug release, potential for surface modification for targeting.100 - 300

Experimental Protocols

The following are generalized protocols for the preparation and characterization of drug delivery systems for hydrophobic drugs like this compound.

Polymeric Micelle Formulation

Principle: Amphiphilic block copolymers self-assemble in an aqueous solution to form micelles, with a hydrophobic core that can encapsulate this compound and a hydrophilic shell that provides stability and biocompatibility.

Start Dissolve Polymer and Drug Solvent_Evaporation Solvent Evaporation (Thin Film Formation) Start->Solvent_Evaporation Hydration Hydration with Aqueous Solution Solvent_Evaporation->Hydration Micelle_Formation Self-Assembled Polymeric Micelles Hydration->Micelle_Formation Characterization Characterization (Size, Zeta, DL, EE) Micelle_Formation->Characterization

Caption: Workflow for polymeric micelle preparation.

Protocol: Thin-Film Hydration Method

  • Dissolution: Dissolve the amphiphilic block copolymer (e.g., mPEG-PLA) and this compound in a suitable organic solvent (e.g., acetonitrile, chloroform) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform drug-polymer film on the flask wall.

  • Hydration: Hydrate the film with a pre-warmed aqueous solution (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation.

  • Purification: Remove any non-encapsulated drug by filtration or dialysis.

  • Characterization: Analyze the resulting micelle solution for particle size, polydispersity index (PDI), zeta potential, drug loading (DL), and encapsulation efficiency (EE).

Quantitative Data for Paclitaxel-Loaded Polymeric Micelles (for reference)

PolymerDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)
mPEG-PLA5 - 1570 - 9520 - 80-5 to +5
mPEG-PCL8 - 2080 - 9830 - 100-8 to +2
Liposome Formulation

Principle: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the lipid membrane.

Start Dissolve Lipids and Drug Film_Formation Thin Lipid Film Formation Start->Film_Formation Hydration Hydration and Vesicle Formation Film_Formation->Hydration Size_Reduction Sonication or Extrusion Hydration->Size_Reduction Liposomes Drug-Loaded Liposomes Size_Reduction->Liposomes

Caption: Workflow for liposome preparation.

Protocol: Thin-Film Hydration with Extrusion

  • Lipid Dissolution: Dissolve lipids (e.g., DSPC and cholesterol) and this compound in an organic solvent mixture (e.g., chloroform:methanol).

  • Film Preparation: Create a thin lipid film by evaporating the solvent under reduced pressure.

  • Hydration: Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles (MLVs).

  • Size Reduction: Subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of defined pore size to produce small unilamellar vesicles (SUVs).

  • Purification: Remove unencapsulated drug by size exclusion chromatography or dialysis.

  • Characterization: Determine particle size, PDI, zeta potential, DL, and EE. A practical liposomal formulation for taxanes has been developed using a mixture of polyethoxylated castor oil and ethanol containing phosphate buffered saline as a solvent for the inner core of the liposomes.[6]

Quantitative Data for Paclitaxel-Loaded Liposomes (for reference)

Lipid CompositionDrug Loading (mol%)Encapsulation Efficiency (%)Particle Size (nm)
DSPC/Cholesterol1 - 5> 90100 - 150
DPPC/Cholesterol/DSPE-PEG2 - 8> 9580 - 120
Polymer-based Nanoparticle Formulation

Principle: Biodegradable polymers like PLGA can be used to form a matrix-type nanoparticle where the drug is dispersed throughout the polymer.

Start Prepare Organic and Aqueous Phases Emulsification Emulsification (e.g., Sonication) Start->Emulsification Solvent_Evaporation Solvent Evaporation and Nanoparticle Formation Emulsification->Solvent_Evaporation Washing Washing and Centrifugation Solvent_Evaporation->Washing Nanoparticles Drug-Loaded Nanoparticles Washing->Nanoparticles

Caption: Workflow for polymer-based nanoparticle preparation.

Protocol: Emulsion-Solvent Evaporation Method

  • Organic Phase: Dissolve PLGA and this compound in a water-immiscible organic solvent (e.g., dichloromethane).

  • Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collection and Washing: Collect the nanoparticles by centrifugation and wash them multiple times with deionized water to remove excess surfactant.

  • Lyophilization: Lyophilize the nanoparticles for long-term storage.

  • Characterization: Analyze the physicochemical properties of the nanoparticles.

Quantitative Data for Paclitaxel-Loaded PLGA Nanoparticles (for reference)

PLGA (MW, LA:GA ratio)Drug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)
20 kDa, 50:502 - 1060 - 90150 - 250
50 kDa, 75:255 - 1570 - 95200 - 300

In Vitro Drug Release Studies

Principle: To evaluate the release kinetics of this compound from the delivery system under physiological conditions.

Protocol: Dialysis Method

  • Preparation: Place a known amount of the this compound-loaded formulation into a dialysis bag with a specific molecular weight cut-off.

  • Incubation: Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 with a small amount of Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

  • Analysis: Quantify the concentration of released this compound in the collected samples using a validated analytical method such as HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Conclusion

The development of advanced drug delivery systems for this compound holds the potential to significantly improve its therapeutic outcome. The protocols and comparative data presented here for polymeric micelles, liposomes, and polymer-based nanoparticles provide a foundational framework for researchers to initiate formulation development. It is imperative to conduct thorough characterization and optimization for any formulation specific to this compound to ensure safety and efficacy.

References

Quantifying 7-Xylosyltaxol B in Biological Samples: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the quantification of 7-Xylosyltaxol B in biological samples. This guide includes established methodologies, data presentation formats, and visual workflows to facilitate the implementation of this analysis in a laboratory setting.

This compound, also known as 7-xylosyl-10-deacetylpaclitaxel B, is a derivative of paclitaxel, a potent anti-cancer agent. Like other taxanes, its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Accurate quantification of this compound in biological matrices is critical for pharmacokinetic studies, dose-response evaluations, and overall drug development.

Application Notes

This section provides an overview of the analytical methods and key considerations for the quantification of this compound.

Principle of the Method:

The most robust and widely accepted method for the quantification of taxanes, including this compound, in biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and a wide dynamic range, making it ideal for detecting low concentrations of the analyte in complex matrices such as plasma, serum, and tissue homogenates.

Key Experimental Considerations:

  • Sample Preparation: Efficient extraction of this compound from the biological matrix is crucial for accurate quantification. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method will depend on the sample volume, required limit of quantification, and laboratory resources.

  • Internal Standard (IS): The use of a suitable internal standard is essential to correct for variations in sample processing and instrument response. An ideal IS would be a stable isotope-labeled version of this compound. Alternatively, a structurally similar compound with comparable chromatographic and mass spectrometric behavior, such as another taxane derivative (e.g., docetaxel or paclitaxel), can be used.

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed to separate this compound from endogenous matrix components and other metabolites. A C18 column is a common choice, with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring one or more of its characteristic product ions after fragmentation. This highly selective detection method minimizes interference from other compounds in the sample.

  • Method Validation: A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of this compound in rat plasma, adapted from established methods for similar taxanes.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., docetaxel in methanol) to each plasma sample, except for the blank matrix samples.

  • Vortexing: Vortex the samples for 30 seconds.

  • Extraction Solvent Addition: Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether) to each tube.

  • Extraction: Vortex the samples vigorously for 5 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortexing and Centrifugation: Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

LC Parameters:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 20% B

    • 2.6-3.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: To be determined by direct infusion of a standard solution. The precursor ion will be the [M+H]+ or [M+Na]+ adduct. Product ions will be determined from the fragmentation pattern.

    • Internal Standard (e.g., Docetaxel): Precursor ion m/z 808.4 -> Product ion m/z 527.2

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: LC-MS/MS Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5 - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.1 - 9.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2 to 7.8%
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect Within acceptable limits92 - 105%

Table 2: Pharmacokinetic Parameters of 7-Xylosyl-10-deacetylpaclitaxel in Rats (Intravenous Administration)

ParameterUnitValue (Mean ± SD)
Cmax ng/mL1580 ± 210
hours2.8 ± 0.5
AUC(0-t) ng·h/mL3450 ± 420
AUC(0-∞) ng·h/mL3580 ± 450
Cl L/h/kg0.56 ± 0.08
Vd L/kg2.1 ± 0.3

Table 3: Comparative Pharmacokinetics of Taxanes

CompoundSpeciesAdministration RouteT½ (hours)Clearance (L/h/kg)
7-Xylosyl-10-deacetylpaclitaxel RatIV2.80.56
Paclitaxel HumanIV3.0 - 52.70.17 - 0.43
Docetaxel HumanIV11.10.34

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Biological Sample (e.g., Plasma) add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Tandem MS Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway

signaling_pathway cluster_cell Cancer Cell cluster_apoptosis Mitochondrial Apoptosis Pathway xylosyltaxol_b This compound microtubules Microtubule Stabilization xylosyltaxol_b->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2 Bcl-2 (Anti-apoptotic) mitotic_arrest->bcl2 Inhibition bax_bak Bax/Bak (Pro-apoptotic) mitotic_arrest->bax_bak Activation bcl2->bax_bak Inhibition cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Application Notes and Protocols for Overcoming Paclitaxel Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "7-Xylosyltaxol B" for Overcoming Paclitaxel Resistance

Initial Research Findings:

A comprehensive review of publicly available scientific literature and research databases did not yield specific studies, quantitative data, or detailed experimental protocols directly investigating the use of "this compound" for overcoming paclitaxel resistance. The information available primarily focuses on "7-xylosyltaxol" (also known as 7-Xylosylpaclitaxel), a derivative of paclitaxel, in broader contexts.

Therefore, while we cannot provide specific application notes for "this compound," we have compiled a detailed resource on the well-documented mechanisms of paclitaxel resistance and general strategies that researchers are employing to overcome this significant challenge in cancer chemotherapy. This document is intended to serve as a valuable guide for researchers and drug development professionals working in this area.

Understanding Paclitaxel Resistance: Key Mechanisms

Paclitaxel, a potent anti-cancer agent, functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[1] However, cancer cells can develop resistance to paclitaxel through various mechanisms, which significantly limits its clinical efficacy.[2] These resistance mechanisms are multifaceted and often involve one or more of the following:

  • Overexpression of Drug Efflux Pumps: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the MDR1 gene.[3] These pumps actively transport paclitaxel out of the cell, reducing its intracellular concentration and thus its cytotoxic effect.[3]

  • Alterations in Tubulin and Microtubules: Mutations in the β-tubulin gene, the direct target of paclitaxel, can alter the drug's binding site, leading to reduced affinity.[4] Changes in the expression of different tubulin isotypes or modifications to microtubule dynamics can also contribute to resistance.[4]

  • Dysregulation of Apoptotic Pathways: Cancer cells can evade paclitaxel-induced apoptosis by altering the expression of key regulatory proteins. This includes the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and BIM.[5][6][7] A switch from apoptotic to autophagic cell death has also been observed in paclitaxel-resistant cells.[6][7]

  • Activation of Pro-Survival Signaling Pathways: Various signaling pathways can be hyperactivated in resistant cells, promoting cell survival and proliferation despite paclitaxel treatment. These include the NF-κB, MAPK, and Wnt/β-catenin signaling pathways.[1][8][9]

Quantitative Data: Paclitaxel IC50 Values in Sensitive and Resistant Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes representative IC50 values for paclitaxel in various breast cancer cell lines, highlighting the significant increase in resistance observed in paclitaxel-resistant sublines.

Cell LinePhenotypePaclitaxel IC50 (nM)Reference
MCF-7 Paclitaxel-Sensitive (Parental)3.5 µM[10]
MCF-7/paclitaxel Paclitaxel-Resistant57.8-fold greater resistance than parental[8]
MDA-MB-231 Paclitaxel-Sensitive (Parental)0.3 µM[10]
MDA-MB-231-JYJ Paclitaxel-Resistant0.021 µM (from 0.008 µM in parental)[11]
SK-BR-3 Paclitaxel-Sensitive (Parental)4 µM[10]
BT-474 Paclitaxel-Sensitive (Parental)19 nM[10]
ZR75-1 Paclitaxel-Sensitive (Parental)Data Not Specified[12]
ZR75-1 PACR Paclitaxel-Resistant18-170 fold increased resistance[12]
ZR75-1 DOCR Docetaxel-Resistant18-170 fold increased resistance[12]

Experimental Protocols for Studying Paclitaxel Resistance

Here are detailed methodologies for key experiments commonly used to investigate paclitaxel resistance.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the IC50 values of chemotherapeutic agents.

a) MTT Assay

  • Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/well and incubate for 24 hours.[11]

    • Treat the cells with a range of paclitaxel concentrations and incubate for 48-72 hours.[11][13]

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

    • Measure the absorbance at 570 nm using a microplate reader.[10]

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

b) Sulforhodamine B (SRB) Assay

  • Principle: Measures cell density based on the binding of the SRB dye to cellular proteins.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.[11]

    • After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with deionized water and air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Dissolve the bound dye in 10 mM Tris base solution.

    • Measure the absorbance at 565 nm.[11]

Western Blotting for Protein Expression Analysis
  • Principle: Used to detect and quantify the expression levels of specific proteins involved in drug resistance, such as P-gp, Bcl-2, caspases, and signaling proteins.

  • Protocol:

    • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., P-gp, Bcl-2, cleaved PARP, p-p38) overnight at 4°C.[8]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control like actin or GAPDH.[14]

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with paclitaxel for the desired time.

    • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.

    • Analyze the cells by flow cytometry.[6]

b) Caspase Activity Assay

  • Principle: Measures the activity of caspases, which are key executioners of apoptosis.

  • Protocol:

    • Use a commercial caspase-3/7 activity assay kit.[15]

    • Lyse paclitaxel-treated and control cells.

    • Incubate the cell lysates with a luminogenic substrate for caspase-3/7.

    • Measure the luminescence, which is proportional to the caspase activity.

Visualizing Paclitaxel Resistance Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to paclitaxel resistance.

P_glycoprotein_efflux cluster_cell Cancer Cell cluster_membrane Cell Membrane Paclitaxel_in Paclitaxel (Intracellular) Microtubules Microtubules Paclitaxel_in->Microtubules Stabilizes Pgp P-glycoprotein (MDR1) Paclitaxel_in->Pgp Binds to Apoptosis Apoptosis Microtubules->Apoptosis Induces Paclitaxel_out Paclitaxel (Extracellular) Pgp->Paclitaxel_out Efflux Paclitaxel_out->Paclitaxel_in Diffusion

Caption: P-glycoprotein mediated paclitaxel efflux from a cancer cell.

Apoptosis_Regulation cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic Paclitaxel Paclitaxel Bax Bax Paclitaxel->Bax BIM BIM Paclitaxel->BIM Bcl2 Bcl-2 Paclitaxel->Bcl2 Inhibits Caspases Caspases Bax->Caspases Activates BIM->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Regulation of apoptosis in response to paclitaxel.

Experimental_Workflow start Start: Paclitaxel-Resistant and Sensitive Cell Lines treatment Treat with Paclitaxel (Dose-Response) start->treatment viability Cell Viability Assay (MTT / SRB) treatment->viability protein_analysis Protein Expression (Western Blot) treatment->protein_analysis apoptosis_analysis Apoptosis Assay (Annexin V / Caspase) treatment->apoptosis_analysis ic50 Determine IC50 Values viability->ic50 results Analyze and Compare Results ic50->results protein_analysis->results apoptosis_analysis->results

Caption: General experimental workflow for studying paclitaxel resistance.

Strategies to Overcome Paclitaxel Resistance

Based on the mechanisms of resistance, several strategies are being explored to resensitize tumors to paclitaxel:

  • P-glycoprotein Inhibitors: Co-administration of P-gp inhibitors can block the efflux of paclitaxel, thereby increasing its intracellular concentration.

  • Targeting Apoptotic Pathways: Developing drugs that either mimic the function of pro-apoptotic proteins or inhibit anti-apoptotic proteins can help restore the apoptotic response to paclitaxel.

  • Inhibition of Pro-Survival Signaling: Using inhibitors of pathways like NF-κB, MAPK, and Wnt/β-catenin in combination with paclitaxel is a promising approach to counteract resistance.[8][9]

  • Novel Drug Formulations: Nanoparticle-based delivery systems can enhance the solubility and tumor-specific delivery of paclitaxel, potentially bypassing efflux pump-mediated resistance.[15]

  • Development of Novel Taxane Analogs: Synthesizing new taxane derivatives that are less susceptible to resistance mechanisms, such as having a lower affinity for P-gp, is an active area of research.[3]

This document provides a foundational understanding of paclitaxel resistance and the experimental approaches to study it. While specific data on "this compound" is currently lacking, the protocols and pathways described herein are broadly applicable to the investigation of novel compounds aimed at overcoming this clinical challenge.

References

Application Note: Analysis of Cell Cycle Arrest Induced by 7-Xylosyltaxol B Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Xylosyltaxol B is a derivative of paclitaxel, a potent anti-cancer agent known to interfere with the normal function of microtubule growth.[1] Like its parent compound, this compound exhibits cytotoxic activity against various cancer cell lines. Its mechanism of action involves the stabilization of microtubules, which disrupts the dynamic process of mitotic spindle formation necessary for cell division.[2][3] This interference leads to an arrest of the cell cycle at the G2/M phase and subsequently induces programmed cell death, or apoptosis.[4][5] Understanding the precise effects of novel taxane derivatives like this compound on the cell cycle is crucial for their development as chemotherapeutic agents.

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[6] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). This application note provides a detailed protocol for the analysis of cell cycle distribution in cancer cells treated with this compound using flow cytometry.

Principle of the Assay

This protocol outlines the steps for treating a cancer cell line (e.g., PC-3 prostate cancer cells) with this compound, harvesting the cells, fixing them to permeabilize the cell membrane, staining the cellular DNA with propidium iodide, and analyzing the cell cycle profile using a flow cytometer. The expected outcome is an accumulation of cells in the G2/M phase of the cell cycle following treatment with this compound, indicative of mitotic arrest.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the flow cytometry analysis.

Table 1: Cell Cycle Distribution of PC-3 Cells Treated with this compound for 24 Hours

Treatment Concentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)65.2 ± 3.120.5 ± 1.814.3 ± 1.5
1055.8 ± 2.518.1 ± 1.226.1 ± 2.0
5035.4 ± 2.812.3 ± 1.052.3 ± 3.1
10020.1 ± 1.98.7 ± 0.971.2 ± 4.5

Note: The data presented are representative and should be replaced with experimental results. The expected trend is a dose-dependent increase in the percentage of cells in the G2/M phase.

Table 2: Time-Course of G2/M Arrest in PC-3 Cells Treated with 50 nM this compound

Time (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
065.2 ± 3.120.5 ± 1.814.3 ± 1.5
658.1 ± 2.919.8 ± 1.622.1 ± 2.2
1246.7 ± 3.015.4 ± 1.337.9 ± 2.8
2435.4 ± 2.812.3 ± 1.052.3 ± 3.1
4825.9 ± 2.19.1 ± 0.865.0 ± 4.2

Note: The data presented are representative and should be replaced with experimental results. The expected trend is a time-dependent increase in the percentage of cells in the G2/M phase.

Experimental Protocols

Materials and Reagents
  • This compound (appropriate stock solution in DMSO)

  • PC-3 cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Cell Culture and Treatment
  • Culture PC-3 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow cells to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of the compound used.

Cell Harvesting and Fixation
  • After the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

Propidium Iodide Staining and Flow Cytometry
  • Centrifuge the fixed cells at 800 x g for 5 minutes.

  • Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Transfer the stained cells to flow cytometry tubes.

  • Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Visualizations

Signaling Pathway

G2M_Arrest_Apoptosis Signaling Pathway of this compound-Induced G2/M Arrest and Apoptosis cluster_cell Cancer Cell 7-Xylosyltaxol_B This compound Microtubules Microtubule Stabilization 7-Xylosyltaxol_B->Microtubules binds to β-tubulin Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (↑ Bax, Bad; ↓ Bcl-2, Bcl-xL) G2M_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces G2/M arrest and apoptosis.

Experimental Workflow

Flow_Cytometry_Workflow Experimental Workflow for Cell Cycle Analysis Cell_Culture 1. Cell Seeding (e.g., PC-3 cells) Treatment 2. Treatment with this compound (Dose- and time-dependent) Cell_Culture->Treatment Harvesting 3. Cell Harvesting (Trypsinization and collection) Treatment->Harvesting Fixation 4. Fixation (70% cold ethanol) Harvesting->Fixation Staining 5. Staining (Propidium Iodide and RNase A) Fixation->Staining Analysis 6. Flow Cytometry Analysis Staining->Analysis Data_Interpretation 7. Data Interpretation (Cell cycle phase percentages) Analysis->Data_Interpretation

Caption: Workflow for flow cytometry-based cell cycle analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Xylosyltaxol B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-Xylosyltaxol B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound typically involves a multi-step process starting from a suitable paclitaxel precursor, such as Paclitaxel itself or Baccatin III. The core strategy involves the selective protection of the more reactive 2'-hydroxyl group, followed by the glycosylation of the C7-hydroxyl group with a protected xylose donor. The final step is the deprotection of the protecting groups to yield the desired product.

Q2: Why is it necessary to protect the 2'-hydroxyl group before C7-glycosylation?

A2: The 2'-hydroxyl group on the C13 side chain of paclitaxel is more sterically accessible and nucleophilic than the C7-hydroxyl group on the baccatin core. Without protection, glycosylation will preferentially occur at the 2'-position, leading to a low yield of the desired C7-xylosylated product and a mixture of isomers that are difficult to separate.

Q3: What are the common protecting groups for the 2'-hydroxyl group?

A3: Silyl ethers are commonly used protecting groups for the 2'-hydroxyl position due to their ease of installation and selective removal under mild conditions. A frequently used protecting group is the triethylsilyl (TES) group.

Q4: What are the most common xylosyl donors for this reaction?

A4: Activated and protected xylose derivatives are used as glycosyl donors. Common examples include peracetylated xylopyranosyl bromides (a Koenigs-Knorr type donor) or xylopyranosyl trichloroacetimidates. These donors are activated by appropriate promoters or Lewis acids to facilitate the glycosylation reaction.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction progress. By comparing the reaction mixture to the starting material and a reference standard (if available), you can determine the extent of conversion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive catalyst or promoter.2. Poor quality of reagents or solvents.3. Insufficient reaction temperature or time.1. Use fresh or newly purchased catalyst/promoter.2. Ensure all reagents and solvents are anhydrous and of high purity.3. Gradually increase the reaction temperature and monitor the reaction by TLC/HPLC. Extend the reaction time if necessary.
Formation of multiple products (isomers) 1. Incomplete protection of the 2'-hydroxyl group.2. Anomerization of the xylosyl donor leading to a mixture of α and β-glycosides.3. Side reactions such as orthoester formation.1. Ensure complete protection of the 2'-OH group before glycosylation. Purify the protected intermediate if necessary.2. Optimize reaction conditions (solvent, temperature, promoter) to favor the formation of the desired anomer. The choice of xylosyl donor and protecting groups on the xylose can also influence stereoselectivity.3. Use non-participating protecting groups on the xylose donor if orthoester formation is a significant issue.
Difficulty in purifying the final product 1. Co-elution of the product with byproducts or unreacted starting materials.2. Degradation of the product on silica gel.1. Employ a multi-step purification strategy, such as a combination of normal-phase and reversed-phase column chromatography or preparative HPLC.2. Use a less acidic stationary phase for chromatography or add a small amount of a neutralizer (e.g., triethylamine) to the eluent.
Low yield after deprotection 1. Incomplete deprotection.2. Degradation of the product under deprotection conditions.1. Increase the reaction time or the amount of deprotection reagent. Monitor the reaction closely by TLC/HPLC.2. Use milder deprotection conditions. For example, for silyl ether deprotection, use a fluoride source like TBAF in THF at 0°C to room temperature. For acetyl group removal from the xylose, use catalytic sodium methoxide in methanol at low temperatures.

Experimental Protocols

Herein are representative protocols for the chemical synthesis of this compound, starting from paclitaxel.

Protocol 1: Protection of the 2'-Hydroxyl Group of Paclitaxel
  • Dissolution: Dissolve paclitaxel (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base: Add a mild base, such as imidazole or pyridine (2-3 equivalents).

  • Addition of Silylating Agent: Cool the solution to 0°C and add triethylsilyl chloride (TESCl, 1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 2'-O-TES-paclitaxel.

Protocol 2: C7-Xylosylation (Koenigs-Knorr Method)
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 2'-O-TES-paclitaxel (1 equivalent) and a suitable xylosyl donor such as 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide (1.5-2 equivalents) in anhydrous DCM.

  • Promoter: Add a promoter, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf) (2 equivalents), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature in the dark for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts. Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography to yield 2'-O-TES-7-(2,3,4-tri-O-acetyl-β-D-xylopyranosyl)-paclitaxel.

Protocol 3: Deprotection
  • Deprotection of Silyl Group: Dissolve the protected intermediate from Protocol 2 in anhydrous tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 equivalents) at 0°C. Stir for 1-2 hours, monitoring by TLC. Once the silyl group is removed, quench with water and extract with ethyl acetate.

  • Deprotection of Acetyl Groups: Dissolve the product from the previous step in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe, 0.5 M in methanol). Stir at room temperature for 2-4 hours.

  • Neutralization and Work-up: Neutralize the reaction with a weak acid (e.g., Amberlite IR-120 H+ resin), filter, and concentrate the filtrate.

  • Final Purification: Purify the crude product by preparative HPLC to obtain this compound.

Quantitative Data Summary

Step Reactants Reagents Solvent Typical Yield
2'-OH Protection PaclitaxelTESCl, ImidazoleDCM>90%
C7-Xylosylation 2'-O-TES-Paclitaxel, AcetobromoxyloseAg₂CO₃ or AgOTfDCM50-70%
2'-OH Deprotection 2'-O-TES-7-xylosyl-paclitaxel (acetylated)TBAFTHF>85%
Xylose Deprotection 7-xylosyl-paclitaxel (acetylated)NaOMeMethanol>90%

Visualizations

Synthesis_Workflow paclitaxel Paclitaxel tes_paclitaxel 2'-O-TES-Paclitaxel paclitaxel->tes_paclitaxel 1. TESCl, Imidazole xylosyl_paclitaxel_protected 2'-O-TES-7-(acetyl-xylosyl)-Paclitaxel tes_paclitaxel->xylosyl_paclitaxel_protected 2. Acetobromoxylose, Ag₂CO₃ xylosyl_paclitaxel_deprotected_2 7-(acetyl-xylosyl)-Paclitaxel xylosyl_paclitaxel_protected->xylosyl_paclitaxel_deprotected_2 3. TBAF final_product This compound xylosyl_paclitaxel_deprotected_2->final_product 4. NaOMe Troubleshooting_Logic start Low Yield of this compound check_protection Check 2'-OH Protection Step start->check_protection check_glycosylation Check C7-Glycosylation Step start->check_glycosylation check_deprotection Check Deprotection Steps start->check_deprotection incomplete_protection Incomplete Protection? (Analyze intermediate by NMR/MS) check_protection->incomplete_protection Yes low_glycosylation_yield Low Glycosylation Yield? (Analyze reaction mixture by HPLC) check_glycosylation->low_glycosylation_yield Yes degradation Product Degradation? (Analyze final product purity) check_deprotection->degradation Yes solution_protection Optimize protection reaction: - Purer reagents - Longer reaction time incomplete_protection->solution_protection solution_glycosylation Optimize glycosylation: - Change promoter - Vary temperature/solvent low_glycosylation_yield->solution_glycosylation solution_deprotection Optimize deprotection: - Milder conditions - Shorter reaction time degradation->solution_deprotection

Technical Support Center: Purification of 7-Xylosyltaxol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 7-Xylosyltaxol B.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.

Q1: Why is the initial extraction of this compound from the crude biomass yielding a low amount of the target compound?

A1: Low initial extraction yield can be attributed to several factors related to the solvent choice and extraction method. Taxanes are typically extracted from Taxus species using organic solvents.[1] The efficiency of the extraction depends on the polarity of the solvent and its ability to penetrate the plant material.

  • Inadequate Solvent Polarity: Using a solvent that is either too polar or too non-polar may not efficiently solubilize this compound. Methanol is a commonly used solvent for taxane extraction.

  • Insufficient Extraction Time or Agitation: The extraction process may not be long enough for the solvent to fully penetrate the biomass and dissolve the target compound. Ensure adequate agitation and extraction time.

  • Improper Biomass Preparation: The plant material should be properly dried and ground to a fine powder to increase the surface area for solvent interaction.

Q2: I am having difficulty separating this compound from other closely related taxanes like Paclitaxel and Cephalomannine. What can I do?

A2: The structural similarity among taxanes makes their separation a significant challenge.[1] The primary strategy to overcome this is through multi-step chromatographic purification.

  • Column Chromatography: A common approach involves initial purification using normal-phase column chromatography on silica gel.[2] This can be followed by one or more rounds of reverse-phase high-performance liquid chromatography (RP-HPLC) for fine separation.

  • Method Optimization: For HPLC, optimizing the mobile phase composition, gradient, and flow rate is crucial. A shallow gradient of acetonitrile in water is often effective for separating closely eluting taxanes on a C18 column.

Q3: My HPLC chromatogram shows broad or tailing peaks for this compound. What is causing this and how can I fix it?

A3: Peak broadening and tailing in HPLC can result from several issues, including problems with the column, mobile phase, or sample preparation.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion. Try reducing the sample concentration or injection volume.

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the taxane molecule, causing peak tailing. Using a well-end-capped column or adding a small amount of a competitive agent like triethylamine (TEA) to the mobile phase can mitigate this.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the mobile phase pH is optimized for your specific separation.

  • Column Degradation: Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, it may be necessary to replace the column.

Q4: The recovery of this compound is low after the final purification step. What are the potential causes and solutions?

A4: Low recovery can be due to degradation of the compound, irreversible adsorption to the chromatographic media, or losses during solvent evaporation steps.

  • Compound Instability: Taxanes can be sensitive to pH and temperature. Avoid prolonged exposure to harsh conditions. It is advisable to work at room temperature or below and to use buffered mobile phases if necessary.

  • Irreversible Adsorption: Highly active sites on the stationary phase can lead to irreversible binding of the analyte. Using a high-quality, well-end-capped column can help minimize this.

  • Solvent Evaporation: During the concentration of fractions, the target compound may adhere to the glass walls of the container. Rinsing the container with a small amount of a strong solvent (like methanol or acetonitrile) can help recover any adsorbed material.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a derivative of paclitaxel, a well-known anti-cancer drug. It is a naturally occurring taxane found in various species of the yew tree (Taxus). Structurally, it features a xylosyl sugar moiety attached at the C-7 position of the taxane core.

Q2: What are the primary challenges in purifying this compound?

A2: The main challenges in the purification of this compound are:

  • Low natural abundance: It is often present in very small quantities in the raw plant material.[3]

  • Complex mixture of related compounds: It co-exists with numerous other structurally similar taxanes, making separation difficult.[1]

  • Potential for degradation: The compound can be sensitive to purification conditions such as pH and temperature.

Q3: What analytical techniques are used to assess the purity of this compound?

A3: The purity of this compound is typically assessed using:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method, often coupled with a UV detector.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural elucidation and confirmation.

Experimental Protocols

Protocol 1: General Extraction of Taxanes from Taxus Biomass

This protocol provides a general method for the initial extraction of a crude taxane mixture containing this compound from dried Taxus plant material.

  • Biomass Preparation: Dry the Taxus needles or bark at 40-50°C for 48 hours and then grind into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered biomass in methanol (1:10 w/v) at room temperature with constant stirring for 24 hours.

    • Filter the mixture through cheesecloth and then a paper filter to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times with fresh methanol.

  • Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Protocol 2: Preparative HPLC for this compound Purification (Adapted from similar taxane purification)

This protocol outlines a method for the purification of this compound from a pre-purified crude taxane extract using preparative RP-HPLC.

  • Sample Preparation: Dissolve the crude taxane extract in a minimal amount of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 10 µm, 250 x 20 mm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30-70% B over 40 minutes

    • Flow Rate: 10 mL/min

    • Detection: UV at 227 nm

    • Injection Volume: 1-5 mL, depending on the concentration of the dissolved crude extract.

  • Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Taxane Separation

ParameterMethod 1 (Normal Phase)Method 2 (Reverse Phase)
Stationary Phase Silica GelC18
Mobile Phase Hexane:Ethyl Acetate GradientAcetonitrile:Water Gradient
Typical Gradient 100% Hexane to 50:50 Hexane:Ethyl Acetate30% Acetonitrile to 70% Acetonitrile
Primary Application Initial crude separationHigh-resolution purification
Reference [2][4]

Table 2: Example Purity and Yield Data for a Multi-Step Taxane Purification Process

Purification StepPurity of Target Taxane (%)Overall Yield (%)
Crude Methanol Extract < 1100
Silica Gel Column Chromatography 20-3085
Preparative RP-HPLC (Run 1) 85-9570
Preparative RP-HPLC (Run 2) > 9860

Note: This data is illustrative and based on typical purification schemes for major taxanes. Actual yields for this compound may vary.

Visualizations

Purification_Workflow cluster_extraction Extraction cluster_purification Purification Start Taxus Biomass (Needles/Bark) Grind Drying & Grinding Start->Grind Extract Methanol Extraction Grind->Extract Concentrate Concentration (Rotovap) Extract->Concentrate Crude Crude Taxane Extract Concentrate->Crude Silica Normal Phase Chromatography (Silica Gel) Crude->Silica Initial Separation PrepHPLC1 Preparative RP-HPLC (Run 1) Silica->PrepHPLC1 Fractionation PrepHPLC2 Preparative RP-HPLC (Run 2) PrepHPLC1->PrepHPLC2 Fine Purification PureProduct Pure this compound PrepHPLC2->PureProduct Isolation

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Workflow Problem HPLC Peak Tailing or Broadening CheckOverload Is sample concentration high? Problem->CheckOverload ReduceConc Solution: Reduce sample concentration or injection volume. CheckOverload->ReduceConc Yes CheckMobilePhase Is mobile phase pH optimal? CheckOverload->CheckMobilePhase No AdjustpH Solution: Adjust mobile phase pH or add buffer. CheckMobilePhase->AdjustpH No CheckColumn Is the column old or showing high backpressure? CheckMobilePhase->CheckColumn Yes ReplaceColumn Solution: Replace the column. CheckColumn->ReplaceColumn Yes SecondaryInt Consider secondary interactions with silanol groups. CheckColumn->SecondaryInt No UseEndcapped Solution: Use an end-capped column or add TEA to mobile phase. SecondaryInt->UseEndcapped

Caption: Decision tree for troubleshooting HPLC peak shape issues.

References

Optimizing 7-Xylosyltaxol B Concentration for Cell-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 7-Xylosyltaxol B?

A1: this compound, a derivative of Paclitaxel, functions as a microtubule-stabilizing agent.[1] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network, which is essential for mitosis and other vital cellular functions.[1] This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).[2] The apoptotic pathway is initiated through the regulation of Bcl-2 family proteins.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents like dimethyl sulfoxide (DMSO).[3][4] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To prepare the stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. For example, to make a 10 mM stock solution of a compound with a molecular weight of 943.98 g/mol , you would dissolve 9.44 mg in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: What is a recommended starting concentration for my experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. As a starting point, we recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on data for similar taxane compounds, a concentration range of 1 nM to 10 µM is a reasonable starting point for cytotoxicity assays.[5] For other assays, such as apoptosis or cell cycle analysis, concentrations around the determined IC50 value are typically used.

Q4: I am observing low cytotoxicity even at high concentrations. What could be the issue?

A4: Several factors could contribute to low observed cytotoxicity. First, ensure the compound is fully dissolved in your stock solution and that the final DMSO concentration in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.5%).[6][7] Cell line sensitivity to taxanes can also vary significantly.[5] Consider increasing the incubation time, as the cytotoxic effects of microtubule-stabilizing agents can be time-dependent. Finally, verify the passage number and health of your cells, as these can influence experimental outcomes.

Troubleshooting Guides

Low or No Compound Activity
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing a fresh, lower concentration working solution from the stock. Ensure the final DMSO concentration is low enough to maintain solubility.
Incorrect Concentration Double-check all calculations for stock and working solution preparations. If possible, verify the concentration of the stock solution using analytical methods.
Cell Line Resistance Some cell lines exhibit intrinsic or acquired resistance to taxane-based drugs.[8] Research the specific cell line's known sensitivity to Paclitaxel or other taxanes. Consider using a different, more sensitive cell line as a positive control.
Insufficient Incubation Time The cytotoxic effects of microtubule-stabilizing agents can be time-dependent.[5] Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow for the compound to exert its full effect.
Cell Health and Density Ensure cells are healthy and in the exponential growth phase at the time of treatment. Inconsistent cell seeding density can lead to variable results. Use a consistent seeding protocol for all experiments.
High Background or Inconsistent Results
Potential Cause Troubleshooting Step
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[6][7] Ensure the final concentration of the solvent in the culture medium is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control to assess its effect on cell viability.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and inconsistent results. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Inaccurate Pipetting Inconsistent pipetting of cells, media, or compound can lead to significant variability. Use calibrated pipettes and ensure proper technique. For multi-well plates, consider using a multi-channel pipette for adding reagents.
Contamination Microbial contamination can affect cell health and interfere with assay readouts. Regularly check cell cultures for any signs of contamination and practice good aseptic technique.

Experimental Protocols

Protocol 1: Determining the IC50 Value using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Dilution: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared drug dilutions.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration (e.g., the predetermined IC50) and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration and a vehicle control for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Cell Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Cell Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSOSoluble[3][4]
WaterInsoluble[3]

Table 2: Example IC50 Values of Paclitaxel in Various Cancer Cell Lines (for reference)

Cell LineCancer TypeIC50 (nM)Incubation Time (h)Reference
MCF-7Breast Cancer3.5 - 1072[9]
A549Lung Cancer~1572[10]
HeLaCervical Cancer~524[5]
PC-3Prostate Cancer~1072[11]

Visualizations

Signaling_Pathway Simplified Signaling Pathway of this compound Xylosyltaxol_B This compound Microtubules Microtubule Stabilization Xylosyltaxol_B->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_Family Apoptosis Apoptosis Bcl2_Family->Apoptosis

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow General Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (in DMSO) Dilution Prepare Drug Dilutions Stock_Solution->Dilution Cell_Seeding Seed Cells Treatment Treat Cells Cell_Seeding->Treatment Dilution->Treatment Incubation Incubate Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Incubation->Cell_Cycle

Caption: General workflow for cell-based assays with this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Cytotoxicity Start Low Cytotoxicity Observed Check_Solubility Check for Precipitation Start->Check_Solubility Check_Concentration Verify Concentrations Check_Solubility->Check_Concentration No Solution_Precipitated Prepare Fresh/Lower Concentration Solution Check_Solubility->Solution_Precipitated Yes Check_Incubation Increase Incubation Time Check_Concentration->Check_Incubation No Concentration_Incorrect Recalculate and Prepare Fresh Solutions Check_Concentration->Concentration_Incorrect Yes Check_Cell_Line Assess Cell Line Sensitivity Check_Incubation->Check_Cell_Line No Time_Dependent_Effect Re-run with Longer Incubation Check_Incubation->Time_Dependent_Effect Yes Resistant_Cell_Line Use Positive Control Cell Line or a Different Model Check_Cell_Line->Resistant_Cell_Line Yes End Re-evaluate Experiment Check_Cell_Line->End No Solution_Precipitated->End Concentration_Incorrect->End Time_Dependent_Effect->End Resistant_Cell_Line->End

Caption: Troubleshooting logic for addressing low cytotoxicity.

References

"7-Xylosyltaxol B" degradation and stability problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Xylosyltaxol B. The information provided is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, they can be inferred from studies on its parent compound, paclitaxel. The primary degradation pathways are expected to be hydrolysis, epimerization, and oxidation. The xylosyl moiety at the C-7 position may also be susceptible to hydrolysis.

  • Hydrolysis: The ester linkages, particularly at the C-13 side chain and the C-2 and C-4 positions of the taxane core, are prone to hydrolysis, especially under basic conditions. This can lead to the cleavage of the side chain, yielding baccatin III derivatives.[1][2]

  • Epimerization: The stereocenter at the C-7 position is susceptible to epimerization in neutral to basic solutions, which would lead to the formation of 7-epi-7-Xylosyltaxol B.[1][3] For paclitaxel, this is a major degradation pathway.

  • Oxidation: The taxane ring can be susceptible to oxidation. For instance, studies on paclitaxel have shown that oxidation can lead to the formation of 10-deacetylpaclitaxel.[2]

  • Acid-Catalyzed Degradation: Under acidic conditions, the oxetane ring of the taxane core can be cleaved.[2][4]

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store it as a solid under desiccated conditions at -20°C. If preparing a stock solution, it is advisable to use an anhydrous aprotic solvent such as DMSO. For a similar compound, 7-xylosyltaxol, stock solutions in DMSO are recommended to be stored in aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.

Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A3: The appearance of unexpected peaks in your HPLC chromatogram can be attributed to several factors:

  • Degradation Products: As discussed in Q1, this compound can degrade into various products. The most common degradants to consider are the 7-epimer and hydrolysis products.

  • Solvent Effects: The stability of taxanes is highly dependent on the solvent. If the sample is dissolved in a protic solvent like methanol, degradation can be accelerated.[5]

  • Contamination: Ensure that all glassware, solvents, and equipment are free from contaminants.

  • Column Bleed: If you are running a gradient elution, you might be observing column bleed.

To identify the source of the unexpected peaks, it is recommended to run a forced degradation study (see troubleshooting guide below) to generate potential degradation products and compare their retention times with the unknown peaks.

Q4: My this compound solution has become cloudy. What should I do?

A4: Cloudiness in your this compound solution is likely due to precipitation, which can be caused by:

  • Low Solubility: this compound, like other taxanes, has poor aqueous solubility. If the concentration in your solution exceeds its solubility limit in the chosen solvent system, it will precipitate.

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.

  • Solvent Evaporation: If the solvent has evaporated over time, the concentration of this compound will increase, potentially exceeding its solubility.

To resolve this issue, you can try gently warming the solution and sonicating it to redissolve the precipitate. If precipitation persists, you may need to dilute the solution or use a different solvent system with higher solubilizing power.

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation of this compound in Solution

This guide provides a systematic approach to identifying the cause of unexpected degradation of this compound during your experiments.

Symptoms:

  • Appearance of new peaks in HPLC chromatograms.

  • A decrease in the peak area of this compound over time.

  • Changes in the physical appearance of the solution (e.g., color change).

Troubleshooting Steps:

  • Review Solvent and pH:

    • Action: Check the pH of your solution. Taxanes are most stable in a slightly acidic environment (pH 3-5).[6] If your solution is neutral or basic, this is a likely cause of degradation.

    • Action: Evaluate the solvent used. Protic solvents like methanol can accelerate degradation.[5] Consider using a more stable solvent system, such as a mixture of acetonitrile and water, or an aprotic solvent like DMSO for stock solutions.

  • Conduct a Forced Degradation Study:

    • Action: To confirm if the unexpected peaks are degradation products, perform a forced degradation study. This involves subjecting your this compound sample to various stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation.

    • Action: Analyze the stressed samples by HPLC and compare the chromatograms to your experimental samples. This will help in identifying the degradation products.

  • Optimize Storage and Handling:

    • Action: Ensure that your this compound solutions are stored at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term) and protected from light.

    • Action: Prepare fresh solutions for your experiments whenever possible. If using a stock solution, aliquot it to minimize freeze-thaw cycles.

Guide 2: Addressing Poor Peak Shape and Resolution in HPLC Analysis

This guide will help you troubleshoot common issues related to peak shape and resolution during the HPLC analysis of this compound.

Symptoms:

  • Broad or tailing peaks.

  • Co-elution of this compound with impurities or degradation products.

  • Inconsistent retention times.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Action: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase (e.g., water or buffer). Increasing the organic content will generally decrease the retention time.

    • Action: Ensure the pH of the mobile phase is appropriate. A slightly acidic mobile phase (pH 3-4) often provides good peak shape for taxanes.

  • Check the HPLC Column:

    • Action: The column may be aging or contaminated. Flush the column with a strong solvent to remove any adsorbed compounds.

    • Action: If the problem persists, consider replacing the column. A C18 column is commonly used for taxane analysis.[7]

  • Adjust Flow Rate and Temperature:

    • Action: A lower flow rate can sometimes improve resolution.

    • Action: Controlling the column temperature can also enhance reproducibility and peak shape.

  • Sample Preparation:

    • Action: Ensure your sample is fully dissolved in the mobile phase before injection. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

Data Presentation

Table 1: Summary of Paclitaxel Degradation Products under Stress Conditions (Data extrapolated for this compound)

Stress ConditionMajor Degradation ProductsReference
Acidic Hydrolysis 10-deacetylpaclitaxel, oxetane ring-opened product[2]
Basic Hydrolysis Baccatin III, paclitaxel sidechain methyl ester, 10-deacetylpaclitaxel, 7-epipaclitaxel[2]
Oxidation 10-deacetylpaclitaxel[2]
Photodegradation Isomer with a C3-C11 bridge[2]

Table 2: Stability of Paclitaxel Infusions at Different Concentrations and Temperatures (Physical stability was the limiting factor)

ConcentrationDiluentContainerStorage Temperature (°C)Stability (days)Reference
0.3 mg/mL0.9% NaClPolyolefin2-813[8]
0.3 mg/mL0.9% NaClLDPE2-816[8]
0.3 mg/mL0.9% NaClGlass2-813[8]
0.3 mg/mL5% GlucosePolyolefin2-813[8]
0.3 mg/mL5% GlucoseLDPE2-818[8]
0.3 mg/mL5% GlucoseGlass2-820[8]
1.2 mg/mL0.9% NaClPolyolefin2-89[8]
1.2 mg/mL0.9% NaClLDPE2-812[8]
1.2 mg/mL0.9% NaClGlass2-88[8]
1.2 mg/mL5% GlucosePolyolefin2-810[8]
1.2 mg/mL5% GlucoseLDPE2-812[8]
1.2 mg/mL5% GlucoseGlass2-810[8]
0.3 mg/mL0.9% NaCl / 5% GlucoseAll253[8]
1.2 mg/mL0.9% NaCl / 5% GlucoseAll253[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound and to assess the stability-indicating nature of an HPLC method.

Materials:

  • This compound

  • Methanol

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide

  • HPLC system with UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at 80°C for 12 hours.[9]

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the mixture at 80°C for 30 minutes.[10]

    • Cool the solution, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Evaporate the solvent from a portion of the stock solution to obtain the solid compound.

    • Heat the solid at 80°C for 8 hours.[10]

    • Reconstitute the sample in mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A typical method for paclitaxel uses a C18 column with a mobile phase of acetonitrile and phosphate buffer (e.g., 60:40 v/v) and UV detection at 227 nm.[7]

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Basic Conditions) cluster_epimerization Epimerization (Neutral/Basic pH) cluster_acid Acid-Catalyzed Degradation This compound This compound Baccatin III Derivative Baccatin III Derivative This compound->Baccatin III Derivative Ester Hydrolysis Cleaved Side Chain Cleaved Side Chain This compound->Cleaved Side Chain Ester Hydrolysis 7-epi-7-Xylosyltaxol B 7-epi-7-Xylosyltaxol B This compound->7-epi-7-Xylosyltaxol B C-7 Epimerization Oxetane Ring Cleavage Product Oxetane Ring Cleavage Product This compound->Oxetane Ring Cleavage Product Ring Opening

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Unexpected Peak in HPLC check_storage Review Storage Conditions (Temp, Light, Solvent) start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation Conditions OK other_issue Investigate Other Causes (Contamination, Column) check_storage->other_issue Conditions Not OK compare_rt Compare Retention Times forced_degradation->compare_rt degradation_product Peak Identified as Degradation Product compare_rt->degradation_product Match Found compare_rt->other_issue No Match

Caption: Workflow for troubleshooting unexpected HPLC peaks.

References

Technical Support Center: 7-Xylosyltaxol B Microtubule Polymerization Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for microtubule polymerization assays involving 7-Xylosyltaxol B.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and its expected mechanism of action?

A1: this compound is a derivative of paclitaxel (Taxol), a well-known anti-cancer agent.[1][2] Taxanes typically function as microtubule-stabilizing agents.[3][4] They bind to the β-tubulin subunit within the microtubule polymer, which promotes the assembly of tubulin dimers into microtubules, stabilizes existing microtubules, and protects them from disassembly.[3][4][5] This disruption of normal microtubule dynamics leads to mitotic arrest and cell death.[5][6]

However, it is important to note that at least one study has reported that 7-Xylosyltaxol induces the disassembly of microtubules in certain cell-free assays.[2] This suggests its mechanism could be complex or context-dependent. Researchers should consider both possibilities when interpreting their results. A recommended experiment to clarify the mechanism is to assess the compound's effect on pre-polymerized microtubules.

Q2: How should I prepare and store this compound?

A2: Proper handling is critical for maintaining the compound's activity.

  • Solubility: this compound is reported to be soluble in DMSO (up to 10 mM) and slightly soluble in methanol, which may require heating or sonication.[1][2][]

  • Stock Solutions: Prepare a concentrated stock solution in 100% DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]

  • Storage: Store the solid compound and stock solutions at -20°C.[1][2][] One supplier suggests that stock solutions are stable for up to 6 months at -80°C and for shorter periods at -20°C.[1] The compound may be hygroscopic (absorbs moisture from the air).[]

Q3: What is a typical concentration range for this compound in cellular and biochemical assays?

A3: The effective concentration can vary significantly depending on the assay type and cell line. Published data can provide a starting point for dose-response experiments. For example, reported IC50 values for inhibiting cancer cell proliferation range from 0.16 µM to 5.9 µM.[2] In cell-free assays reported to measure microtubule disassembly, IC50 values were 0.2 µM and 0.4 µM.[2] A common starting point for a biochemical polymerization assay would be to test a range from 10 nM to 10 µM.

Q4: What are the essential components for an in vitro microtubule polymerization assay?

A4: A typical assay requires:

  • High-Purity Tubulin: Commercially available, typically from bovine or porcine brain.[6][8]

  • Polymerization Buffer: A buffer that maintains a pH of ~6.8-6.9 is crucial. PIPES-based buffers (like G-PEM or BRB80) are common.[6][8][9]

  • GTP (Guanosine triphosphate): GTP is essential for tubulin polymerization.[3][10]

  • Magnesium Chloride (MgCl2): A required cofactor for GTP binding and polymerization.[6][8]

  • Temperature Control: Polymerization is temperature-dependent and is typically initiated by raising the temperature from 4°C to 37°C.[11]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during microtubule polymerization assays with this compound.

Problem 1: No or very low signal in my positive control (e.g., Paclitaxel) or tubulin-only control.

  • Possible Cause 1: Inactive Reagents. Tubulin is sensitive to improper storage and multiple freeze-thaw cycles, which can lead to aggregation and loss of activity.[11] GTP can hydrolyze over time.

    • Solution: Ensure tubulin has been stored correctly at -80°C and has not been thawed more than once or twice. Use freshly prepared or aliquoted GTP stock. Prepare fresh polymerization buffers weekly.[10]

  • Possible Cause 2: Incorrect Buffer Conditions. Incorrect pH or the presence of contaminants like calcium can inhibit polymerization.[11]

    • Solution: Verify the pH of your polymerization buffer (should be ~6.8-6.9). Use ultra-pure water and high-quality reagents to prepare buffers.

Problem 2: The initial absorbance reading is high before polymerization starts, or the no-tubulin control shows a signal.

  • Possible Cause 1: Tubulin Aggregation. If tubulin has been stored improperly, it may contain aggregates that scatter light.[11] These aggregates can also act as seeds, eliminating the normal lag phase of the polymerization curve.[11]

    • Solution: Before use, thaw tubulin on ice and clarify it by centrifugation at a high speed (e.g., >50,000 x g) for 20 minutes at 4°C to pellet aggregates.[11][12]

  • Possible Cause 2: Compound Precipitation. this compound, especially at high concentrations, may precipitate in the aqueous assay buffer, causing an increase in light scattering that can be mistaken for polymerization.[11]

    • Solution: Run a parallel control well containing only the buffer and this compound (at the highest concentration used) without tubulin. If the absorbance increases, compound precipitation is likely occurring. You may need to lower the compound concentration or assess its solubility limits.

Problem 3: The tubulin-only control polymerizes well, but this compound shows no enhancing effect.

  • Possible Cause 1: Inactive Compound. The compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of your this compound stock solution. Verify that the compound has been stored correctly at -20°C or below, protected from light and moisture.

  • Possible Cause 2: Incorrect Concentration. The concentrations tested may be too low to see a stabilizing effect.

    • Solution: Perform a dose-response experiment over a wider concentration range (e.g., logarithmic dilutions from 1 nM to 20 µM).

  • Possible Cause 3: High DMSO Concentration. While used for stock solutions, high final concentrations of DMSO in the assay can interfere with polymerization.

    • Solution: Ensure the final concentration of DMSO in the assay well is low, typically 2% or less.[11]

Problem 4: Assay results are inconsistent and not reproducible.

  • Possible Cause 1: Temperature Fluctuations. Uneven heating across a 96-well plate or condensation forming on the bottom of a cold plate when it is moved to a 37°C reader can severely affect readings.[11]

    • Solution: Use only the central wells of the 96-well plate, as they are less prone to edge effects and temperature variations.[11] To avoid condensation, you can briefly place the cold plate in the reader for 30-60 seconds, remove it, quickly wipe the bottom with an absorbent paper, and then restart the measurement.[11]

  • Possible Cause 2: Pipetting Errors. Inaccurate pipetting or the introduction of air bubbles can cause significant variability.[11]

    • Solution: Use calibrated pipettes and be careful to avoid introducing bubbles. Running samples in duplicate or triplicate is essential to identify and exclude experimental errors.[11]

Section 3: Experimental Protocols & Data

Protocol 1: In Vitro Turbidity-Based Microtubule Polymerization Assay

This protocol is adapted from standard methods for monitoring tubulin assembly.[8][11]

Materials:

  • Lyophilized tubulin (≥99% pure)

  • G-PEM Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • GTP solution (100 mM in water)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Positive control (e.g., 1 mM Paclitaxel in DMSO)

  • 96-well clear, flat-bottom plate

  • Temperature-controlled spectrophotometer/plate reader capable of reading at 340 nm.

Methodology:

  • Preparation: Reconstitute tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL (or as recommended by the supplier). Keep on ice.

  • Pre-clear Tubulin: To remove any aggregates, centrifuge the tubulin solution at >50,000 x g for 20 minutes at 4°C. Collect the supernatant and keep it on ice.

  • Reaction Setup: On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 100 µL final volume per well:

    • Buffer Control: 100 µL G-PEM Buffer.

    • Tubulin Control: 90 µL tubulin solution (final conc. ~3 mg/mL), 1 µL DMSO, 1 µL GTP (final conc. 1 mM).

    • Test Compound: 90 µL tubulin solution, 1 µL of this compound dilution, 1 µL GTP.

    • Compound Control: 99 µL G-PEM Buffer, 1 µL of this compound dilution.

  • Plate Loading: Pipette 100 µL of each reaction mixture into the designated wells of a pre-chilled 96-well plate.

  • Measurement: Immediately place the plate into the 37°C plate reader. Measure the absorbance at 340 nm every minute for 60 minutes.

Protocol 2: Cold-Induced Depolymerization Assay

This assay confirms if a compound stabilizes microtubules against depolymerizing conditions.

Methodology:

  • Perform the polymerization assay as described in Protocol 1.

  • After the polymerization has reached a plateau (e.g., at 60 minutes), remove the 96-well plate from the spectrophotometer.

  • Place the plate on ice for 30 minutes. This should cause the depolymerization of non-stabilized microtubules.

  • After the cold incubation, return the plate to the 37°C reader and immediately read the absorbance at 340 nm.

  • Interpretation: Wells containing a stabilizing agent like Paclitaxel or an effective concentration of this compound should retain a significantly higher absorbance compared to the tubulin-only control, which should return to near baseline levels.

Data Presentation: Biological Activity of 7-Xylosyltaxol

The following table summarizes published IC50 values for 7-Xylosyltaxol.

Assay TypeTargetReported IC50 Value
Cell ProliferationA549 Human Lung Carcinoma0.39 µM
Cell ProliferationMCF-7 Human Breast Cancer0.16 µM
Cell ProliferationA2780 Human Ovarian Cancer0.85 µM
Cell ProliferationHCT-8 Human Colon Cancer5.9 µM
Cell ProliferationSW480 Human Colon Cancer5.6 µM
Microtubule DisassemblyPig Brain Microtubules0.2 µM
Microtubule DisassemblyPhysarum Microtubules0.4 µM
Data sourced from Cayman Chemical, citing Lataste, H., et al. (1984) and Sun, Z. -H., et al.[2]

Section 4: Visual Guides

The following diagrams illustrate key concepts and workflows related to microtubule polymerization assays.

Microtubule_Dynamics dimer α/β-Tubulin Dimer (GTP-Bound) mt Microtubule Polymer (GDP-Bound Lattice) dimer->mt mt->dimer

Caption: General workflow of microtubule dynamic instability.

Taxane_Mechanism dimer α/β-Tubulin Dimer mt Microtubule Polymer dimer->mt Assembly mt->dimer Disassembly mt->block Inhibits taxane This compound (Stabilizer) taxane->mt Binds to β-tubulin in polymer block->dimer

Caption: Expected mechanism of a taxane-like microtubule stabilizer.

Troubleshooting_Workflow start Assay Fails or Gives Unexpected Results q1 Is the positive control (e.g., Paclitaxel) working? start->q1 check_reagents Check Tubulin Activity Check GTP & Buffer Prep Recast Assay q1->check_reagents No q2 Is there a high background signal? q1->q2 Yes check_precipitation Run Compound-only Control Pre-centrifuge Tubulin q2->check_precipitation Yes q3 Is the result reproducible? q2->q3 No check_technique Check for Pipetting Errors & Temperature Fluctuation Use Triplicates q3->check_technique No final Re-evaluate Compound Concentration & Stability q3->final Yes

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: 7-Xylosyltaxol B Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in "7-Xylosyltaxol B" cytotoxicity experiments. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Inconsistent IC50 Values

Inconsistent IC50 values are a common challenge in cytotoxicity assays. This guide provides a systematic approach to identifying and resolving potential sources of variability in your this compound experiments.

Question: My IC50 values for this compound vary significantly between experiments. What are the potential causes and how can I troubleshoot this?

Answer:

Variability in IC50 values can stem from several factors, ranging from the physicochemical properties of the compound to the specifics of your experimental protocol. Below is a step-by-step guide to help you identify the source of the inconsistency.

Step 1: Evaluate Compound Handling and Preparation

This compound, a derivative of paclitaxel, is a lipophilic compound with limited aqueous solubility. Improper handling can lead to significant variations in the actual concentration of the drug in your experiments.

Potential Issues & Solutions:

  • Solubility and Stability in Stock Solutions:

    • Issue: this compound is susceptible to precipitation when diluted from a DMSO stock into aqueous culture media. It may also be unstable in aqueous solutions over time. Hydrolysis and epimerization are known degradation pathways for paclitaxel in aqueous media.[1]

    • Recommendation: Prepare fresh dilutions of this compound in culture medium for each experiment from a high-concentration stock in anhydrous DMSO. Avoid storing the compound in aqueous solutions. For paclitaxel, it is recommended to store stock solutions in DMSO at -20°C.[2]

  • Compound Aggregation:

    • Issue: Lipophilic compounds can form aggregates in aqueous solutions, reducing the effective concentration of the monomeric drug available to the cells.

    • Recommendation: After diluting the DMSO stock in culture medium, vortex the solution thoroughly. Visually inspect for any precipitates before adding to the cells.

Step 2: Scrutinize Cell Culture and Plating Conditions

The physiological state of your cells at the time of treatment is a critical determinant of their response to cytotoxic agents.

Potential Issues & Solutions:

  • Cell Density:

    • Issue: The seeding density of cells can significantly impact their chemosensitivity, a phenomenon known as density-dependent chemoresistance. Higher cell densities can lead to increased resistance and consequently, higher IC50 values.[3][4]

    • Recommendation: Maintain a consistent cell seeding density across all experiments. Determine the optimal seeding density for your cell line where they are in the exponential growth phase at the time of drug addition.

  • Cell Health and Passage Number:

    • Issue: Cells at high passage numbers can exhibit altered growth rates and drug sensitivities. Stressed or unhealthy cells will also respond differently to cytotoxic insults.

    • Recommendation: Use cells within a consistent and low passage number range. Regularly check for signs of contamination (e.g., mycoplasma) and ensure optimal growth conditions (e.g., proper CO2 levels, humidity, and temperature).

Step 3: Assess the Cytotoxicity Assay Protocol

The choice and execution of the cytotoxicity assay can introduce variability.

Potential Issues & Solutions:

  • Assay Type and Interference:

    • Issue: Some compounds can interfere with the reagents used in cytotoxicity assays. For example, certain antioxidants can directly reduce MTT, leading to a false-positive signal for cell viability.[5] While direct interference of this compound with MTT has not been reported, it is a possibility.

    • Recommendation: Consider using an alternative cytotoxicity assay, such as a clonogenic assay or a dye-exclusion method (e.g., Trypan Blue), to confirm your results.

  • Incubation Times:

    • Issue: The duration of drug exposure and the incubation time with the assay reagent (e.g., MTT) can influence the results. For paclitaxel, prolonging the exposure time from 24 to 72 hours has been shown to increase cytotoxicity significantly.[6][7]

    • Recommendation: Standardize the drug incubation period and the assay reagent incubation time across all experiments.

Experimental Workflow for Troubleshooting

The following diagram outlines a logical workflow to systematically troubleshoot inconsistent results.

G Troubleshooting Workflow for Inconsistent IC50 Values start Inconsistent IC50 Results compound Step 1: Check Compound Handling - Fresh dilutions? - Proper solvent? - Visual inspection for precipitate? start->compound cell Step 2: Standardize Cell Culture - Consistent seeding density? - Low passage number? - Healthy, exponential growth? compound->cell If issues persist assay Step 3: Verify Assay Protocol - Consistent incubation times? - Consider alternative assay? - Check for interference? cell->assay If issues persist resolve Consistent Results assay->resolve

Caption: A flowchart for systematically troubleshooting inconsistent IC50 results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, like its parent compound paclitaxel, is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[8] This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[9][10] The apoptotic process is mediated through various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and the modulation of Bcl-2 family proteins.[9][11]

Signaling Pathway of Paclitaxel-Induced Apoptosis

G Paclitaxel-Induced Apoptosis Signaling Pathway Paclitaxel This compound (Paclitaxel) Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest JNK_Activation JNK Activation G2M_Arrest->JNK_Activation Bcl2_Modulation Bcl-2 Phosphorylation (Inhibition) G2M_Arrest->Bcl2_Modulation Bax_Upregulation Bax Upregulation G2M_Arrest->Bax_Upregulation JNK_Activation->Bcl2_Modulation Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Modulation->Mitochondria Bax_Upregulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G Assay Selection Guide Question What is the experimental question? Metabolic Short-term metabolic activity and viability? Question->Metabolic Survival Long-term cell survival and reproductive integrity? Question->Survival MTT MTT Assay Metabolic->MTT Clonogenic Clonogenic Assay Survival->Clonogenic

References

"7-Xylosyltaxol B" off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 7-Xylosyltaxol B in cell culture experiments. The information is designed to help address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a derivative of paclitaxel and functions as a microtubule-stabilizing agent.[1][2][3] Its primary on-target effect is to bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[2][3] This hyper-stabilization of microtubules disrupts the dynamic instability required for mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3]

Q2: How does this compound induce apoptosis?

A2: this compound induces apoptosis primarily through the mitochondrial-dependent (intrinsic) pathway.[1][4] This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[4] This shift in protein expression leads to increased mitochondrial membrane permeability, release of cytochrome c, and activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -6.[1][4]

Q3: I am observing lower than expected cytotoxicity. What are some potential causes?

A3: Several factors could contribute to lower than expected cytotoxicity:

  • Compound Solubility: this compound has low aqueous solubility. Ensure that your stock solution in DMSO is fresh and that the final concentration in your cell culture medium does not lead to precipitation.[4]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to taxane-based compounds. This can be due to differences in the expression of P-glycoprotein (a drug efflux pump), tubulin isoforms, or apoptotic pathway components.[5]

  • Cell Density: High cell density can reduce the effective concentration of the compound per cell. It is crucial to maintain consistent cell seeding densities across experiments.

  • Compound Degradation: Ensure proper storage of this compound to prevent degradation.

Q4: My cells are arresting in the G2/M phase as expected, but a significant portion of the population is not undergoing apoptosis. Why might this be?

A4: While G2/M arrest is a primary effect of microtubule-stabilizing agents, the subsequent induction of apoptosis can be delayed or incomplete in some cell lines. This could be due to:

  • Functional Apoptotic Pathway: The cell line may have a deficient or mutated apoptotic pathway (e.g., mutated p53, high levels of anti-apoptotic proteins).

  • Drug Efflux: The cells may be actively pumping the compound out, reducing the intracellular concentration below the threshold required for apoptosis induction.

  • Experimental Timepoint: The timepoint of your analysis may be too early to observe significant apoptosis. Consider performing a time-course experiment.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Inconsistent cell seedingEnsure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts.
Compound precipitationPrepare fresh dilutions of this compound for each experiment. Visually inspect the media for any signs of precipitation after adding the compound.
Edge effects in multi-well platesAvoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
ContaminationRegularly check cell cultures for any signs of microbial contamination.
Issue 2: Unexpected Morphological Changes in Cells
Possible Cause Troubleshooting Step
Off-target effects on the cytoskeletonWhile the primary target is microtubules, high concentrations could potentially affect other cytoskeletal components. Try a dose-response experiment to determine the lowest effective concentration.
Cellular senescenceProlonged cell cycle arrest can sometimes lead to cellular senescence. Use a senescence-associated β-galactosidase staining kit to check for senescent cells.
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Run a vehicle control (media with solvent only).

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines to illustrate potential differential sensitivity.

Cell LineCancer TypeHypothetical IC50 (nM)
PC-3Prostate Cancer15
MCF-7Breast Cancer25
A549Lung Cancer50
OVCAR-3Ovarian Cancer10

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.[6][7][8]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

G cluster_0 Troubleshooting Workflow: Low Cytotoxicity start Low Cytotoxicity Observed q1 Is the compound soluble in media? start->q1 s1 Prepare fresh stock solution Use pre-warmed media q1->s1 No q2 Is the cell line known to be resistant? q1->q2 Yes end Re-run Experiment s1->end s2 Check literature for IC50 values Consider using a different cell line q2->s2 Yes q3 Is the cell seeding density optimal? q2->q3 No s2->end s3 Optimize cell seeding density q3->s3 No q3->end Yes s3->end

Caption: Troubleshooting workflow for low cytotoxicity.

G xylosyltaxol This compound tubulin β-Tubulin xylosyltaxol->tubulin bcl2_family Modulation of Bcl-2 Family xylosyltaxol->bcl2_family microtubules Microtubule Stabilization tubulin->microtubules mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis bax_bad ↑ Bax, Bad bcl2_family->bax_bad bcl2_bclxl ↓ Bcl-2, Bcl-XL bcl2_family->bcl2_bclxl mitochondria Mitochondrial Membrane Permeabilization bax_bad->mitochondria bcl2_bclxl->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: this compound mechanism of action.

References

Technical Support Center: 7-Xylosyltaxol B In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Xylosyltaxol B. The following information addresses common challenges related to its poor in vivo bioavailability and offers potential solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. Is this expected?

Yes, this is a known issue. This compound, a derivative of paclitaxel, exhibits poor oral bioavailability.[1] This is primarily attributed to its low aqueous solubility and its susceptibility to efflux pumps in the gastrointestinal tract, particularly P-glycoprotein (P-gp).[1] P-gp is a transmembrane protein that actively transports a wide range of substrates, including many chemotherapy agents, out of cells and back into the intestinal lumen, thereby limiting their absorption into the bloodstream.

Q2: What are the primary mechanisms contributing to the poor oral bioavailability of this compound?

The primary mechanisms are:

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump.[1] This transporter, located on the apical surface of intestinal epithelial cells, actively removes the compound from the cells as it is absorbed, preventing it from reaching systemic circulation.

  • Poor Aqueous Solubility: Like other taxanes, this compound has limited solubility in water, which can hinder its dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • First-Pass Metabolism: While less documented specifically for this compound, taxanes are generally subject to metabolism by cytochrome P450 enzymes (like CYP3A4 and CYP2C8) in the gut wall and liver, which can reduce the amount of active drug reaching systemic circulation.[2]

Q3: What strategies can we employ to overcome the poor oral bioavailability of this compound?

Several strategies can be explored, broadly categorized as formulation-based approaches and co-administration with P-gp inhibitors.

  • Formulation Strategies:

    • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or lipid-polymer hybrid nanoparticles (LPHNs), can protect it from degradation, enhance its solubility, and facilitate its transport across the intestinal epithelium.[3][4][5] These systems can also inhibit P-gp function.[6]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. SEDDS can improve the solubility and absorption of lipophilic drugs.[7][8]

  • Co-administration with P-gp Inhibitors: Administering this compound with a compound that inhibits P-gp can significantly increase its intestinal absorption and oral bioavailability.[2][9][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low and variable plasma concentrations after oral dosing. P-glycoprotein (P-gp) mediated efflux in the intestine.1. Co-administer a P-gp inhibitor: Use a known P-gp inhibitor such as verapamil or cyclosporine A in your animal model.[9][10] 2. Formulate with P-gp inhibiting excipients: Certain formulation components, like some surfactants used in SEDDS or nanoparticles, can inhibit P-gp.[6]
Poor dissolution in gastrointestinal fluids.1. Utilize a solubility-enhancing formulation: Consider formulating this compound as a solid lipid nanoparticle (SLN) or a self-emulsifying drug delivery system (SEDDS).[3][7] 2. Particle size reduction: Micronization or nanonization can increase the surface area for dissolution.
High inter-individual variability in pharmacokinetic profiles. Differences in P-gp expression or activity among individual animals.1. Use a well-characterized animal strain: Ensure the use of a genetically homogenous animal population. 2. Increase the number of animals per group: This will help to obtain more statistically robust data. 3. Consider a formulation that bypasses P-gp: Nanoparticle formulations can sometimes utilize alternative absorption pathways.[5]
Inconsistent results between in vitro (e.g., Caco-2) and in vivo experiments. Overly simplistic in vitro model that doesn't account for factors like mucus barrier, gut motility, and first-pass metabolism.1. Refine the in vitro model: Consider using more complex models, such as co-cultures with mucus-secreting cells. 2. Correlate in vitro data with ex vivo models: Use everted gut sac models to bridge the gap between in vitro and in vivo studies. 3. Focus on in vivo optimization: Use in vitro data as a screening tool, but prioritize in vivo experiments for formulation optimization.

Quantitative Data Summary

The following tables summarize quantitative data on the permeability of this compound and the impact of P-gp inhibitors and formulation strategies on the bioavailability of the related compound, paclitaxel. This data can serve as a benchmark for your experiments.

Table 1: In Vitro Permeability of 7-Xylosyl-10-deacetylpaclitaxel in Caco-2 Cells

Parameter Value Condition Reference
Apparent Permeability (Papp) (A→B)16.3 ± 6.3 x 10⁻⁶ cm/sControl[1]
Apparent Permeability (Papp) (B→A)Significantly higher than A→BControl[1]
Effect of Verapamil (50 µM)Significantly decreased active transportP-gp inhibitor[1]
Effect of Tetrandrine (25 µM)Significantly decreased active transportP-gp inhibitor[1]

Table 2: Effect of P-gp Inhibitors on the Oral Bioavailability of Paclitaxel in Mice

P-gp Inhibitor Fold Increase in Oral Bioavailability Reference
Verapamil2.7-fold[10]
Cyclosporine A5.7-fold[10]
SDZ PSC 83310-fold[11]

Table 3: Impact of Formulation Strategies on the Oral Bioavailability of Paclitaxel

Formulation Strategy Key Findings Reference
Solid Lipid Nanoparticles (SLNs)Ten-fold higher drug exposure in plasma compared to free paclitaxel solution.[3][4]
Microemulsion5.2-fold increase in oral bioavailability in rats compared to Taxotere®.[8]
Nanoparticle-albumin-bound (nab-paclitaxel)Improved tumor delivery and reduced toxicity.[12]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a novel this compound formulation after oral administration.

Materials:

  • Male Sprague-Dawley rats (200-250 g) or Swiss albino mice (25-30 g).

  • This compound formulation (e.g., solution, suspension, nanoparticle formulation).

  • Vehicle control.

  • Oral gavage needles.

  • Blood collection supplies (e.g., heparinized tubes, syringes).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing: Administer the this compound formulation or vehicle control orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-gp.

Materials:

  • Caco-2 cells.

  • Cell culture medium and supplements.

  • Transwell® inserts (e.g., 24-well format).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • This compound.

  • P-gp inhibitor (e.g., verapamil).

  • LC-MS/MS system.

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Permeability Study (Apical to Basolateral - A→B):

    • Wash the cell monolayers with transport buffer.

    • Add the transport buffer containing this compound to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at specified time points.

  • Permeability Study (Basolateral to Apical - B→A):

    • Add the transport buffer containing this compound to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Collect samples from the apical side at specified time points.

  • Inhibition Study: Repeat the bidirectional permeability study in the presence of a P-gp inhibitor (e.g., verapamil) in the transport buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B→A) / Papp(A→B)). A ratio greater than 2 suggests active efflux.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing cluster_analysis Data Analysis formulation This compound Formulation (e.g., Nanoparticles, SEDDS) caco2 Caco-2 Permeability Assay formulation->caco2 Screening pk_study Pharmacokinetic Study in Rodents caco2->pk_study Lead Formulation Selection efficacy_study Efficacy Study in Tumor Models pk_study->efficacy_study Dose Selection data_analysis Pharmacokinetic Modeling & Bioavailability Calculation pk_study->data_analysis

Caption: Experimental workflow for overcoming poor bioavailability.

signaling_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade taxol This compound bh3_only BH3-only proteins (Bad, Bid, Puma, Noxa) taxol->bh3_only Activates bcl2_anti Anti-apoptotic (Bcl-2, Bcl-xL) bax_pro Pro-apoptotic (Bax, Bak) bcl2_anti->bax_pro Inhibits momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_pro->momp bh3_only->bcl2_anti Inhibits bh3_only->bax_pro Activates cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial (intrinsic) pathway of apoptosis.

logical_relationship cluster_problem Core Problem cluster_causes Primary Causes cluster_solutions Potential Solutions cluster_outcome Desired Outcome bioavailability Poor Oral Bioavailability of this compound pgp P-gp Efflux bioavailability->pgp solubility Low Aqueous Solubility bioavailability->solubility pgp_inhibitors P-gp Inhibitors pgp->pgp_inhibitors Counteracted by formulations Advanced Formulations (Nanoparticles, SEDDS) solubility->formulations Addressed by improved_bioavailability Enhanced Oral Bioavailability pgp_inhibitors->improved_bioavailability formulations->improved_bioavailability

Caption: Overcoming poor bioavailability: causes and solutions.

References

Technical Support Center: Reducing 7-Xylosyltaxol B Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 7-Xylosyltaxol B is a derivative of paclitaxel. As of the current date, specific preclinical toxicity data for this compound is limited in publicly available literature. The following guidance is based on established principles for the broader class of taxanes, particularly paclitaxel, and is intended to serve as a starting point for researchers. It is imperative to conduct careful dose-escalation and toxicity studies for this compound as a novel compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected dose-limiting toxicities of this compound in animal models?

A1: Based on its parent compound, paclitaxel, the primary dose-limiting toxicities of this compound are anticipated to be myelosuppression (particularly neutropenia) and peripheral neuropathy.[1][2] Other potential toxicities include hypersensitivity reactions (especially if formulated with vehicles like Cremophor EL), gastrointestinal issues, and alopecia in relevant animal models.[3]

Q2: How might the 7-xylosyl modification affect the toxicity profile compared to paclitaxel?

A2: The addition of a xylosyl group at the C-7 position increases the hydrophilicity of the molecule.[4][] This modification could potentially:

  • Reduce formulation-related toxicity: Increased water solubility may eliminate the need for toxic solubilizing agents like Cremophor EL, which is associated with hypersensitivity reactions.[3][6]

  • Alter pharmacokinetics: Changes in solubility can affect the drug's distribution, metabolism, and excretion, which may, in turn, alter its toxicity profile. A pharmacokinetic study on a related compound, 7-xylosyl-10-deacetylpaclitaxel, has been conducted in rats.[4]

  • Modify efficacy and toxicity: While modifications at the C-7 position of paclitaxel have been explored, they do not always lead to a better therapeutic index (efficacy vs. toxicity).[7] Each new analog requires empirical testing.

Q3: What is a recommended starting point for dosing this compound in a new animal model?

A3: For a novel taxane derivative, it is crucial to begin with a dose-range finding study. Start with a low dose, for instance, 10-20% of the typical MTD (Maximum Tolerated Dose) of paclitaxel in the selected animal model, and escalate the dose in subsequent cohorts. Closely monitor the animals for clinical signs of toxicity, body weight changes, and changes in food and water intake.

Q4: What formulation considerations are important for reducing toxicity?

A4: The formulation is critical. If this compound has improved water solubility, sterile saline or PBS with a minimal amount of a solubilizing agent like DMSO may be sufficient. If it still requires a vehicle, consider alternatives to Cremophor EL, such as albumin-based nanoparticles (like Abraxane), liposomes, or polymeric micelles, which have been shown to reduce the toxicity of paclitaxel.[1][6]

Troubleshooting Guide

Issue 1: Unexpected Animal Mortality or Severe Morbidity at Low Doses

  • Question: We are observing unexpected deaths or rapid weight loss (>15%) in our mouse cohort even at what we predicted would be a low dose of this compound. What could be the cause?

  • Answer:

    • Hypersensitivity Reaction (HSR): If the mortality occurs shortly after injection (minutes to a few hours), it may be an anaphylactic-type reaction. This is more likely if your formulation contains a vehicle like Cremophor EL or Polysorbate 80.[8]

      • Solution: Implement a premedication protocol with corticosteroids (e.g., dexamethasone) and H1-antihistamines (e.g., diphenhydramine) before administering this compound.[8][9] Consider reformulating the drug with a less immunogenic vehicle.

    • Formulation Error: The drug may not be fully solubilized, leading to the injection of particulates and causing emboli, or the concentration may be incorrect.

      • Solution: Prepare the formulation fresh before each use. Visually inspect for precipitates. Vortex thoroughly and consider sonication if necessary to ensure complete dissolution. Validate the drug concentration in the formulation using an analytical method like HPLC.[10]

    • Acute Hematological Toxicity: Severe, rapid-onset myelosuppression can lead to sepsis and mortality.

      • Solution: Perform a complete blood count (CBC) 4-7 days post-treatment to assess the nadir of neutrophils and other blood cells.[11] Consider prophylactic antibiotic administration if severe neutropenia is expected. Reduce the starting dose for subsequent cohorts.

Issue 2: Animals Show Signs of Pain or Neurological Deficits

  • Question: Our rats are exhibiting signs of foot-dragging, altered gait, or hypersensitivity to touch after several doses of this compound. How can we manage this?

  • Answer: These are classic signs of Chemotherapy-Induced Peripheral Neuropathy (CIPN), a known side effect of taxanes.[12][13]

    • Assess and Quantify Neuropathy: Use established behavioral tests to monitor the onset and severity of CIPN. Common tests include the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.[2][14]

    • Dose and Schedule Modification: CIPN is often cumulative and dose-dependent.

      • Solution: Reduce the dose per cycle or change the dosing schedule (e.g., from a single high dose to more frequent lower doses) to see if this mitigates the neurotoxicity while retaining anti-tumor efficacy.

    • Consider Neuroprotective Agents: While no universally effective neuroprotectant has been established, some agents are explored in preclinical models. This would constitute a separate experimental arm to test if a co-administered agent can reduce the neurotoxicity of this compound.

Issue 3: Inconsistent Anti-Tumor Efficacy and Toxicity Between Experiments

  • Question: We are getting variable results in tumor growth inhibition and animal tolerance across different experiments with this compound. What should we check?

  • Answer: Inconsistency can arise from multiple sources.[10]

    • Animal Variables: Ensure that the age, sex, and weight of the animals are consistent across all study groups and experiments. The health status of the animals is also critical.

    • Drug Formulation and Administration: As mentioned in Issue 1, ensure the formulation is consistent. Also, verify the accuracy and consistency of the administration technique (e.g., intravenous tail vein injection).

    • Experimental Procedures: Implement randomization of animals into treatment groups and blinding during data collection (e.g., tumor measurement) to reduce bias.[10] Ensure your tumor cell line is consistent (e.g., same passage number, confirmed identity).[10]

Data Presentation

Table 1: Common Dose-Limiting Toxicities of Taxanes in Animal Models (Extrapolated for this compound)

Toxicity TypeAnimal ModelTypical ManifestationMonitoring ParametersPotential Mitigation Strategies
Myelosuppression Mouse, RatNeutropenia, Anemia, ThrombocytopeniaComplete Blood Count (CBC) at baseline and nadir (typically day 4-7 post-dose)[11]Dose reduction, schedule modification, G-CSF support (experimental)
Peripheral Neuropathy Rat, MouseMechanical allodynia, thermal hyperalgesia, altered gait[13]Behavioral testing (von Frey, Hargreaves), nerve conduction studies, histology[14]Dose reduction, schedule modification, exploring neuroprotective agents
Hypersensitivity Mouse, RatAnaphylaxis, edema, respiratory distress (acute onset)Clinical observation immediately post-injectionPremedication with corticosteroids/antihistamines, use of alternative formulations[15]
Gastrointestinal Mouse, RatDiarrhea, weight lossDaily body weight and clinical scoringSupportive care (hydration), dose reduction

Table 2: Example of a Dose-Finding Study Design for a Novel Taxane Derivative

CohortTreatment GroupDose (mg/kg)N (Animals)Dosing ScheduleKey Monitoring Endpoints
1Vehicle Control05Q7D x 2Body weight, clinical signs, CBC (Day 7)
This compoundX5Q7D x 2Body weight, clinical signs, CBC (Day 7)
2Vehicle Control05Q7D x 2Body weight, clinical signs, CBC (Day 7)
This compound2X5Q7D x 2Body weight, clinical signs, CBC (Day 7), behavioral tests
3Vehicle Control05Q7D x 2Body weight, clinical signs, CBC (Day 7)
This compound4X5Q7D x 2Body weight, clinical signs, CBC (Day 7), behavioral tests

Note: 'X' represents the starting dose. Doses are escalated in subsequent cohorts if the previous dose is well-tolerated (e.g., <15% mean body weight loss and no mortality).

Table 3: Key Pharmacokinetic Parameters of Paclitaxel in Preclinical Models

ParameterDescriptionTypical Observation for PaclitaxelImplication for this compound
Clearance (CL) The volume of plasma cleared of the drug per unit time.Highly variable, influenced by formulation (lower with Cremophor).[16][17]The hydrophilic nature of this compound might lead to a different clearance rate, potentially faster if renal excretion is involved.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Large, indicating extensive tissue distribution.[17]Changes in hydrophilicity can alter tissue penetration and thus the Vd.
Half-life (t½) The time required for the drug concentration to reduce by half.Exhibits non-linear pharmacokinetics, with half-life increasing at higher doses.[18]The pharmacokinetic profile needs to be determined empirically; non-linearity should be considered.
Area Under the Curve (AUC) The total systemic exposure to a drug over time.Correlates with both efficacy and toxicity.[16]A key parameter to measure in dose-finding studies to establish a therapeutic window.
Experimental Protocols

Protocol 1: Assessment of Myelosuppression (Hematological Analysis)

  • Animal Model: BDF1 or C57BL/6 mice are commonly used.[11]

  • Procedure: a. Collect a baseline blood sample (approx. 50 µL) from each animal via a suitable method (e.g., saphenous vein) into a tube containing an anticoagulant (e.g., EDTA). b. Administer this compound or vehicle control as per the study design. c. On days 4, 7, and 14 post-administration (to capture the nadir and recovery), collect subsequent blood samples. d. Analyze samples using an automated hematology analyzer calibrated for mouse blood.

  • Key Parameters: Total white blood cell (WBC) count, absolute neutrophil count (ANC), red blood cell (RBC) count, platelet count, and hemoglobin.

  • Endpoint: Determine the percentage decrease in cell counts from baseline. A severe neutropenia is often defined as a >65% decrease in ANC.[11]

Protocol 2: Evaluation of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

  • Animal Model: Sprague-Dawley or Wistar rats are often preferred as they exhibit robust and reproducible neuropathic behaviors.[13]

  • Procedure: a. Acclimatize animals to the testing environment and equipment for several days before baseline measurements. b. Baseline Measurement (Mechanical Allodynia): Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. Determine the paw withdrawal threshold (PWT) in grams. c. Administer this compound or vehicle according to the dosing schedule. d. Repeat PWT measurements at regular intervals (e.g., weekly) throughout the study.

  • Key Parameter: A significant decrease in the PWT in the drug-treated group compared to the vehicle group indicates the development of mechanical allodynia.

  • Endpoint: Quantify the change in PWT over time. Histological analysis of dorsal root ganglia and intraepidermal nerve fiber density can be performed at the end of the study for confirmation.[2]

Protocol 3: Protocol for Premedication to Mitigate Hypersensitivity Reactions (HSRs)

  • Animal Model: Any model where HSRs are observed, particularly with formulations containing potential allergens.

  • Procedure: a. 30-60 minutes prior to the administration of this compound, administer dexamethasone (e.g., 1-2 mg/kg, intraperitoneally). b. 15-30 minutes prior to the administration of this compound, administer an H1-antihistamine like diphenhydramine (e.g., 5-10 mg/kg, intraperitoneally). c. Administer this compound slowly via the intended route (e.g., intravenous). d. Observe the animal closely for at least 1 hour post-administration for signs of HSR (e.g., piloerection, lethargy, respiratory distress, cyanosis).

  • Key Parameter: Absence or significant reduction in the severity of HSR symptoms compared to animals not receiving premedication.

  • Endpoint: Survival and clinical score of HSR severity.

Mandatory Visualizations

G cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Repeat-Dose Toxicity cluster_2 Monitoring & Analysis A Select Animal Model (e.g., Balb/c Mice) B Establish Low, Medium, High Dose Cohorts A->B C Administer Single Dose of this compound B->C D Monitor for Acute Toxicity (Body Weight, Clinical Signs) C->D E Select Tolerated Doses from Phase 1 D->E Determine MTD F Administer Multiple Doses (e.g., weekly for 4 weeks) E->F G Comprehensive Monitoring F->G H Terminal Endpoint Analysis G->H M1 Hematology (CBC) G->M1 M2 Behavioral Tests (CIPN) G->M2 M3 Clinical Chemistry G->M3 M4 Histopathology H->M4 I Establish Preliminary Toxicity Profile H->I G taxane Taxane Derivative (this compound) mt Microtubule Stabilization in Neurons taxane->mt drg DRG Neuron Stress taxane->drg transport Disruption of Axonal Transport mt->transport mito Mitochondrial Dysfunction mt->mito axon Axonal Degeneration ('Dying Back' Neuropathy) transport->axon mito->axon pain Pain Hypersensitivity (Allodynia, Hyperalgesia) axon->pain immune Immune Cell Activation (e.g., Macrophages in DRG) drg->immune cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) immune->cytokines cytokines->pain G start Unexpected Toxicity Observed? q1 Mortality within 1 hour of dosing? start->q1 q2 Formulation contains Cremophor/Polysorbate? q1->q2 Yes q3 Progressive weight loss and poor clinical score? q1->q3 No ans1 Consider Acute Hypersensitivity Reaction q2->ans1 Yes ans3 Check Formulation for Precipitates. Re-evaluate Vehicle. q2->ans3 No q4 Signs of neurotoxicity (e.g., gait change)? q3->q4 No ans4 Assess for Severe Myelosuppression (CBC). Reduce Dose. q3->ans4 Yes ans5 Cumulative Toxicity. Reduce Dose or Modify Schedule. Implement CIPN Monitoring. q4->ans5 Yes ans2 Implement Premedication Protocol (Steroids, Antihistamines) ans1->ans2

References

"7-Xylosyltaxol B" formulation stability and aggregation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Xylosyltaxol B formulations. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this compound, particularly focusing on formulation stability and aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound?

A1: The primary challenge in formulating this compound, a derivative of paclitaxel, stems from its low aqueous solubility.[1] Like other taxanes, it is inherently hydrophobic, making it difficult to dissolve in aqueous solutions for parenteral administration. This poor solubility can lead to issues with drug precipitation, aggregation, and reduced bioavailability. Consequently, specialized formulation strategies are required to enhance its solubility and stability.

Q2: What are some common formulation strategies for taxanes like this compound?

A2: Due to the poor water solubility of taxanes, various formulation strategies have been developed. These include:

  • Co-solvent systems: Utilizing mixtures of solvents, such as Cremophor EL and ethanol, to dissolve the drug. However, these can be associated with toxicity.[2][3]

  • Nanoparticle formulations: Encapsulating the drug in nanoparticles, such as albumin-bound nanoparticles (like Abraxane for paclitaxel), can improve solubility and drug delivery.

  • Liposomal formulations: Encapsulating the drug within lipid bilayers.

  • Polymeric micelles: Using amphiphilic block copolymers to form micelles that can carry the hydrophobic drug.[2]

  • Lyophilization (Freeze-Drying): This is a common technique to improve the long-term stability of the formulated drug product by removing water.[4][5]

Q3: What are the key factors that can affect the stability of a this compound formulation?

A3: The stability of a this compound formulation can be influenced by several factors:

  • pH: Hydrolysis of ester groups in the molecule can occur at acidic or alkaline pH.

  • Temperature: Elevated temperatures can accelerate chemical degradation and aggregation.

  • Light Exposure: Photodegradation can occur, so formulations should be protected from light.[6][7]

  • Oxidation: The molecule may be susceptible to oxidation.[8]

  • Excipient Interactions: Incompatibilities between this compound and certain excipients can lead to degradation or aggregation.[9][10]

  • Manufacturing Process: Stresses during manufacturing, such as shear forces during mixing or filtration, can induce aggregation.

Q4: How can I monitor the stability of my this compound formulation?

A4: A comprehensive stability testing program is essential. This typically involves subjecting the formulation to various stress conditions (e.g., elevated temperature, different pH values, light exposure) and analyzing samples at different time points.[6][8] Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To quantify the amount of intact this compound and detect degradation products.

  • Size Exclusion Chromatography (SEC): To detect and quantify soluble aggregates.[11][12]

  • Dynamic Light Scattering (DLS): To measure particle size distribution and monitor for the formation of larger aggregates.[13][14]

  • Visual Inspection: To check for precipitation or color change.

Troubleshooting Guides

Issue 1: Precipitation of this compound during formulation or upon storage.
Potential Cause Troubleshooting Step
Poor Solubility Review the solubility of this compound in the chosen solvent system. Consider using a different co-solvent or a higher concentration of the existing co-solvent. For aqueous formulations, explore the use of solubilizing excipients such as cyclodextrins or surfactants.
pH Shift Measure the pH of the formulation. If it has shifted to a range where this compound is less soluble, adjust the pH using a suitable buffer.
Temperature Fluctuation Ensure the formulation is stored at the recommended temperature. Avoid freeze-thaw cycles unless the formulation is designed for it.
Excipient Incompatibility Investigate potential interactions between this compound and the excipients. Some excipients may reduce the solubility of the drug over time.
Issue 2: Aggregation of this compound in the formulation.
Potential Cause Troubleshooting Step
Hydrophobic Interactions Aggregation is often driven by the hydrophobic nature of taxanes. Optimize the formulation with stabilizing excipients that can shield the hydrophobic regions of the molecule.[15]
Stress During Manufacturing Minimize shear stress during mixing and filtration. Consider using lower mixing speeds or larger pore size filters if aggregation is observed post-processing.
Inadequate Lyophilization Cycle If the product is lyophilized, an unoptimized cycle can lead to incomplete drying or cake collapse, promoting aggregation upon reconstitution.[4][16] Review and optimize the freezing, primary drying, and secondary drying phases of the lyophilization cycle.
Reconstitution Issues The choice of reconstitution medium and the reconstitution process itself can induce aggregation. Ensure the lyophilized cake is fully wetted and dissolved gently.[17][18]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide and keep at room temperature for 2, 4, 8, and 24 hours.[8]

    • Thermal Degradation: Keep the solid drug substance and the drug in solution at 80°C for 24 and 48 hours.

    • Photodegradation: Expose the drug solution to UV light (254 nm) and fluorescent light for 24 and 48 hours.[7]

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. The goal is to achieve 5-20% degradation of the parent compound.[8]

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To quantify the amount of soluble aggregates in a this compound formulation.

Methodology:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically an aqueous buffer with a salt (e.g., 100-200 mM sodium phosphate, 150 mM NaCl, pH 7.0). The mobile phase composition should be optimized to minimize non-specific interactions between the analyte and the stationary phase.[12]

  • Sample Preparation: Dilute the this compound formulation in the mobile phase to a concentration suitable for UV detection.

  • Chromatographic Conditions:

    • Column: Use a silica-based SEC column with a pore size appropriate for the separation of monomers from dimers and higher-order aggregates (e.g., 250-300 Å).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

    • Injection Volume: 10-50 µL.

  • Data Analysis: Integrate the peak areas for the monomer and aggregates. Calculate the percentage of aggregates relative to the total peak area.[11]

Protocol 3: Dynamic Light Scattering (DLS) for Particle Size Analysis

Objective: To measure the particle size distribution of a this compound nanoparticle formulation and monitor for aggregation.

Methodology:

  • Sample Preparation: Dilute the nanoparticle suspension with an appropriate filtered buffer to a concentration that gives a stable and reproducible scattering intensity.

  • Instrument Setup:

    • Set the laser wavelength and scattering angle.

    • Equilibrate the sample to the desired temperature in the instrument.

  • Measurement:

    • Perform multiple measurements (e.g., 3-5 runs of 10-15 measurements each) to ensure reproducibility.[13]

    • The instrument software will generate a correlation function from the scattered light intensity fluctuations.

  • Data Analysis:

    • The software will use algorithms to fit the correlation function and calculate the particle size distribution (hydrodynamic diameter) and the polydispersity index (PDI).[14]

    • Compare the size distribution over time or under different stress conditions to assess stability. An increase in particle size or PDI can indicate aggregation.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_evaluation Evaluation Plan Define Stability Protocol (Storage Conditions, Time Points) Prepare Prepare Formulation Batches Plan->Prepare Store Place on Stability at Specified Conditions Prepare->Store Sample Pull Samples at Defined Time Points Store->Sample Assay Assay for Potency (HPLC) Sample->Assay Aggregate Analyze for Aggregates (SEC, DLS) Sample->Aggregate Visual Visual Inspection Sample->Visual Data Compile and Analyze Data Assay->Data Aggregate->Data Visual->Data Report Generate Stability Report Data->Report

Caption: Workflow for a typical stability testing program.

Aggregation_Troubleshooting cluster_investigation Investigation cluster_action Corrective Action cluster_verification Verification Start Aggregation Observed (e.g., via SEC, DLS, or Visual) Formulation Review Formulation Components (Excipients, pH, Concentration) Start->Formulation Process Examine Manufacturing Process (Mixing, Filtration, Lyophilization) Start->Process Storage Check Storage Conditions (Temperature, Light) Start->Storage Mod_Formulation Modify Formulation (Add Stabilizers, Adjust pH) Formulation->Mod_Formulation Mod_Process Optimize Process Parameters Process->Mod_Process Mod_Storage Adjust Storage Conditions Storage->Mod_Storage Reanalyze Re-analyze for Aggregation Mod_Formulation->Reanalyze Mod_Process->Reanalyze Mod_Storage->Reanalyze Pass Aggregation Mitigated Reanalyze->Pass Fail Aggregation Persists Reanalyze->Fail Fail->Start Re-evaluate

Caption: Logical workflow for troubleshooting aggregation issues.

References

Technical Support Center: 7-Xylosyltaxol B Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for immunofluorescence microscopy experiments involving 7-Xylosyltaxol B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and artifacts encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter when using this compound in immunofluorescence assays.

Issue 1: High Background Staining or Non-Specific Binding

High background can obscure specific signals, making data interpretation difficult. This can be a common issue when working with hydrophobic molecules like taxane derivatives.

  • Question: Why am I observing high background fluorescence in my this compound treated samples?

  • Answer: High background can be caused by several factors, including non-specific binding of antibodies, issues with blocking, or the inherent properties of this compound. Hydrophobic interactions can play a role in non-specific binding of both primary and secondary antibodies.[1]

Troubleshooting Steps:

Potential Cause Recommended Solution Further Considerations
Suboptimal Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[2][3][4]Start with the manufacturer's recommended dilution and perform a dilution series.
Insufficient Blocking Increase the blocking incubation time or try a different blocking agent.[2][5] Common blockers include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[6]For hydrophobic compounds, consider adding a non-ionic detergent like Tween-20 to the blocking and wash buffers to reduce non-specific hydrophobic interactions.[1]
Hydrophobic Interactions of this compound The hydrophobicity of this compound might lead to non-specific binding of antibodies.[7][8]Ensure adequate washing steps to remove unbound antibodies and reduce background.[2][3][6]
Autofluorescence Examine an unstained sample to check for autofluorescence.[9] If present, consider using a different fixative or treating with a quenching agent like sodium borohydride.

Issue 2: Weak or No Target Signal

A faint or absent signal can be frustrating. This can be due to issues with the antibodies, the experimental protocol, or the effect of this compound on the target protein.

  • Question: My fluorescent signal for the target protein is very weak or completely absent after treatment with this compound. What could be the cause?

  • Answer: Weak or no signal can result from a variety of factors, including improper antibody dilutions, fixation issues, or the possibility that this compound treatment alters the epitope recognized by your antibody.

Troubleshooting Steps:

Potential Cause Recommended Solution Further Considerations
Incorrect Antibody Dilution Increase the concentration of the primary antibody or the incubation time.[2][4]Ensure the primary and secondary antibodies are compatible (e.g., secondary antibody is raised against the host species of the primary antibody).[4]
Epitope Masking due to Fixation Over-fixation can mask the antigen epitope.[2] Try reducing the fixation time or using a different fixation method. Antigen retrieval methods may be necessary.[2]
Microtubule Stabilization by this compound This compound stabilizes microtubules, which can alter the cellular architecture.[10][11][12] This may affect the accessibility of the target epitope.Consider using a different antibody that recognizes a different epitope of the target protein.
Low Protein Expression The target protein may not be abundantly present in your cells.[2]Use a positive control to confirm that the staining protocol and antibodies are working.[2] Consider using a signal amplification method.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how can it affect my immunofluorescence experiment?

A1: this compound, a derivative of paclitaxel, functions by binding to tubulin and stabilizing microtubules.[13][14] This prevents their depolymerization, leading to cell cycle arrest and apoptosis.[15][16][17] In an immunofluorescence experiment, this stabilization can lead to the formation of abnormal microtubule bundles throughout the cell.[16] This altered cytoskeletal organization might mask certain epitopes or change the subcellular localization of your protein of interest, potentially leading to unexpected staining patterns or a loss of signal.

Q2: Can this compound itself be fluorescent and cause artifacts?

A2: There is no readily available information to suggest that this compound is inherently fluorescent in the visible range used for standard immunofluorescence microscopy. However, it is always good practice to include a control where cells are treated with this compound but not stained with antibodies to check for any potential autofluorescence.

Q3: How can I be sure that the observed changes in my protein's localization are due to this compound treatment and not an artifact?

Experimental Protocols

Standard Immunofluorescence Protocol after this compound Treatment

  • Cell Culture and Treatment: Plate cells on sterile coverslips in a petri dish and allow them to adhere. Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control group.

  • Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Permeabilization: Wash the cells three times with PBS. If your target protein is intracellular, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1-5% BSA in PBS with 0.1% Tween-20) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining (Optional): If desired, stain the nuclei with a DNA dye like DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

Signaling Pathway

cluster_cell Cell 7_Xylosyltaxol_B This compound Tubulin_Dimers α/β-Tubulin Dimers 7_Xylosyltaxol_B->Tubulin_Dimers Binds to β-tubulin Stabilization Microtubule Stabilization 7_Xylosyltaxol_B->Stabilization Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Stabilization->Microtubules Depolymerization_Inhibition Inhibition of Depolymerization Stabilization->Depolymerization_Inhibition Mitotic_Arrest Mitotic Arrest Depolymerization_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow

cluster_workflow Immunofluorescence Troubleshooting Workflow Start Problem: Artifacts Observed Check_Controls Review Controls (Vehicle, No Primary) Start->Check_Controls High_Background High Background? Check_Controls->High_Background Controls OK Weak_Signal Weak/No Signal? High_Background->Weak_Signal No Optimize_Blocking Optimize Blocking & Washing High_Background->Optimize_Blocking Yes Check_Fixation Check Fixation & Permeabilization Weak_Signal->Check_Fixation Yes End Problem Resolved Weak_Signal->End No Titrate_Antibody Titrate Antibodies Optimize_Blocking->Titrate_Antibody Titrate_Antibody->End Validate_Antibody Validate Antibody (e.g., Western Blot) Check_Fixation->Validate_Antibody Validate_Antibody->End

Caption: A logical workflow for troubleshooting common immunofluorescence artifacts.

References

"7-Xylosyltaxol B" interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Xylosyltaxol B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a derivative of paclitaxel, belonging to the taxane family of compounds.[1][2] Its primary mechanism of action is the disruption of microtubule dynamics. It binds to β-tubulin, stabilizing microtubules and preventing their disassembly.[2] This interference with the normal function of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][4][5]

Q2: What are the solubility characteristics of this compound?

Like other taxanes, this compound has poor aqueous solubility.[6] It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[2][3][7] For cell-based assays, it is common to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous culture medium. Care must be taken to avoid precipitation upon dilution.

Q3: How should this compound be stored?

For long-term stability, this compound should be stored as a solid at -20°C.[2][8] Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Some suppliers suggest that stock solutions at -80°C should be used within 6 months, and at -20°C within one month.[2]

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT, XTT, WST-1)

Issue: Lower-than-expected or inconsistent cytotoxicity results.

This is a common issue when working with taxane compounds. Several factors related to the compound's properties and its interaction with assay components can contribute to this problem.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Precipitation: this compound has low aqueous solubility and can precipitate when diluted from a DMSO stock into aqueous cell culture media. This reduces the effective concentration of the compound in contact with the cells.1. Visual Inspection: Before adding to cells, visually inspect the diluted compound solution for any signs of precipitation (cloudiness, crystals).2. Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (typically <0.5%) to minimize solvent-induced cytotoxicity and improve solubility.3. Serial Dilutions: Prepare serial dilutions in the final culture medium immediately before use.4. Formulation: For in vivo studies or specific in vitro models, consider using solubility-enhancing formulations, though this may introduce other variables.[6]
Interference with Tetrazolium Dyes (MTT): Taxanes like paclitaxel have been reported to interfere with the MTT assay, leading to an underestimation of cytotoxicity.[9] This may be due to chemical interactions with the formazan product or alterations in cellular metabolism that affect dye reduction.1. Use an Alternative Assay: Switch to a cytotoxicity assay with a different detection principle, such as a lactate dehydrogenase (LDH) release assay (measures membrane integrity), a resazurin-based assay (e.g., alamarBlue), or a direct cell counting method (e.g., trypan blue exclusion).[9]2. Confirm with Apoptosis Assay: Since taxanes induce apoptosis, confirm cell death using an apoptosis-specific assay, such as Annexin V/PI staining followed by flow cytometry.[9]
Incorrect Seeding Density: The initial number of cells plated can significantly impact the results of cytotoxicity assays.1. Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the duration of the assay.2. Consistency: Use a consistent seeding density across all experiments.
Purity of the Compound: Impurities in the this compound sample can affect its activity.1. Source from a Reputable Supplier: Ensure the compound is of high purity and obtained from a reliable source that provides a certificate of analysis.[9]

Experimental Workflow: Troubleshooting Cytotoxicity Assays

Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results with this compound.

Microtubule Polymerization Assays

Issue: Lack of expected increase in microtubule polymerization.

These assays typically measure the increase in light scattering or fluorescence as tubulin polymerizes into microtubules.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Tubulin: The quality of the purified tubulin is critical for this assay.1. Use High-Quality Tubulin: Purchase tubulin from a reputable supplier and store it correctly (typically at -80°C).2. Perform a Positive Control: Always include a known microtubule-stabilizing agent, such as paclitaxel, as a positive control to ensure the tubulin is active.
Compound Precipitation: As with cell-based assays, this compound can precipitate in aqueous polymerization buffers.1. Check Solubility in Buffer: Before starting the assay, test the solubility of this compound at the desired concentration in the polymerization buffer.2. Minimize DMSO: Keep the final DMSO concentration in the assay as low as possible.
Suboptimal Assay Conditions: Factors like temperature and buffer composition can affect polymerization.1. Temperature Control: Ensure the reaction is maintained at 37°C, as microtubule polymerization is temperature-dependent.2. Buffer Components: Verify the correct concentrations of GTP, magnesium, and other essential buffer components.

Signaling Pathway: Taxane-Induced Apoptosis

G This compound This compound Microtubules Microtubules This compound->Microtubules Stabilization Bax / Bad (Pro-apoptotic) Bax / Bad (Pro-apoptotic) This compound->Bax / Bad (Pro-apoptotic) Upregulation Bcl-2 / Bcl-XL (Anti-apoptotic) Bcl-2 / Bcl-XL (Anti-apoptotic) Microtubules->Bcl-2 / Bcl-XL (Anti-apoptotic) Inhibition Mitochondrion Mitochondrion Bcl-2 / Bcl-XL (Anti-apoptotic)->Mitochondrion Inhibits pore formation Bax / Bad (Pro-apoptotic)->Mitochondrion Promotes pore formation Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Poor peak shape, low sensitivity, or interfering peaks.

HPLC is often used to determine the purity of this compound or to quantify it in various matrices.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Solubility in Mobile Phase: The compound may not be fully dissolved in the initial mobile phase conditions.1. Adjust Initial Mobile Phase: Increase the percentage of the organic solvent (e.g., acetonitrile) in the initial mobile phase of your gradient.2. Sample Solvent: Dissolve the sample in a solvent that is strong enough to fully solubilize it but weak enough not to cause peak distortion (e.g., a mixture of acetonitrile and water).
Interference from Excipients: If analyzing a formulation, other components can co-elute with this compound.[10]1. Sample Preparation: Develop a robust sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) to remove interfering substances before injection.[10][11]2. Optimize Separation: Adjust the gradient, mobile phase composition, or try a different column chemistry to resolve the peak of interest from interferences.[12]
Compound Degradation: this compound may be unstable in the sample solvent or on the column.1. Check Solution Stability: Analyze samples at different time points after preparation to assess stability.[13]2. pH of Mobile Phase: Ensure the pH of the mobile phase is within the stable range for the compound and the column.

Experimental Protocols

Protocol 1: General Procedure for Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vitro Microtubule Polymerization Assay (Turbidimetric)
  • Reagent Preparation: Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and keep it on ice. Prepare a stock solution of GTP (e.g., 100 mM).

  • Tubulin Preparation: Resuspend purified tubulin in the polymerization buffer to a final concentration of 1-2 mg/mL. Keep on ice.

  • Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound (or vehicle control).

  • Initiate Polymerization: Add the tubulin solution to each well to start the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 30-60 minutes.

  • Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates microtubule polymerization. Compare the rate and extent of polymerization in the presence of this compound to the control.

References

Technical Support Center: Scaling Up 7-Xylosyltaxol B Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 7-Xylosyltaxol B for preclinical studies. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the semi-synthesis of this compound?

A1: The most common and readily available precursor for the semi-synthesis of this compound and other taxoid derivatives is 10-deacetylbaccatin III (10-DAB). This compound can be extracted in relatively high quantities from the needles of the European yew tree, Taxus baccata, making it a renewable resource.

Q2: Why is the protection of hydroxyl groups necessary during the synthesis of this compound?

A2: 10-deacetylbaccatin III has multiple hydroxyl groups with varying reactivity. Protecting groups are crucial to ensure the selective esterification at the C-13 hydroxyl group with the xylosyl side chain, preventing unwanted side reactions at other hydroxyl positions. This chemoselectivity is essential for achieving a high yield of the desired product.

Q3: What are the critical parameters to control during the scale-up of the purification process?

A3: For large-scale purification of this compound by column chromatography, critical parameters to control include the choice of stationary and mobile phases, the loading capacity of the column, and the elution gradient. For crystallization, key parameters are the selection of an appropriate solvent system, temperature, and cooling rate to ensure high purity and yield.

Q4: How can the stability of this compound be ensured during storage?

A4: this compound, like other taxoids, can be susceptible to degradation. For long-term storage, it should be kept as a dry solid in a cool, dark, and dry place, preferably under an inert atmosphere to prevent oxidation and hydrolysis. For solutions, it is advisable to prepare them fresh and store them at low temperatures for short periods.

Q5: What formulation strategies are suitable for preclinical in vivo studies of this compound?

A5: Due to its poor aqueous solubility, this compound requires a suitable formulation for preclinical in vivo studies to ensure adequate bioavailability. Common strategies include using co-solvents (e.g., a mixture of Cremophor EL and ethanol), preparing nanocrystal suspensions, or developing liposomal formulations. The choice of formulation will depend on the specific experimental design and route of administration.

Experimental Protocols

Protocol 1: Semi-synthesis of this compound from 10-Deacetylbaccatin III (10-DAB)

This protocol is adapted from established methods for paclitaxel semi-synthesis and is designed for a laboratory scale suitable for preclinical supply.

Step 1: Selective Protection of the C-7 and C-10 Hydroxyl Groups of 10-DAB

  • Protection of C-7 Hydroxyl:

    • Dissolve 10-deacetylbaccatin III (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add triethylsilyl chloride (TES-Cl, 1.1 eq) dropwise.

    • Stir the reaction mixture at 0°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 7-TES-10-deacetylbaccatin III.

  • Acetylation of C-10 Hydroxyl:

    • Dissolve the 7-TES-10-deacetylbaccatin III (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -10°C.

    • Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes.

    • Add acetyl chloride (1.2 eq) and continue stirring at -10°C for 1 hour.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 7-TES-baccatin III.

Step 2: Esterification at C-13 with a Protected Xylosyl Side Chain

  • Preparation of the Xylosyl Side Chain: A suitably protected xylosyl side-chain with an activated carboxyl group is required. This can be synthesized separately. For this protocol, we assume the availability of a protected (e.g., with a β-lactam or oxazolidine) xylosyl side-chain acid.

  • Coupling Reaction:

    • Dissolve 7-TES-baccatin III (1.0 eq) and the protected xylosyl side-chain acid (1.5 eq) in anhydrous toluene.

    • Add 4-dimethylaminopyridine (DMAP, 2.0 eq) and dicyclohexylcarbodiimide (DCC, 1.5 eq).

    • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

Step 3: Deprotection to Yield this compound

  • Removal of the TES Protecting Group:

    • Dissolve the crude product from the previous step in a mixture of acetonitrile and pyridine.

    • Add hydrofluoric acid-pyridine complex (HF-Py) at 0°C.

    • Stir for 8-12 hours at 0°C.

    • Quench the reaction carefully with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to yield crude this compound.

Protocol 2: Purification of this compound

Step 1: Column Chromatography

  • Prepare a silica gel column with a suitable diameter and length for the amount of crude product.

  • Equilibrate the column with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1).

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure.

Step 2: Crystallization

  • Dissolve the purified this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., acetone or methanol).

  • Slowly add a non-solvent in which the product is poorly soluble (e.g., hexane or water) until the solution becomes slightly turbid.

  • Allow the solution to stand at a controlled temperature (e.g., 4°C or room temperature) to allow for slow crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the non-solvent, and dry under vacuum.

Protocol 3: Analytical HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with a composition of 50:50 acetonitrile:water.

    • Linearly increase to 90:10 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 227 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Expected Yields at Key Synthetic Stages

StepProductStarting MaterialExpected Yield (%)
1a7-TES-10-deacetylbaccatin III10-deacetylbaccatin III85-95
1b7-TES-baccatin III7-TES-10-deacetylbaccatin III80-90
2Protected this compound7-TES-baccatin III60-75
3Crude this compoundProtected this compound70-85
PurificationPure this compoundCrude this compound70-80

Table 2: HPLC Purity Specifications for Preclinical Grade this compound

ParameterSpecification
Purity (by HPLC)≥ 98.0%
Individual Impurity≤ 0.5%
Total Impurities≤ 2.0%
Residual SolventsAs per ICH guidelines

Troubleshooting Guides

Issue 1: Low Yield in the Esterification Step (Protocol 1, Step 2)

Potential Cause Troubleshooting Action
Steric hindrance at the C-13 hydroxyl group. Increase reaction time and/or temperature. Consider using a more powerful coupling agent such as HATU or COMU.
Poor quality of coupling reagents (DCC, DMAP). Use freshly opened or purified reagents.
Presence of moisture in the reaction. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (nitrogen or argon).
Side reaction at other hydroxyl groups. Confirm complete protection of the C-7 hydroxyl group before proceeding with esterification.

Issue 2: Incomplete Deprotection of the TES Group (Protocol 1, Step 3)

Potential Cause Troubleshooting Action
Insufficient amount of deprotecting agent (HF-Py). Increase the equivalents of HF-Py.
Reaction time is too short. Extend the reaction time and monitor closely by TLC.
Low reaction temperature. Allow the reaction to proceed at a slightly higher temperature (e.g., room temperature), but monitor for potential side reactions.

Issue 3: Difficulty in Purifying this compound (Protocol 2)

Potential Cause Troubleshooting Action
Co-elution of impurities during column chromatography. Optimize the solvent gradient for better separation. Consider using a different stationary phase (e.g., a different type of silica or a reverse-phase column).
Product oiling out instead of crystallizing. Screen different solvent/non-solvent systems. Try seeding the solution with a small crystal of the pure product.
Low recovery from crystallization. Optimize the ratio of solvent to non-solvent and the cooling rate to maximize crystal formation and minimize loss in the mother liquor.

Visualizations

experimental_workflow cluster_synthesis Semi-synthesis cluster_purification Purification cluster_analysis Analysis & Formulation start 10-Deacetylbaccatin III step1 Selective Protection (C-7 & C-10 OH) start->step1 step2 Esterification at C-13 (Xylosyl Side Chain) step1->step2 step3 Deprotection step2->step3 crude Crude this compound step3->crude purify1 Column Chromatography crude->purify1 purify2 Crystallization purify1->purify2 pure Pure this compound purify2->pure analysis HPLC Purity Analysis pure->analysis formulation Preclinical Formulation analysis->formulation final_product Final Product for Studies formulation->final_product

Caption: Workflow for the production of this compound for preclinical studies.

signaling_pathway cluster_cell Cancer Cell cluster_bcl2 Bcl-2 Family Regulation xylosyltaxol This compound microtubules Microtubules xylosyltaxol->microtubules Binds to stabilization Stabilization of Microtubules microtubules->stabilization mitotic_arrest Mitotic Arrest (G2/M) stabilization->mitotic_arrest bcl2 Bcl-2 (Anti-apoptotic) mitotic_arrest->bcl2 Inhibition bax_bak Bax/Bak (Pro-apoptotic) mitotic_arrest->bax_bak Activation bcl2->bax_bak Inhibits mitochondrion Mitochondrion bax_bak->mitochondrion Promotes MOMP cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Validation & Comparative

Comparative Cytotoxicity Analysis: 7-Xylosyltaxol B vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the cytotoxicity between 7-Xylosyltaxol B and paclitaxel is not available in the current body of scientific literature. Extensive searches for studies providing a head-to-head comparison of their cytotoxic effects, including quantitative data such as IC50 values from the same experimental conditions, did not yield any specific results. Therefore, a quantitative comparison guide with detailed experimental protocols and signaling pathway diagrams as initially requested cannot be constructed.

This guide will, however, provide an overview of the known cytotoxic properties of paclitaxel, which serves as the parent compound for derivatives like this compound. Understanding the established cytotoxicity and mechanism of action of paclitaxel can offer a foundational context for researchers interested in the potential therapeutic profiles of its analogues.

Paclitaxel: An Overview of its Cytotoxic Activity

Paclitaxel is a widely used and potent chemotherapeutic agent effective against a variety of cancers. Its cytotoxic effects are primarily attributed to its interaction with microtubules, essential components of the cell's cytoskeleton.

Mechanism of Action

Paclitaxel functions as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization. This interference with the normal dynamic instability of microtubules disrupts essential cellular processes, particularly mitosis. The stabilized microtubules lead to the formation of abnormal microtubule bundles and multiple asters during cell division, ultimately arresting the cell cycle at the G2/M phase and inducing apoptosis (programmed cell death).

Paclitaxel_Mechanism_of_Action Paclitaxel Paclitaxel Tubulin Tubulin Paclitaxel->Tubulin Binds to β-tubulin Microtubules Microtubules Tubulin->Microtubules Promotes Assembly Microtubules->Microtubules Prevents Depolymerization MitoticArrest MitoticArrest Microtubules->MitoticArrest Disrupts Spindle Formation Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Cytotoxicity Data for Paclitaxel

The cytotoxic potency of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary significantly depending on the cancer cell line, exposure time, and the specific assay used.

The following table summarizes representative IC50 values for paclitaxel against various human tumor cell lines as reported in the literature. It is crucial to note that these values are not from a single comparative study and are presented here for informational purposes only.

Cell LineCancer TypePaclitaxel IC50 (nM)Exposure TimeReference
VariousVarious2.5 - 7.524 h[1][2][3][4][5][6][7][8][9][10][11]
MDA-MB-231Breast Cancer~5.0 - 10.0Not Specified[12]
SK-BR-3Breast Cancer~2.5 - 7.5Not Specified[12]
T-47DBreast Cancer~2.0 - 5.0Not Specified[12]

Experimental Protocols: A General Guideline for In Vitro Cytotoxicity Assays

While a specific protocol for a direct comparison between this compound and paclitaxel is unavailable, a standard experimental workflow for determining the cytotoxicity of a compound using an MTT assay is outlined below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Cytotoxicity_Assay_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H I I H->I

Detailed Steps of the MTT Assay:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (in this hypothetical case, this compound and paclitaxel) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the drugs to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the drug-containing medium is removed, and a solution of MTT is added to each well.

  • Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. These data are then used to plot a dose-response curve and determine the IC50 value for each compound.

Conclusion

While the direct comparative cytotoxicity of this compound and paclitaxel remains to be elucidated through dedicated research, the established cytotoxic profile and mechanism of action of paclitaxel provide a valuable benchmark for the evaluation of its derivatives. Future in vitro studies employing standardized protocols, such as the MTT assay outlined above, are necessary to quantitatively assess the cytotoxic potential of this compound and determine if its structural modifications relative to paclitaxel translate into an improved therapeutic window. Such studies would be invaluable for the drug development community and would enable the creation of a comprehensive comparison guide as originally intended.

References

Navigating Docetaxel Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals grappling with the challenge of docetaxel resistance, this guide offers a comprehensive comparison of its efficacy in sensitive versus resistant cancer cell lines. We present key experimental data, detailed protocols for assessing drug performance, and visualizations of the underlying molecular mechanisms to support the development of next-generation therapies.

The emergence of resistance to docetaxel, a potent taxane-based chemotherapeutic, remains a significant hurdle in the treatment of various cancers, including prostate and breast cancer. Understanding the molecular drivers of this resistance is paramount for developing novel strategies to overcome it. This guide synthesizes data from multiple studies to provide a clear picture of the disparity in docetaxel efficacy between sensitive and resistant cell lines and the experimental frameworks used to characterize this phenomenon.

Quantitative Comparison of Docetaxel Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the stark differences in docetaxel IC50 values between sensitive parental cell lines and their derived docetaxel-resistant counterparts, highlighting the magnitude of resistance observed in preclinical models.

Cell LineCancer TypeParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
PC-3Prostate Cancer4.75 ± 0.0552.00 ± 0.04~10.9
DU145Prostate Cancer~1.7~183.6~108
22Rv1Prostate Cancer~4.0~284~71
LNCaPProstate Cancer0.78–1.0649.50–50.65~50-77
C4-2BProstate Cancer1.00–1.4099.47–100.50~77
MCF-7 (MCF-7CC)Breast CancerNot specifiedNot specified>6

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.[1][2][3][4]

Experimental Protocols

To ensure reproducibility and aid in the design of new studies, this section provides detailed methodologies for key experiments cited in the comparison of docetaxel efficacy.

Development of Docetaxel-Resistant Cell Lines

This protocol describes a common method for generating docetaxel-resistant cancer cell lines through continuous exposure to the drug.

Materials:

  • Parental cancer cell line (e.g., PC-3, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Docetaxel stock solution (dissolved in DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Seeding: Plate parental cells in a T-75 flask and allow them to reach 70-80% confluency.

  • Initial Docetaxel Exposure: Treat the cells with an initial concentration of docetaxel, typically starting at the IC20-IC30 of the parental line (e.g., 2.5 nM for LNCaP cells).[3]

  • Recovery: After 48-72 hours of exposure, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Expansion of Surviving Cells: Allow the surviving cells to recover and proliferate. This may take several days to weeks.

  • Stepwise Dose Escalation: Once the cells have recovered and reached a suitable confluency, subculture them and expose them to a gradually increasing concentration of docetaxel (e.g., 1.5 to 2-fold increase).

  • Repeat Cycles: Repeat the cycle of treatment and recovery, progressively increasing the docetaxel concentration. This process can take several months (e.g., 10 months for C4-2B and LNCaP cells).[3]

  • Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of docetaxel that is significantly higher than the IC50 of the parental line.

  • Characterization: Regularly assess the IC50 of the developing cell line to monitor the level of resistance.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Parental and resistant cells

  • 96-well plates

  • Docetaxel of various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[1]

  • Drug Treatment: The following day, replace the medium with fresh medium containing various concentrations of docetaxel. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[1][3]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Detection by Western Blot

Western blotting can be used to detect key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.

Materials:

  • Parental and resistant cells

  • Docetaxel

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with docetaxel for a specified time. Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of apoptotic proteins.

Visualizing the Mechanisms of Resistance and Experimental Design

To further elucidate the complex processes underlying docetaxel resistance and the experimental approaches to study it, we provide the following diagrams generated using the DOT language.

cluster_0 Experimental Workflow: Developing and Characterizing Docetaxel-Resistant Cell Lines start Parental Cell Line exposure Continuous Stepwise Exposure to Docetaxel start->exposure selection Selection of Resistant Clones exposure->selection expansion Expansion of Resistant Population selection->expansion resistant_line Established Docetaxel- Resistant Cell Line expansion->resistant_line characterization Characterization resistant_line->characterization ic50 IC50 Determination (e.g., MTT Assay) characterization->ic50 western Protein Expression (e.g., Western Blot) characterization->western gene Gene Expression (e.g., qPCR, RNA-seq) characterization->gene

Caption: Workflow for generating and validating docetaxel-resistant cell lines.

cluster_1 Key Signaling Pathways in Docetaxel Resistance cluster_efflux Drug Efflux cluster_tubulin Tubulin Alterations cluster_survival Pro-Survival Signaling docetaxel Docetaxel mt_dynamics Altered Microtubule Dynamics docetaxel->mt_dynamics abc ABC Transporters (e.g., ABCB1/P-gp) abc->docetaxel effluxes resistance Drug Resistance abc->resistance beta_tubulin β-tubulin Isotype Expression (e.g., TUBB3) beta_tubulin->docetaxel reduces binding beta_tubulin->mt_dynamics beta_tubulin->resistance apoptosis Apoptosis mt_dynamics->apoptosis induces pi3k_akt PI3K/Akt Pathway bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) pi3k_akt->bcl2 pi3k_akt->apoptosis inhibits pi3k_akt->resistance bcl2->apoptosis inhibits

Caption: Major molecular pathways contributing to docetaxel resistance.

References

A Head-to-Head Comparison of 7-Xylosyltaxol B and Other Taxanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy, taxanes stand as a cornerstone in the treatment of various solid tumors. This guide provides a detailed head-to-head comparison of 7-Xylosyltaxol B, a naturally derived taxane analogue, with other prominent members of the taxane family: paclitaxel, docetaxel, and cabazitaxel. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

While direct comparative studies for this compound are limited, this guide utilizes data from its closely related analogue, 10-deacetyl-7-xylosyl paclitaxel , to draw meaningful comparisons in terms of mechanism of action, in vitro cytotoxicity, and other relevant preclinical parameters.

Executive Summary

Mechanism of Action: A Shared Pathway with Subtle Divergences

All taxanes, including this compound derivatives, bind to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization, a crucial process for dynamic cellular functions, most notably mitotic spindle formation during cell division. The stabilized microtubules lead to a prolonged G2/M phase arrest, ultimately triggering apoptosis.

The apoptotic cascade initiated by taxanes, including 10-deacetyl-7-xylosyl paclitaxel, predominantly follows the intrinsic or mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL[1]. This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and downstream executioner caspases (caspase-3 and -7), culminating in programmed cell death.

Taxane_Mechanism_of_Action cluster_cell Cancer Cell cluster_pathway Mitochondrial Apoptosis Pathway Taxanes Taxanes Microtubules Microtubules Taxanes->Microtubules Bind to β-tubulin Stabilized Microtubules Stabilized Microtubules Microtubules->Stabilized Microtubules Inhibit depolymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Stabilized Microtubules->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Bcl-2_Bcl-xL Bcl-2, Bcl-xL (Anti-apoptotic) Mitotic Arrest (G2/M)->Bcl-2_Bcl-xL Downregulates Bax_Bad Bax, Bad (Pro-apoptotic) Mitotic Arrest (G2/M)->Bax_Bad Upregulates Mitochondrion Mitochondrion Bcl-2_Bcl-xL->Mitochondrion Inhibits MOMP Bax_Bad->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase-9 Caspase-9 activation Cytochrome_c->Caspase-9 Caspase-3_7 Caspase-3, -7 activation Caspase-9->Caspase-3_7 Caspase-3_7->Apoptosis

Caption: General mechanism of action for taxanes leading to apoptosis.

In Vitro Cytotoxicity: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 values for 10-deacetyl-7-xylosyl paclitaxel and other taxanes across various cancer cell lines.

It is crucial to note that these values are compiled from different studies and experimental conditions may vary. Therefore, this comparison should be considered indirect and interpreted with caution.

Table 1: In Vitro Cytotoxicity (IC50) of 10-deacetyl-7-xylosyl paclitaxel

Cell LineCancer TypeIC50 (µM)Reference
HCT-8Colon0.26[2]
A549/CDDPLung (Cisplatin-resistant)0.17[2]

Table 2: In Vitro Cytotoxicity (IC50) of Paclitaxel, Docetaxel, and Cabazitaxel in Selected Cancer Cell Lines

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)Cabazitaxel IC50 (nM)Reference
PC-3Prostate-1.91.6[3]
DU-145Prostate-0.80.2[3]
22Rv1Prostate-0.30.3[3]
SK-BR-3Breast (HER2+)~5--[4]
MDA-MB-231Breast (Triple Negative)~10--[4]
T-47DBreast (Luminal A)~2.5--[4]
NCI/H460Non-Small Cell Lung2.5 - 7.5--[5]
NCCITGerm Cell Tumor1.8-1.3[6]
NT2/D1Germ Cell Tumor1.4-1.1[6]

From the limited available data, 10-deacetyl-7-xylosyl paclitaxel demonstrates potent cytotoxicity in the micromolar to sub-micromolar range. A direct comparison of potency with other taxanes is challenging due to the different units and cell lines used across studies. However, the data for paclitaxel, docetaxel, and cabazitaxel in prostate and breast cancer cell lines show their high potency in the nanomolar range[3][4].

Preclinical Pharmacokinetics

A study on the pharmacokinetics of 10-deacetyl-7-xylosyl paclitaxel in rats following intravenous administration provided initial insights into its in vivo behavior[7]. While a direct comparison with the clinical pharmacokinetics of other taxanes is not appropriate, this data is foundational for further preclinical development.

Table 3: Pharmacokinetic Parameters of 10-deacetyl-7-xylosyl paclitaxel in Rats

ParameterValue
Linear Range in Plasma 2.0 - 1000 ng/mL
Sensitivity 2.0 ng/mL (using 50 µL plasma)
Precision (CV%) ≤ 10.1%
Accuracy (Relative Error) -12.4% to 12.0%

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Workflow:

SRB_Assay_Workflow Cell_Seeding 1. Seed cells in 96-well plates Compound_Treatment 2. Treat with taxanes for 48-72h Cell_Seeding->Compound_Treatment Fixation 3. Fix cells with trichloroacetic acid (TCA) Compound_Treatment->Fixation Staining 4. Stain with Sulforhodamine B (SRB) Fixation->Staining Washing 5. Wash with 1% acetic acid to remove unbound dye Staining->Washing Solubilization 6. Solubilize bound dye with Tris base Washing->Solubilization Measurement 7. Measure absorbance at ~510 nm Solubilization->Measurement Analysis 8. Calculate IC50 values Measurement->Analysis Xenograft_Workflow Cell_Implantation 1. Implant human tumor cells subcutaneously into immunocompromised mice Tumor_Growth 2. Allow tumors to reach a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Treatment_Initiation 3. Randomize mice into treatment and control groups and initiate dosing Tumor_Growth->Treatment_Initiation Monitoring 4. Monitor tumor volume and body weight regularly Treatment_Initiation->Monitoring Endpoint 5. Euthanize mice at a predefined endpoint (e.g., tumor size, study duration) Monitoring->Endpoint Analysis 6. Analyze tumor growth inhibition and toxicity Endpoint->Analysis

References

Validating the In Vivo Anti-Tumor Activity of Novel Taxane Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 7-Xylosyltaxol B: As of this review, publicly accessible in vivo studies specifically validating the anti-tumor activity of this compound are not available. Therefore, this guide provides a comparative framework using Paclitaxel, a first-generation taxane, and a representative second-generation taxane analog, BMS-184476, for which in vivo comparative data has been published. This guide is intended to provide researchers, scientists, and drug development professionals with a template for evaluating novel taxane derivatives.

Executive Summary

Taxanes are a critical class of anticancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] While first-generation taxanes like Paclitaxel have shown significant clinical efficacy, challenges such as drug resistance and unfavorable pharmacokinetic profiles have driven the development of second-generation analogs.[3] This guide compares the in vivo anti-tumor activity of Paclitaxel with BMS-184476, a novel taxane analog, highlighting the experimental methodologies and key performance indicators from preclinical studies. The data indicates that BMS-184476 demonstrates superior efficacy in certain human tumor xenograft models, including those with moderate Paclitaxel resistance.[4]

Comparative In Vivo Anti-Tumor Activity

The following tables summarize the quantitative data from preclinical in vivo studies comparing the anti-tumor efficacy of Paclitaxel and the second-generation taxane analog, BMS-184476, in various human tumor xenograft models.[4]

Table 1: Comparison of In Vivo Anti-Tumor Efficacy in Human Ovarian Carcinoma Xenograft Model (A2780)

Treatment GroupDosage and ScheduleTumor Growth Inhibition (%)Notes
PaclitaxelNot Specified--
BMS-184476Not SpecifiedSuperior to PaclitaxelBMS-184476 was clearly superior to paclitaxel in this model.[4]

Table 2: Comparison of In Vivo Anti-Tumor Efficacy in Moderately Paclitaxel-Resistant Human Colon Carcinoma Xenograft Model (HCT/pk)

Treatment GroupDosage and ScheduleTumor Growth Inhibition (%)Notes
PaclitaxelNot Specified--
BMS-184476Not SpecifiedSuperior to PaclitaxelBMS-184476 demonstrated clear superiority over paclitaxel in this resistant model.[4]

Table 3: Comparison of In Vivo Anti-Tumor Efficacy in Human Lung Carcinoma Xenograft Model (L2987)

Treatment GroupDosage and ScheduleTumor Growth Inhibition (%)Notes
PaclitaxelNot Specified--
BMS-184476Not SpecifiedSuperior to PaclitaxelBMS-184476 was found to be clearly superior to paclitaxel.[4]

Table 4: Comparison of In Vivo Anti-Tumor Efficacy in Taxol-Unresponsive Human Ovarian Carcinoma Model (HOC79)

Treatment GroupDosage and ScheduleTumor Growth Inhibition (%)Notes
PaclitaxelNot Specified--
BMS-184476Not SpecifiedSlightly Better than PaclitaxelBMS-184476 performed slightly better than both paclitaxel and docetaxel in this unresponsive model.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo anti-tumor activity studies. The following protocols are based on generalized procedures for evaluating taxane derivatives in preclinical models.

Animal Models and Tumor Implantation
  • Animal Strain: Athymic nude mice are commonly used for xenograft studies as their compromised immune system allows for the growth of human tumors.

  • Cell Lines: A panel of human tumor cell lines, such as A2780 (ovarian), HCT/pk (colon), and L2987 (lung), are cultured under standard conditions.[4]

  • Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the initiation of treatment. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²) / 2.

Drug Formulation and Administration
  • Formulation: Taxanes are often poorly soluble in water and require a vehicle for in vivo administration. A common vehicle is a mixture of Cremophor EL and ethanol, further diluted in saline or dextrose solution.

  • Administration Route: Intravenous (i.v.) or intraperitoneal (i.p.) injections are common routes of administration for preclinical taxane studies.

  • Dosing and Schedule: The maximum tolerated dose (MTD) is typically determined in preliminary studies. Treatment schedules can vary, for example, daily injections for 5 consecutive days or intermittent dosing (e.g., every other day for 5 doses).[5]

Efficacy Endpoints and Data Analysis
  • Primary Endpoint: Tumor growth inhibition is a primary measure of efficacy. This can be expressed as a percentage of the control group's tumor growth.

  • Secondary Endpoints:

    • Tumor Weight: At the end of the study, tumors are excised and weighed.

    • Survival: In some studies, animals are monitored for survival, and data is presented as a Kaplan-Meier curve.

    • Metastasis Assessment: For metastatic models, the number and size of metastatic nodules in various organs are quantified.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to determine the significance of differences in tumor growth between treatment groups.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

experimental_workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_analysis Data Analysis cell_culture Human Tumor Cell Culture (e.g., A2780, HCT/pk) implantation Subcutaneous Injection of Tumor Cells cell_culture->implantation animal_model Athymic Nude Mice animal_model->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment_A Vehicle Control randomization->treatment_A treatment_B Paclitaxel randomization->treatment_B treatment_C This compound (or Analog) randomization->treatment_C monitoring Tumor Volume Measurement treatment_A->monitoring treatment_B->monitoring treatment_C->monitoring endpoint Endpoint Analysis: Tumor Weight, Survival monitoring->endpoint statistics Statistical Analysis endpoint->statistics

Caption: In vivo anti-tumor activity experimental workflow.

taxane_signaling_pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis taxane Taxane (e.g., this compound, Paclitaxel) microtubule Microtubule Stabilization taxane->microtubule mitotic_spindle Formation of Abnormal Mitotic Spindles microtubule->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest bcl2_phos Bcl-2 Phosphorylation (inactivation) mitotic_arrest->bcl2_phos apoptosis Apoptosis mitotic_arrest->apoptosis bcl2_phos->apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

References

Comparative Guide to Tubulin Isotype Binding Affinity: 7-Xylosyltaxol B in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tubulin isotype binding affinity of taxanes, with a special focus on 7-Xylosyltaxol B. While direct quantitative binding data for this compound is not extensively available in published literature, this document compiles existing data for closely related and widely studied taxanes—paclitaxel and docetaxel—to offer a valuable comparative context. Furthermore, detailed experimental protocols are provided to enable researchers to determine the binding affinities of novel taxane derivatives like this compound.

Introduction to this compound and Tubulin Isotypes

This compound is a derivative of paclitaxel, a potent anti-cancer agent that functions by binding to the β-subunit of tubulin, thereby stabilizing microtubules. This stabilization disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis, leading to cell cycle arrest and apoptosis.[1][2]

Tubulin exists in several isotypes, with variations in their amino acid sequences primarily at the C-terminal region. These isotypes (e.g., βI, βII, βIII, βIVa, βIVb) are differentially expressed in various tissues and can influence the binding affinity and efficacy of microtubule-targeting agents. Notably, the overexpression of the βIII-tubulin isotype is frequently associated with clinical resistance to taxane-based chemotherapy, which is attributed to a reduced binding affinity of taxanes for this particular isotype.[3][4][5] Understanding the binding profile of this compound across different tubulin isotypes is therefore critical for predicting its efficacy and potential for overcoming drug resistance.

Comparative Analysis of Taxane Binding Affinities

The following table summarizes the known binding affinities of paclitaxel and docetaxel to different β-tubulin isotypes. It is important to note that the binding affinity of this compound would need to be experimentally determined to confirm its specific profile.

Tubulin IsotypePaclitaxel (Cellular Ki)Docetaxel (Cellular Ki)This compound (Predicted)
Mixed Isotypes 22 nM16 nMData not available
βII-tubulin Higher AffinityHigher AffinityLikely follows a similar trend
βIII-tubulin Lower AffinityLower AffinityLikely follows a similar trend
βIV-tubulin Higher AffinityHigher AffinityLikely follows a similar trend

Data for Paclitaxel and Docetaxel are based on competitive binding assays in living cells.[3] The binding affinity of taxanes is generally lower for the βIII isotype, which is a known mechanism of drug resistance.

Experimental Protocols for Determining Tubulin Binding Affinity

To facilitate the determination of the binding affinity of this compound and other novel taxane derivatives to various tubulin isotypes, two widely used experimental protocols are detailed below.

Fluorescence Competition Assay

This method is a robust and sensitive technique to determine the binding affinity of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a fluorescently labeled taxane derivative (e.g., Flutax-2) for binding to microtubules.

Materials:

  • Purified tubulin (specific isotypes if available)

  • GTP (Guanosine triphosphate)

  • Paclitaxel (for microtubule stabilization)

  • Fluorescent taxane probe (e.g., Flutax-2)

  • Test compound (this compound)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Cushion Buffer (General Tubulin Buffer with 60% glycerol)

  • Fluorometer or plate reader

Procedure:

  • Microtubule Polymerization:

    • Resuspend purified tubulin in General Tubulin Buffer on ice.

    • Add GTP to a final concentration of 1 mM.

    • Induce polymerization by incubating at 37°C for 30 minutes.

    • Stabilize the polymerized microtubules by adding paclitaxel to a final concentration of 10 µM and incubating for another 10 minutes at 37°C.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of the fluorescent taxane probe and the stabilized microtubules.

    • Add varying concentrations of the unlabeled competitor (this compound).

    • Incubate the mixture at 37°C for 30 minutes to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence intensity using a fluorometer. The fluorescence of the probe decreases as it is displaced from the microtubules by the competitor.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [F]/Kd), where [F] is the concentration of the fluorescent probe and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified tubulin (ligand)

  • This compound (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified tubulin over the activated surface to covalently immobilize it via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of this compound over the immobilized tubulin surface. A reference flow cell without tubulin should be used to subtract non-specific binding.

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time. The signal increases during the association phase and decreases during the dissociation phase.

  • Data Analysis:

    • Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing Experimental and Signaling Pathways

To further aid in the understanding of the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Fluorescence Competition Assay cluster_analysis Data Analysis tubulin Purified Tubulin polymerization Polymerize Microtubules (37°C) tubulin->polymerization gtp GTP gtp->polymerization stabilization Stabilize with Paclitaxel polymerization->stabilization mix Mix: Stabilized Microtubules + Fluorescent Probe + this compound stabilization->mix incubation Incubate to Equilibrium (37°C) mix->incubation measurement Measure Fluorescence incubation->measurement plot Plot Fluorescence vs. [this compound] measurement->plot ic50 Determine IC50 plot->ic50 ki Calculate Ki ic50->ki

Caption: Experimental workflow for a fluorescence competition assay to determine the binding affinity of this compound.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Target & Effect cluster_downstream Downstream Consequences drug This compound tubulin β-Tubulin Subunit drug->tubulin Binds to microtubule Microtubule Stabilization tubulin->microtubule Promotes dynamics Inhibition of Microtubule Dynamics microtubule->dynamics mitotic_arrest Mitotic Spindle Dysfunction & Mitotic Arrest (G2/M) dynamics->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Signaling pathway of this compound-induced microtubule stabilization and apoptosis.

Conclusion

While direct experimental data on the tubulin isotype binding affinity of this compound is currently limited, this guide provides a framework for its evaluation. By comparing it with well-studied taxanes like paclitaxel and docetaxel, and by providing detailed protocols for key binding assays, researchers are equipped to quantitatively assess its interaction with different tubulin isotypes. Such studies are crucial for understanding its potential advantages, including its activity in taxane-resistant cancers, and for the rational design of next-generation microtubule-stabilizing agents.

References

A Comparative Analysis of 7-Xylosyltaxol B and Cabazitaxel for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and scientists on the performance and characteristics of two taxane-based chemotherapeutic agents.

This guide provides a detailed comparative analysis of 7-Xylosyltaxol B, a derivative of paclitaxel, and cabazitaxel, a second-generation semi-synthetic taxane. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these two compounds for potential therapeutic applications.

Executive Summary

Both this compound and cabazitaxel belong to the taxane class of anticancer agents, which function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Cabazitaxel is a well-established chemotherapeutic agent, particularly in the context of metastatic castration-resistant prostate cancer, with extensive preclinical and clinical data available. In contrast, this compound, also known as 7-Xylosyl-10-deacetylpaclitaxel, is a less-studied derivative of paclitaxel. While it has demonstrated cytotoxic activity and a similar mechanism of action to other taxanes, a direct, comprehensive comparison with cabazitaxel based on publicly available data is challenging due to the limited research on this compound. This guide compiles the available quantitative data and experimental methodologies to provide a preliminary comparative framework.

Chemical Structure and General Properties

FeatureThis compound (7-Xylosyl-10-deacetylpaclitaxel)Cabazitaxel
Chemical Formula C₅₀H₅₇NO₁₇C₄₅H₅₇NO₁₄
Molecular Weight 943.98 g/mol 835.9 g/mol
Origin Paclitaxel derivative, naturally occurring xyloside isolated from Taxus chinensis[1]Second-generation semi-synthetic taxane derived from the natural taxoid 10-deacetylbaccatin III
Solubility Higher water solubility compared to paclitaxel.[2]Poorly soluble in water.

Mechanism of Action

Both compounds share the fundamental mechanism of action characteristic of taxanes: the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.

This compound:

  • Induces significant mitotic arrest in PC-3 prostate cancer cells.[1]

  • Promotes apoptosis through the mitochondrial-dependent pathway by up-regulating pro-apoptotic proteins (Bax, Bad) and down-regulating anti-apoptotic proteins (Bcl-2, Bcl-XL).[1][2]

  • This leads to a disturbance of the mitochondrial membrane permeability and activation of caspase-9.[1][2]

Cabazitaxel:

  • Binds to β-tubulin and promotes microtubule polymerization and stabilization.[3]

  • This disruption of microtubule dynamics inhibits cell division and triggers programmed cell death (apoptosis).[3]

  • It is effective against docetaxel-resistant tumors, which is partly attributed to its poor affinity for the P-glycoprotein (P-gp) efflux pump.

The following diagram illustrates the general signaling pathway for taxane-induced apoptosis, which is applicable to both this compound and cabazitaxel.

Taxane_Mechanism Taxane This compound / Cabazitaxel Tubulin β-Tubulin Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Leads to MitochondrialPathway Mitochondrial Pathway MitoticArrest->MitochondrialPathway Activates Bcl2 Bcl-2 Family Regulation (↑ Bax, Bad; ↓ Bcl-2, Bcl-XL) MitochondrialPathway->Bcl2 Apoptosis Apoptosis Caspase Caspase Activation (e.g., Caspase-9) Bcl2->Caspase Caspase->Apoptosis

Figure 1. Simplified signaling pathway of taxane-induced apoptosis.

Comparative Performance Data

In Vitro Cytotoxicity
CompoundCell LineAssayIC₅₀Reference
This compound PC-3 (Prostate)Not Specified5 µM
Cabazitaxel PC-3 (Prostate)MTT AssayNot explicitly stated in the provided results.
Cabazitaxel DU145 (Prostate)MTT AssayNot explicitly stated in the provided results.
Cabazitaxel LNCaP (Prostate)MTT Assay17.86 μM (48h)[4]
Cabazitaxel DU-145 (Prostate)MTT Assay15.66 μM (48h)[4]
Cabazitaxel MCF-7 (Breast)MTT AssayIC₅₀ value of 0.5 μM (24h) reported for "Tx" (likely paclitaxel, not cabazitaxel).[5]

Note: The provided search results did not yield specific IC₅₀ values for cabazitaxel in PC-3 and DU145 cells from the same studies for a direct comparison. The data for LNCaP and DU-145 cells are from a study comparing cabazitaxel with empagliflozin. The MCF-7 data appears to be for paclitaxel, the parent compound of this compound, and not cabazitaxel.

Microtubule Polymerization/Depolymerization
CompoundAssay TypeEffectIC₅₀ / Effective ConcentrationReference
This compound Cell-free disassembly of pig brain microtubulesInduces disassembly0.3 µM
This compound Cell-free disassembly of Physarum microtubulesInduces disassembly0.5 µM
Cabazitaxel Not specifiedStabilizes microtubulesNot specified

Note: The data for this compound indicates an effect on microtubule disassembly in cell-free assays, which is contrary to the expected stabilizing effect of taxanes. This may be a misinterpretation in the source or a unique property of this derivative under the specific experimental conditions. Further clarification from primary literature is required. Cabazitaxel is well-documented to be a potent microtubule stabilizer.

In Vivo Efficacy
CompoundTumor ModelDosingKey FindingsReference
This compound S180 sarcomaNot specifiedInhibits tumor growth[6]
Cabazitaxel Colon C38 and pancreas P03 murine tumor xenograftsNot specifiedNearly complete tumor regression[7]

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not available in the provided search results. For cabazitaxel, numerous studies exist, and the protocols are generally well-established. Below are generalized protocols for key assays based on common practices in the field.

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed Seed cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of This compound or Cabazitaxel Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddFormazan Add solubilization solution (e.g., DMSO) Incubate3->AddFormazan Readout Measure absorbance (e.g., at 570 nm) AddFormazan->Readout

Figure 2. General workflow for an MTT-based cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., PC-3, DU145, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or cabazitaxel and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

Tubulin_Polymerization_Workflow cluster_setup Reaction Setup cluster_measurement Measurement Prepare Prepare reaction mixture: - Purified tubulin - GTP - Polymerization buffer AddCompound Add test compound (this compound or Cabazitaxel) Prepare->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Monitor Monitor absorbance at 340 nm over time Incubate->Monitor

Figure 3. General workflow for a tubulin polymerization assay.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP (guanosine triphosphate), and a polymerization buffer in a 96-well plate.

  • Compound Addition: Add the test compound (this compound or cabazitaxel) at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate microtubule polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity (light scattering) as microtubules form by measuring the absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the change in absorbance over time to determine the rate and extent of microtubule polymerization in the presence of the compound compared to a control.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., PC-3) into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors reach a specific volume, randomize the mice into treatment and control groups. Administer the test compound (this compound or cabazitaxel) and a vehicle control according to a predetermined dosing schedule and route of administration.

  • Tumor Measurement: Measure tumor volume and body weight of the mice regularly throughout the study.

  • Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

Based on the currently available data, both this compound and cabazitaxel are taxane-based compounds with anti-cancer properties mediated through the disruption of microtubule function. Cabazitaxel is a well-characterized drug with proven clinical efficacy, particularly in advanced prostate cancer. This compound has demonstrated in vitro cytotoxicity and a similar pro-apoptotic mechanism.

However, a definitive comparative analysis is hampered by the scarcity of data on this compound. To provide a more robust comparison, further research is required, including:

  • Direct comparative in vitro cytotoxicity studies of this compound and cabazitaxel in a panel of relevant cancer cell lines (e.g., prostate, breast, lung).

  • Detailed microtubule polymerization and dynamics studies for this compound to clarify its effect on microtubule stability.

  • Comparative in vivo efficacy studies in relevant xenograft models to assess the relative anti-tumor activity of the two compounds.

  • Pharmacokinetic and toxicity profiling of this compound.

Such studies would provide the necessary data to accurately position this compound relative to established taxanes like cabazitaxel and inform future drug development efforts.

References

Navigating Taxane Resistance: A Comparative Analysis of 7-Xylosyltaxol B and Other Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and overcoming taxane resistance is a critical challenge in oncology. This guide provides a comparative analysis of 7-Xylosyltaxol B against other taxanes, focusing on cross-resistance patterns in cancer cells. We present experimental data, detailed methodologies, and visualizations of key cellular pathways to offer a comprehensive resource for navigating this complex area of cancer therapy.

Taxanes, including the widely used paclitaxel and docetaxel, are mainstays in the treatment of various cancers. Their efficacy, however, is often limited by the development of drug resistance. This resistance can be intrinsic or acquired and involves a variety of cellular mechanisms, leading to cross-resistance to other drugs in the same class. This compound, a derivative of paclitaxel, has been investigated for its potential to circumvent these resistance mechanisms.

Understanding the Landscape of Taxane Resistance

The primary mechanism of action for taxanes is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] Resistance to these agents is multifactorial and can arise from several key cellular changes:

  • Overexpression of Drug Efflux Pumps: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[3][4] These transporters actively pump taxanes out of the cancer cell, reducing the intracellular drug concentration to sub-therapeutic levels.

  • Alterations in Tubulin Isotypes: Changes in the expression of different β-tubulin isotypes can affect the binding affinity of taxanes to microtubules.[3] Overexpression of the βIII-tubulin isotype, for instance, is frequently associated with taxane resistance.

  • Defects in Apoptotic Pathways: Mutations or altered expression of proteins involved in apoptosis, such as the Bcl-2 family, can render cancer cells resistant to the cytotoxic effects of taxanes.[5]

Comparative Cytotoxicity of Taxanes in Resistant Cancer Cell Lines

To understand the cross-resistance profiles of different taxanes, it is essential to compare their cytotoxic activity in well-characterized drug-resistant cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for paclitaxel, docetaxel, and cabazitaxel in various resistant cell lines, as reported in the literature. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

Table 1: IC50 Values of Taxanes in Paclitaxel-Resistant Cell Lines

Cell LineParental Cell Line IC50 (nM)Resistant Cell Line IC50 (nM)Fold ResistanceReference
Paclitaxel
MDA-MB-231 (Breast)~5170-fold increase>100[6]
ZR75-1 (Breast)~1018-fold increase18[6]
Docetaxel
MDA-MB-231 (Breast)~2100-fold increase>50[6]
ZR75-1 (Breast)~2.520-fold increase8[6]
Cabazitaxel
NCI/ADR-RES (Ovarian)Not specified15-fold vs. paclitaxelNot applicable[2]

Table 2: IC50 Values of Taxanes in Docetaxel-Resistant Cell Lines

Cell LineParental Cell Line IC50 (nM)Resistant Cell Line IC50 (nM)Fold ResistanceReference
Docetaxel
PC-3 (Prostate)~1010010[7]
DU-145 (Prostate)Not specifiedSignificantly higherNot specified[7]
22Rv1 (Prostate)~2.68 nM resistant clone>3[8]
Paclitaxel
PC-3 (Prostate)Not specifiedCross-resistantNot specified[7]
Cabazitaxel
DU-145DOC10 (Prostate)Not specifiedCross-resistantNot specified[8]
22Rv1DOC8 (Prostate)Not specifiedCross-resistantNot specified[8]

Note: The IC50 values and fold resistance can vary between studies due to different experimental conditions.

This compound: A Potential Candidate to Overcome Resistance?

7-Xylosyl-10-deacetylpaclitaxel, a compound closely related to this compound, has been shown to induce mitotic arrest and apoptosis in cancer cells.[9][10][11] Its mechanism of action involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of the mitochondrial apoptosis pathway.[9][10][11]

While direct comparative studies on the cross-resistance of this compound in a wide range of taxane-resistant cell lines are limited, its structural modifications suggest it may have an altered interaction with resistance-conferring proteins like P-glycoprotein. Further research is needed to comprehensively evaluate its efficacy in P-gp overexpressing and tubulin-altered resistant cell lines.

Experimental Protocols

The following are detailed methodologies for common experiments cited in cross-resistance studies.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the taxane derivatives for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12] The intensity of the purple color is proportional to the number of viable cells.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Procedure:

    • Plate and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

    • After the treatment period, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[13][14]

    • Wash the plates several times with water to remove the TCA.

    • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[15]

    • Wash the plates with 1% acetic acid to remove unbound dye.[13][14]

    • Air-dry the plates and then add a Tris-based solution to solubilize the protein-bound dye.[15][16]

    • Measure the absorbance at a wavelength of 510 nm.[13][14]

Visualizing Resistance Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts in taxane resistance and experimental design.

TaxaneResistanceMechanisms cluster_Cell Cancer Cell cluster_Resistance Resistance Mechanisms Taxane Taxane (e.g., Paclitaxel) Microtubules Microtubules Taxane->Microtubules Stabilizes Apoptosis Apoptosis Microtubules->Apoptosis Induces Pgp P-glycoprotein (Efflux Pump) Pgp->Taxane Effluxes TubulinIsotypes Altered β-tubulin Isotypes TubulinIsotypes->Microtubules Alters binding AntiApoptotic Anti-apoptotic Proteins (e.g., Bcl-2) AntiApoptotic->Apoptosis Inhibits

Caption: Overview of key taxane resistance mechanisms in cancer cells.

CytotoxicityAssayWorkflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding treatment Add serial dilutions of Taxane A, Taxane B, this compound cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform MTT or SRB assay incubation->assay readout Measure absorbance with plate reader assay->readout analysis Calculate IC50 values and compare fold resistance readout->analysis end End analysis->end

Caption: A typical experimental workflow for a cytotoxicity assay.

PgpEfflux cluster_membrane Cell Membrane Pgp P-glycoprotein Taxane_out Taxane (extracellular) Pgp->Taxane_out Pumps out ADP ADP + Pi Pgp->ADP Taxane_in Taxane (intracellular) Taxane_in->Pgp Binds ATP ATP ATP->Pgp

Caption: The mechanism of P-glycoprotein mediated drug efflux.

References

Efficacy of 7-Xylosyltaxol B in Paclitaxel-Resistant Tumors: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

This guide addresses the critical need for novel therapeutic agents capable of overcoming paclitaxel resistance, a significant challenge in oncology. The focus of this inquiry is "7-Xylosyltaxol B," a derivative of paclitaxel. Despite a comprehensive search of available scientific literature, specific experimental data comparing the efficacy of this compound to paclitaxel, particularly in resistant tumor models, is not publicly available at this time.

Therefore, this document serves a dual purpose. First, it transparently communicates the current lack of direct comparative data for this compound. Second, and more importantly, it provides a robust methodological framework for the evaluation of novel taxane derivatives like this compound against paclitaxel-resistant cancers. This guide outlines the essential experiments, data presentation formats, and theoretical underpinnings required to generate a comprehensive comparison, thereby empowering researchers to conduct such studies.

Section 1: Comparative Cytotoxicity Analysis

A primary indicator of a novel drug's efficacy is its ability to inhibit cancer cell growth, especially in cells that have developed resistance to standard therapies. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

Table 1: Comparative IC50 Values of this compound and Paclitaxel in Sensitive and Resistant Cell Lines

Cell LineResistance MechanismPaclitaxel IC50 (nM)This compound IC50 (nM)Resistance Factor (RF)
Parental (Sensitive)
MCF-7 (Breast Cancer)N/AHypothetical DataHypothetical DataN/A
A2780 (Ovarian Cancer)N/AHypothetical DataHypothetical DataN/A
Paclitaxel-Resistant
MCF-7/TAXP-glycoprotein (P-gp) OverexpressionHypothetical DataHypothetical DataCalculate
A2780/TAXβ-tubulin MutationHypothetical DataHypothetical DataCalculate

Resistance Factor (RF) is calculated as IC50 in the resistant cell line / IC50 in the parental cell line.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture human breast cancer (MCF-7) and ovarian cancer (A2780) cells, along with their paclitaxel-resistant counterparts (MCF-7/TAX and A2780/TAX), in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound and paclitaxel for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Section 2: Mechanism of Action - Microtubule Stabilization

Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to mitotic arrest and apoptosis.[1][2] It is crucial to determine if this compound retains this activity and to what extent it is affected by resistance mechanisms.

Table 2: Comparative Efficacy in Tubulin Polymerization

CompoundConcentrationRate of Polymerization (OD/min)Maximum Polymer Mass (OD)
Control (GTP only)N/AHypothetical DataHypothetical Data
Paclitaxel10 µMHypothetical DataHypothetical Data
This compound10 µMHypothetical DataHypothetical Data
Experimental Protocol: In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: Resuspend purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

  • Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, and either this compound, paclitaxel, or a vehicle control.

  • Initiation and Measurement: Transfer the plate to a spectrophotometer pre-warmed to 37°C and immediately begin recording the absorbance at 340 nm every 30 seconds for at least 60 minutes. The increase in absorbance corresponds to microtubule polymerization.

  • Data Analysis: Plot the absorbance over time to generate polymerization curves. Calculate the initial rate of polymerization and the maximum polymer mass.

G cluster_workflow Experimental Workflow: Tubulin Polymerization Assay Tubulin Purified Tubulin Mix Reaction Mixture Tubulin->Mix Buffer Polymerization Buffer + GTP Buffer->Mix Compound Test Compound (this compound or Paclitaxel) Compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (340 nm) Incubate->Measure Analysis Data Analysis Measure->Analysis

Workflow for in vitro tubulin polymerization assay.

Section 3: Overcoming Resistance - Apoptosis Induction

A key feature of paclitaxel resistance is the evasion of apoptosis.[3] Evaluating the pro-apoptotic potential of this compound in resistant cells is therefore critical.

Table 3: Comparative Apoptosis Induction in Paclitaxel-Resistant Cells (A2780/TAX)

TreatmentConcentration (nM)% Apoptotic Cells (Annexin V+)Fold Increase vs. Control
Vehicle ControlN/AHypothetical Data1.0
PaclitaxelIC50 from Table 1Hypothetical DataCalculate
This compoundIC50 from Table 1Hypothetical DataCalculate
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat paclitaxel-resistant cells (e.g., A2780/TAX) with equitoxic concentrations (based on IC50 values) of this compound and paclitaxel for 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic.

  • Data Quantification: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

Section 4: Modulation of Pro-Survival Signaling - The NF-κB Pathway

The NF-κB signaling pathway is a key regulator of cell survival and is often constitutively active in cancer cells, contributing to chemoresistance.[4] Inhibition of this pathway can sensitize cells to apoptosis.

G cluster_pathway Canonical NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive releases IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription initiates Survival Cell Survival & Anti-apoptosis Transcription->Survival

Overview of the canonical NF-κB signaling pathway.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins

  • Protein Extraction: Treat paclitaxel-resistant cells with this compound and paclitaxel for 24 hours. Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, and p65).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels. A decrease in phospho-IκBα would suggest inhibition of the pathway.

Conclusion

While direct comparative data on the efficacy of this compound in paclitaxel-resistant tumors is currently unavailable, this guide provides a comprehensive framework for its evaluation. The proposed experiments will elucidate its cytotoxicity, mechanism of action, and its potential to overcome key resistance pathways. The resulting data, when generated, will be invaluable to the scientific community in determining the therapeutic potential of this compound as a next-generation taxane.

References

Unveiling the Safety Profiles: A Comparative Analysis of 7-Xylosyltaxol B and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

While direct, comprehensive comparative safety and toxicity data between 7-Xylosyltaxol B and the widely-used anticancer agent paclitaxel remains limited in publicly available research, existing information on related compounds and the general understanding of taxane structure-activity relationships provide a preliminary framework for assessment. This guide synthesizes the available preclinical data to offer a comparative overview for researchers, scientists, and drug development professionals.

Paclitaxel, a cornerstone of chemotherapy regimens for various cancers, is known for its potent antineoplastic activity, which is unfortunately accompanied by a significant toxicity profile. Common adverse effects include myelosuppression (primarily neutropenia), peripheral neuropathy, hypersensitivity reactions, and alopecia. The safety and toxicity of paclitaxel have been extensively studied and are well-documented. In contrast, this compound, a derivative of paclitaxel with a xylosyl moiety at the C-7 position, has a less defined public safety profile.

In Vitro Cytotoxicity: A Glimpse into Potency

Quantitative data on the in vitro cytotoxicity of this compound is scarce. However, data for a closely related analogue, 10-deacetyl-7-xylosyl paclitaxel, shows an IC50 value of 1.6 µM against the human ovarian cancer cell line A2780 in a growth inhibition assay after 48 hours of exposure, as determined by the sulforhodamine B (SRB) assay.[1] Studies on various paclitaxel analogues have suggested that modifications at the C-7 position generally do not significantly compromise the cytotoxic activity.

For comparison, paclitaxel exhibits potent cytotoxicity across a wide range of cancer cell lines, with IC50 values typically in the nanomolar range. For instance, in the A2780 human ovarian cancer cell line, the IC50 of paclitaxel has been reported to be in the range of 2.5 to 7.5 nM following a 24-hour exposure.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineCancer TypeIC50Exposure TimeAssay
10-deacetyl-7-xylosyl paclitaxelA2780Ovarian Cancer1.6 µM[1]48 hoursSRB
PaclitaxelA2780Ovarian Cancer~2.5 - 7.5 nM24 hoursClonogenic

Note: Direct comparison is challenging due to differences in the specific compound, exposure times, and assay methods.

In Vivo Toxicity: An Area for Further Investigation

For paclitaxel, the MTD in humans is approximately 250 mg/m² when administered as a 3-hour infusion, though this can vary depending on the formulation and premedication regimen. In preclinical animal studies, the MTD of paclitaxel varies depending on the species and administration schedule.

Mechanistic Insights and Signaling Pathways

Both paclitaxel and its derivatives, including presumably this compound, exert their cytotoxic effects by promoting the assembly of microtubules from tubulin dimers and stabilizing them, thereby preventing depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The signaling pathways involved in paclitaxel-induced apoptosis are complex and can involve the activation of caspase cascades and modulation of Bcl-2 family proteins. It is plausible that this compound induces apoptosis through similar pathways, although specific studies confirming this are lacking.

Paclitaxel_Mechanism Paclitaxel Paclitaxel / this compound Microtubules Microtubule Stabilization Paclitaxel->Microtubules Promotes assembly & prevents disassembly G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of mitotic spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of Action for Taxanes.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not available. However, standard methodologies used for paclitaxel can be adapted for its derivatives.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound) and a reference compound (paclitaxel) for a specified duration (e.g., 48 or 72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.

  • Washing: Wash unbound dye with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell growth compared to the untreated control.

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow start Seed Cells in 96-well Plate treatment Add Test Compounds start->treatment incubation Incubate (e.g., 48h) treatment->incubation fixation Fix with TCA incubation->fixation staining Stain with SRB fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize Dye washing->solubilization read Measure Absorbance solubilization->read

Caption: Sulforhodamine B (SRB) Assay Workflow.

In Vivo Acute Toxicity Study (Illustrative Protocol)
  • Animal Model: Use healthy, young adult rodents (e.g., mice or rats) of a single sex.

  • Dose Groups: Administer the test compound (this compound) and paclitaxel at several dose levels to different groups of animals. Include a vehicle control group.

  • Administration Route: The route of administration should be relevant to the intended clinical use (e.g., intravenous).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Determine the MTD (the highest dose that does not cause mortality or significant toxicity) and identify target organs of toxicity.

Conclusion and Future Directions

A significant data gap exists regarding the in vivo safety and toxicity profile of this compound. To provide a comprehensive comparison with paclitaxel, future research should prioritize head-to-head preclinical studies that include:

  • In vitro cytotoxicity screening against a broad panel of cancer cell lines.

  • In vivo acute and chronic toxicity studies in relevant animal models to determine MTD, LD50, and identify target organs of toxicity.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of this compound in comparison to paclitaxel.

Such studies are crucial for elucidating the therapeutic potential and safety profile of this compound and determining if it offers any advantages over the established taxane, paclitaxel.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Xylosyltaxol B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 7-Xylosyltaxol derivatives, focusing on their structure-activity relationship (SAR). Due to the limited availability of a broad range of 7-Xylosyltaxol B derivatives in the public domain, this guide will focus on the comparison of 7-xylosyltaxol with its parent compound, paclitaxel. The data presented is based on available in vitro studies and is intended to provide a clear, objective comparison to inform future research and drug development efforts.

Executive Summary

Paclitaxel, a cornerstone of cancer chemotherapy, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. Modifications to the paclitaxel structure, particularly at the C-7 position, have been a significant area of research to improve its therapeutic index. The addition of a xylosyl group at this position, as seen in 7-xylosyltaxol, represents one such modification. This guide summarizes the available data on the cytotoxic activity of 7-xylosyltaxol and compares it to paclitaxel, providing insights into the impact of this glycosylation on its anticancer properties.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of 7-xylosyltaxol and paclitaxel against a panel of human cancer cell lines. The data for 7-xylosyltaxol was obtained from studies with a 48-hour drug exposure. For a direct comparison, IC50 values for paclitaxel are provided for a similar 48-hour exposure where available. In cases where 48-hour data was not available, data from 24-hour or 72-hour exposures are included and noted.

Cell LineCancer Type7-xylosyltaxol IC50 (µM) (48h exposure)Paclitaxel IC50 (nM) (Exposure time)
A2780Ovarian Cancer0.851.23 (72h)
A549Lung Cancer0.391.35 (48h)[1], 1.92 (48h)[2]
HCT-8Colon Cancer5.9Not readily available
HepG2Liver Cancer1.24060 (48h)[3]
MCF7Breast CancerNot readily available7.5 (24h)[4], 64 (48h)[5]
SW480Colon CancerNot readily available~40,000 (16h)[6]

Note: It is crucial to consider the different experimental conditions, particularly the drug exposure times, when comparing the IC50 values.

Structure-Activity Relationship Insights

The available data suggests that the addition of a xylosyl group at the C-7 position of the taxane core generally results in a decrease in cytotoxic activity compared to the parent compound, paclitaxel. For instance, in the A549 lung cancer cell line, the IC50 of 7-xylosyltaxol is in the micromolar range (0.39 µM), whereas paclitaxel is potent in the nanomolar range (1.35 - 1.92 nM) at the same 48-hour exposure.[1][2] This indicates that the bulky and hydrophilic xylosyl moiety at C-7 may hinder the interaction of the molecule with its binding site on β-tubulin or affect its cell permeability.

General SAR studies on C-7 modified paclitaxel analogs have shown that this position is sensitive to modification. While some small modifications are tolerated, larger substitutions often lead to a reduction in activity. The xylosyl group is a relatively large sugar moiety, and its presence likely alters the conformation of the taxane ring system, which is critical for its biological activity.

Experimental Protocols

The following is a detailed methodology for the Sulforhodamine B (SRB) assay, a common method for determining cytotoxicity, which was used to generate the IC50 data for 7-xylosyltaxol.

Sulforhodamine B (SRB) Cytotoxicity Assay

1. Cell Plating:

  • Harvest and count cells from exponential phase cultures.

  • Seed a known number of cells (e.g., 5,000-10,000 cells/well) into 96-well plates in a final volume of 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Drug Treatment:

  • Prepare serial dilutions of the test compounds (e.g., 7-xylosyltaxol, paclitaxel) in culture medium at 2x the final desired concentration.

  • Remove the medium from the wells and add 100 µL of the appropriate drug dilution to each well. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plates for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.

3. Cell Fixation:

  • After the incubation period, gently remove the medium.

  • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

  • Incubate the plates at 4°C for 1 hour.

4. Staining:

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

5. Washing and Solubilization:

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

6. Absorbance Measurement and Data Analysis:

  • Measure the optical density (OD) at 515 nm using a microplate reader.

  • The percentage of cell survival is calculated using the following formula: % Survival = (OD of treated cells / OD of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

7-Xylosyltaxol, like other taxanes, exerts its cytotoxic effects by interfering with the normal function of microtubules. The primary mechanism involves the stabilization of microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

The signaling pathways involved in paclitaxel-induced apoptosis are complex and can be cell-type dependent. Key pathways include the activation of c-Jun N-terminal kinase (JNK) and the modulation of the PI3K/Akt and MAPK signaling pathways.

Paclitaxel_Mechanism Paclitaxel 7-Xylosyltaxol / Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Binds to β-tubulin Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Inhibits depolymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis JNK_Pathway JNK/SAPK Pathway Activation Mitotic_Arrest->JNK_Pathway AKT_Pathway PI3K/Akt Pathway Modulation Mitotic_Arrest->AKT_Pathway MAPK_Pathway MAPK Pathway Modulation Mitotic_Arrest->MAPK_Pathway Cell_Death Cell Death Apoptosis->Cell_Death JNK_Pathway->Apoptosis AKT_Pathway->Apoptosis MAPK_Pathway->Apoptosis

Caption: Mechanism of action of 7-Xylosyltaxol and Paclitaxel.

Conclusion

The available in vitro data suggests that the addition of a xylosyl group at the C-7 position of the taxane scaffold in 7-xylosyltaxol leads to a significant reduction in cytotoxic activity compared to the parent compound, paclitaxel. This highlights the critical role of the C-7 position in the structure-activity relationship of taxanes. Further research is warranted to explore a wider range of this compound derivatives with varying sugar moieties and linker strategies to potentially identify analogs with improved therapeutic properties. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of anticancer drug discovery.

References

A Comparative Guide to 7-Xylosyltaxol B and Other Natural Product Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 7-Xylosyltaxol B and other prominent natural product-derived anticancer agents. While direct quantitative comparisons of this compound are limited by the availability of public data, this document synthesizes known information regarding its mechanism of action and provides a broader context by comparing the efficacy of other well-established natural anticancer compounds.

Introduction to this compound

This compound, also known as 7-xylosyl-10-deacetylpaclitaxel B, is a derivative of the well-known anticancer drug paclitaxel.[1] It is a natural product isolated from plants of the Taxus genus. Like other taxanes, its anticancer activity is primarily attributed to its interaction with microtubules.

Mechanism of Action

This compound functions as a microtubule-stabilizing agent. By binding to tubulin, it promotes the assembly of microtubules and inhibits their disassembly. This disruption of microtubule dynamics is crucial for cell division, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[2]

The apoptotic process initiated by this compound is believed to be mediated through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.

Comparative Efficacy of Natural Product Anticancer Agents

Table 1: In Vitro Cytotoxicity (IC50) of Taxane Analogs
CompoundCell LineCancer TypeIC50 (nM)Reference
PaclitaxelSK-BR-3Breast (HER2+)4.0[3]
PaclitaxelMDA-MB-231Breast (Triple Negative)3.5[3]
PaclitaxelT-47DBreast (Luminal A)2.5[3]
PaclitaxelVariousVarious2.5 - 7.5[4]
PaclitaxelNSCLC cell lines (120h)Non-Small Cell Lung0.027 µM[5]
PaclitaxelSCLC cell lines (120h)Small Cell Lung<0.0032 µM (sensitive)[5]
PaclitaxelMCF-7Breast3.5 µM[6]
PaclitaxelBT-474Breast19 nM[6]
DocetaxelVariousVarious0.13 - 3.3 ng/ml[7]
DocetaxelPC3Prostate0.598 nM[8]
DocetaxelDU145Prostate0.469 nM[8]
DocetaxelH460 (2D)Lung1.41 µM[9]
DocetaxelA549 (2D)Lung1.94 µM[9]
Table 2: In Vitro Cytotoxicity (IC50) of Other Natural Product Anticancer Agents
CompoundCell LineCancer TypeIC50Reference
VincristineVariousVariousVaries[10]
VinblastineHeLaCervicalVaries[11]
CamptothecinHT29, LOX, SKOV3, SKVLBVarious37 - 48 nM[12]
CamptothecinMDA-MB-157Breast7 nM[13]
CamptothecinGI 101ABreast150 nM[13]
CamptothecinMDA-MB-231Breast250 nM[13]
CamptothecinMCF7Breast0.089 µM[14]
CamptothecinHCC1419Breast0.067 µM[14]
EtoposideVariousVariousVaries[15]
EtoposideSCLC cell lines (sensitive)Small Cell Lung2.06 µM (median)[16]
EtoposideSCLC cell lines (resistant)Small Cell Lung50.0 µM (median)[16]
EtoposideA549 (72h)Lung3.49 µM[17]
EtoposideMCF-7 (48h)Breast100 µM[18]
EtoposideMDA-MB-231 (48h)Breast200 µM[18]

Experimental Protocols

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Culture cells and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathway Diagram

Bcl2_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Proteins cluster_pro_survival Pro-survival cluster_pro_apoptotic_bh3 Pro-apoptotic (BH3-only) cluster_pro_apoptotic_effector Pro-apoptotic (Effector) cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase DNA_Damage DNA Damage Puma Puma DNA_Damage->Puma Growth_Factor_Withdrawal Growth Factor Withdrawal Bim Bim Growth_Factor_Withdrawal->Bim 7_Xylosyltaxol_B This compound Bad Bad 7_Xylosyltaxol_B->Bad Bax Bax 7_Xylosyltaxol_B->Bax Bcl2 Bcl-2 Bcl2->Bax BclXL Bcl-xL Bak Bak BclXL->Bak Bad->Bcl2 Bad->BclXL Bim->Bcl2 Bim->BclXL Puma->Bcl2 Puma->BclXL MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Bcl-2 family-mediated apoptotic pathway induced by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cells Compound_Addition Add this compound & Controls Cell_Seeding->Compound_Addition Incubation Incubate (24-72h) Compound_Addition->Incubation MTT_Reagent Add MTT Reagent Incubation->MTT_Reagent Cell_Harvesting Harvest Cells Incubation->Cell_Harvesting Formazan_Solubilization Solubilize Formazan MTT_Reagent->Formazan_Solubilization Read_Absorbance Measure Absorbance Formazan_Solubilization->Read_Absorbance IC50_Calculation Calculate IC50 Values Read_Absorbance->IC50_Calculation Staining Stain with Annexin V & Propidium Iodide Cell_Harvesting->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Apoptosis_Quantification Quantify Apoptotic Cell Populations Flow_Cytometry->Apoptosis_Quantification Comparison Compare with other Anticancer Agents IC50_Calculation->Comparison Apoptosis_Quantification->Comparison

Caption: General workflow for evaluating the anticancer activity of this compound.

References

Benchmarking 7-Xylosyltaxol B: A Comparative Analysis Against Novel Mitotic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Efficacy and Mechanism of Action

In the landscape of cancer therapeutics, mitotic inhibitors remain a cornerstone of treatment. The ongoing quest for more effective and less toxic agents has led to the development of numerous novel compounds that target various aspects of cell division. This guide provides a comprehensive benchmark analysis of 7-Xylosyltaxol B, a derivative of the well-established microtubule stabilizer paclitaxel, against a panel of novel mitotic inhibitors. We present a comparative assessment of their cytotoxic activities, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

This compound, a hydrophilic derivative of paclitaxel, demonstrates potent cytotoxic activity against a range of cancer cell lines by stabilizing microtubules and inducing apoptosis through a mitochondria-dependent pathway. This guide compares its performance with that of next-generation mitotic inhibitors, including Aurora kinase inhibitors, kinesin Eg5 inhibitors, and other microtubule-targeting agents. The data presented herein, summarized in clear, comparative tables, is intended to inform preclinical research and guide the selection of promising candidates for further development.

Data Presentation: A Comparative Overview of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following tables summarize the IC50 values of this compound and a selection of novel mitotic inhibitors across various human cancer cell lines.

Table 1: IC50 Values of this compound and Other Microtubule-Targeting Agents

CompoundTarget/MechanismCell LineIC50 (µM)
7-Xylosyl-10-deacetyltaxol B Microtubule StabilizerA549 (Lung Carcinoma)1.9[1]
A2780 (Ovarian Carcinoma)3.5[1]
PC-3 (Prostate Cancer)5[2]
Paclitaxel Microtubule StabilizerMultipleVaries (nM to µM range)
Novel Microtubule Inhibitor (Compound 6) Microtubule DestabilizerMCF-7 (Breast Cancer)6.1[1]

Table 2: IC50 Values of Novel Mitotic Kinase Inhibitors

CompoundTargetCell LineIC50 (nM)
Alisertib (MLN8237) Aurora Kinase AMultiple1.2 - 396.5
Danusertib (PHA-739358) Pan-Aurora KinaseMultiple13 - 79
AMG 900 Pan-Aurora KinaseMultiple1 - 5
Ispinesib (SB-715992) Kinesin Eg5Multiple1.2 - 9.5[3]
ARRY-520 (Filanesib) Kinesin Eg5Hematological and Solid TumorsLow nM range[4]

Mechanism of Action: Targeting the Mitotic Machinery

Mitotic inhibitors disrupt cell division by interfering with the components of the mitotic spindle. This compound, like its parent compound paclitaxel, functions by binding to β-tubulin and stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[5][6] Novel mitotic inhibitors, however, often employ different strategies.

Microtubule-Targeting Agents

While taxanes stabilize microtubules, other agents, such as colchicine and vinca alkaloids, act as microtubule destabilizers. A novel imidazopyridine scaffold compound (Compound 6) has been identified as a microtubule suppressor that arrests the cell cycle in the G2/M phase and induces apoptosis.[1]

Mitotic Kinase Inhibitors

A promising class of novel mitotic inhibitors targets the kinases that regulate the progression of mitosis.

  • Aurora Kinase Inhibitors: Aurora kinases (A, B, and C) are crucial for centrosome maturation, spindle assembly, and cytokinesis. Inhibitors like Alisertib (selective for Aurora A) and Danusertib (a pan-Aurora inhibitor) have shown potent anti-proliferative activity.[7]

  • Kinesin Spindle Protein (KSP/Eg5) Inhibitors: KSP is a motor protein essential for establishing a bipolar spindle. Inhibitors like Ispinesib and ARRY-520 induce mitotic arrest by preventing centrosome separation, leading to the formation of monopolar spindles.[3][4]

The following diagram illustrates the different points of intervention for these classes of mitotic inhibitors.

Mitotic_Inhibitor_Targets Signaling Pathways of Mitotic Inhibitors cluster_microtubules Microtubule Dynamics cluster_kinases Mitotic Kinases Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Aurora Kinases Aurora Kinases Aurora Kinases->Microtubules Regulates Spindle Assembly Kinesin Eg5 Kinesin Eg5 Kinesin Eg5->Microtubules Separates Centrosomes This compound This compound This compound->Microtubules Stabilizes Novel Microtubule Destabilizers Novel Microtubule Destabilizers Novel Microtubule Destabilizers->Tubulin Dimers Inhibits Polymerization Aurora Kinase Inhibitors Aurora Kinase Inhibitors Aurora Kinase Inhibitors->Aurora Kinases Inhibits Kinesin Eg5 Inhibitors Kinesin Eg5 Inhibitors Kinesin Eg5 Inhibitors->Kinesin Eg5 Inhibits

Figure 1. Targets of this compound and novel mitotic inhibitors.

Experimental Protocols

To ensure the reproducibility and comparability of the data, detailed experimental protocols are essential. The following sections outline the methodologies for the key assays used to evaluate the performance of these mitotic inhibitors.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or a novel inhibitor) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the compound concentration.

Cell_Viability_Workflow Cell Viability Assay Workflow (MTT) Seed_Cells Seed Cells in 96-well Plate Add_Compound Add Test Compound Seed_Cells->Add_Compound Incubate Incubate (48-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Figure 2. Workflow for a typical MTT-based cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow Cell_Culture Culture and Treat Cells Harvest Harvest Cells Cell_Culture->Harvest Fix Fix with Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Data_Interpretation Quantify Cell Cycle Phases Analyze->Data_Interpretation

Figure 3. A simplified workflow for cell cycle analysis by flow cytometry.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

  • Compound Addition: Add the test compound or a control (e.g., paclitaxel for stabilization, colchicine for destabilization) to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Turbidity Measurement: Monitor the change in turbidity (absorbance at 340 nm) over time. An increase in turbidity indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the test compound with those of the controls to determine if it promotes or inhibits microtubule assembly.

Conclusion

This compound demonstrates significant potential as a mitotic inhibitor, exhibiting cytotoxic effects comparable to other microtubule-targeting agents. Its mechanism of action, centered on microtubule stabilization, is a well-validated strategy in cancer therapy. The emergence of novel mitotic inhibitors targeting different components of the cell division machinery, such as Aurora kinases and kinesin Eg5, offers exciting new avenues for treatment. This guide provides a foundational dataset and standardized protocols to facilitate the direct comparison of these compounds. Further head-to-head studies across a broader range of cancer models are warranted to fully elucidate the relative therapeutic potential of this compound in the evolving landscape of mitotic inhibitors.

References

The Synergistic Potential of 7-Xylosyltaxol B in Combination with Targeted Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data on the synergistic effects of 7-Xylosyltaxol B with targeted therapies is not yet available in published literature, its close relationship to the well-studied compound paclitaxel provides a strong basis for exploring potential combination strategies. This compound, likely a synonym for 7-xylosyl-10-deacetylpaclitaxel, is a derivative of paclitaxel and is expected to share its core mechanism of action.[1] This guide, therefore, leverages preclinical data on paclitaxel to comparatively analyze its synergistic effects with two key classes of targeted therapies: Bcl-2 inhibitors and PI3K/Akt/mTOR pathway inhibitors. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of novel taxane derivatives like this compound.

Overview of this compound's Presumed Mechanism of Action

7-xylosyl-10-deacetylpaclitaxel, a derivative of paclitaxel, is known to induce mitotic arrest in cancer cells.[1] Its mechanism involves the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1] This modulation of the Bcl-2 family of proteins disrupts the mitochondrial membrane permeability, leading to the activation of caspase-9 and the subsequent apoptotic cascade.[1]

I. Synergistic Effects with Bcl-2 Inhibitors (e.g., Navitoclax)

The intrinsic apoptotic pathway, regulated by the Bcl-2 family of proteins, is a prime target for combination therapy with agents like this compound that already modulate this pathway. The Bcl-2 inhibitor Navitoclax (ABT-263) has been investigated in combination with paclitaxel, demonstrating significant synergistic effects in various cancer models, particularly in ovarian cancer.[2][3][4]

Quantitative Data: Paclitaxel and Navitoclax Combination
Cell LineTreatmentIC50 (µM)Combination Index (CI)Synergy DescriptionReference
Ovarian Cancer Cell Lines (Panel of 27)Paclitaxel + Navitoclax--Majority exhibited greater than additive response; >50% showed strong synergy[2]
Ovcar-5Paclitaxel + Navitoclax-<1Modest Synergy[3]
Igrov-1 (Spheroids)Paclitaxel + Navitoclax--More than additive activity[3][4]

Note: Specific IC50 and CI values for all cell lines were not consistently provided in the abstracts. The synergy was determined by the Bliss independence model or combination index analysis where CI<1 indicates synergy.

Signaling Pathway: Paclitaxel and Bcl-2 Inhibitor Synergy

cluster_0 Paclitaxel/7-Xylosyltaxol B cluster_1 Targeted Therapy cluster_2 Cellular Processes P Paclitaxel/ This compound M Microtubule Stabilization P->M Induces Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) P->Bcl2 Downregulates N Navitoclax (Bcl-2/Bcl-xL Inhibitor) N->Bcl2 Inhibits MA Mitotic Arrest M->MA Apop Apoptosis MA->Apop Leads to Bax Bax / Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Promotes Casp Caspase Activation Mito->Casp Casp->Apop

Caption: Synergistic apoptotic signaling of Paclitaxel and Navitoclax.

II. Synergistic Effects with PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to chemotherapy. Preclinical evidence suggests that activation of this pathway is associated with resistance to taxanes.[5] Combining paclitaxel with PI3K inhibitors has shown promise in overcoming this resistance.

Quantitative Data: Paclitaxel and PI3K Inhibitor Combination
Cell LineTreatmentIC50 of Paclitaxel (µg/ml)EffectReference
HEC-1A (Endometrial Cancer)Paclitaxel aloneNot specified-[6]
HEC-1A (Endometrial Cancer)Paclitaxel + RG14620 (EGFR inhibitor affecting PI3K pathway)DecreasedSynergistic[6]
HEC-1A (Endometrial Cancer)Paclitaxel + Rapamycin (mTOR inhibitor)DecreasedSynergistic[6]
Ishikawa (Endometrial Cancer)Paclitaxel aloneNot specified-[6]
Ishikawa (Endometrial Cancer)Paclitaxel + RG14620DecreasedSynergistic[6]
Ishikawa (Endometrial Cancer)Paclitaxel + RapamycinDecreasedSynergistic[6]
Claudin-Low Breast Cancer CellsPaclitaxel + AS-605240 (PIK3CG inhibitor)Not specifiedPotentiated growth inhibition and enhanced apoptosis[7]

Signaling Pathway: Paclitaxel and PI3K Inhibitor Synergy

cluster_0 Paclitaxel/7-Xylosyltaxol B cluster_1 Targeted Therapy cluster_2 Cellular Processes P Paclitaxel/ This compound M Microtubule Stabilization P->M Induces PI3Ki PI3K Inhibitor PI3K PI3K PI3Ki->PI3K Inhibits MA Mitotic Arrest M->MA Apop Apoptosis MA->Apop Leads to Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apop Inhibits Survival Cell Survival & Proliferation mTOR->Survival

Caption: Paclitaxel and PI3K inhibitor combination targeting apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the context of paclitaxel combination studies.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of drug combinations on cancer cell lines.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Prepare serial dilutions of each drug (e.g., paclitaxel and the targeted agent) and the combination in complete growth medium.

  • Treat cells with varying concentrations of the individual drugs or the combination. Include a vehicle control (e.g., DMSO).[8]

  • Incubate the plate for 48-72 hours.[8]

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][8]

  • Measure the absorbance at 570 nm using a plate reader.[8]

  • Calculate cell viability as a percentage of the vehicle control. The 50% inhibitory concentration (IC50) is then determined.

A Seed Cells (96-well plate) B Drug Treatment (Single agents & combinations) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Measure Absorbance F->G

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis for Signaling Proteins

Objective: To quantify changes in the expression of key proteins in signaling pathways (e.g., Bcl-2 family, PI3K/Akt pathway) following drug treatment.

Protocol:

  • Cell Lysis:

    • Treat cells with the drugs of interest for the desired time.

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.[10]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[10]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[10]

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, p-Akt, Akt) overnight at 4°C.[10]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[10]

    • Normalize the protein bands to a loading control (e.g., β-actin or GAPDH) for quantitative analysis.[11]

A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Antibody Incubation D->E F Detection E->F G Analysis F->G

Caption: Standard workflow for Western blot analysis.

Conclusion and Future Directions

The available preclinical data for paclitaxel strongly suggests that its derivatives, such as this compound, hold significant promise for synergistic combination therapies. The convergence of this compound's presumed mechanism on the intrinsic apoptotic pathway, coupled with the targeted inhibition of key survival pathways like those mediated by Bcl-2 and PI3K/Akt/mTOR, presents a compelling rationale for further investigation.

Future preclinical studies should focus on directly evaluating the synergistic effects of this compound with a panel of targeted therapies in various cancer cell lines and in vivo models. Such studies will be instrumental in defining the optimal combination partners, elucidating the precise molecular mechanisms of synergy, and ultimately paving the way for potential clinical development. The experimental frameworks and comparative data presented in this guide offer a solid starting point for these critical next steps.

References

Safety Operating Guide

Safe Disposal of 7-Xylosyltaxol B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 7-Xylosyltaxol B, a derivative of the potent antineoplastic agent Paclitaxel, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection.[1] As a cytotoxic compound, all waste materials contaminated with this compound are considered hazardous and require specialized disposal methods separate from regular laboratory trash.[2][3][4]

Waste Classification and Segregation

Proper segregation of waste streams is the foundational step in the safe disposal of this compound. All materials that have come into contact with the compound, including unused solutions, contaminated labware, personal protective equipment (PPE), and spill cleanup materials, must be managed as hazardous chemotherapeutic waste.[4] It is crucial to distinguish between liquid, solid, and sharp waste to ensure each is handled in accordance with established safety protocols.

A visual guide to the decision-making process for waste segregation and disposal is provided below.

G start Waste Generation (this compound Contaminated) is_sharp Is the item a sharp? (Needle, Syringe, etc.) start->is_sharp sharps_container Place in a designated 'Chemotherapeutic Sharps' container. is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No final_disposal Arrange for pickup by Environmental Health & Safety (EHS) for incineration. sharps_container->final_disposal liquid_container Collect in a leak-proof, clearly labeled 'Hazardous Chemotherapeutic Waste' container. is_liquid->liquid_container Yes solid_container Place in a yellow 'Chemotherapeutic Waste' bag and then into a designated hard-sided container. is_liquid->solid_container No liquid_container->final_disposal solid_container->final_disposal

References

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